2-(2-phenyl-1H-indol-3-yl)acetic Acid
Description
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Properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRLEKAVBSASMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398380 | |
| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4662-03-7 | |
| Record name | (2-phenyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Versatility of 2-(2-phenyl-1H-indol-3-yl)acetic Acid: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of the Indole Scaffold
The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Among the vast family of indole-containing compounds, 2-(2-phenyl-1H-indol-3-yl)acetic acid and its derivatives have emerged as a promising class of molecules with significant potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of this compound, offering researchers and drug development professionals a detailed resource to navigate the exploration of this intriguing chemical entity.
Synthesis of the 2-Phenylindole Core: The Fischer Indole Synthesis
The primary route for synthesizing the 2-phenylindole scaffold is the Fischer indole synthesis. This classic reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of phenylhydrazine and an appropriate ketone, in the presence of an acid catalyst.[3][4]
Experimental Protocol: Synthesis of 2-phenylindole
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid
Procedure:
-
Formation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).[3][4]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[3][4]
-
Heat the mixture to boiling.[4]
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.[3]
-
Filter the solid product, wash with dilute HCl, followed by cold rectified spirit.[3][4]
-
Recrystallize a small portion from ethanol to obtain pure acetophenone phenylhydrazone for characterization (melting point: 106 °C).[4]
-
-
Cyclization to 2-Phenylindole:
-
Place the crude phenylhydrazone (0.15 mol) in a beaker with an excess of polyphosphoric acid (180 g).[3][4]
-
Heat the mixture on a water bath, stirring continuously while maintaining the temperature between 100-120°C for 10 minutes. The reaction is exothermic.[3][4]
-
Carefully add 450 mL of cold water to the mixture and stir well to dissolve the polyphosphoric acid.[3][4]
-
Filter the resulting solid product at the pump and wash thoroughly with ice-cold water to remove any residual acid.[3]
-
For purification, boil the crude solid under reflux with rectified spirit, add a small amount of decolorizing charcoal, and filter through a preheated Büchner funnel.[4]
-
Wash the residue with hot rectified spirit.[4]
-
Cool the combined filtrates to room temperature to allow 2-phenylindole to crystallize.[4]
-
Filter the purified 2-phenylindole and wash with cold alcohol.[4]
-
The subsequent addition of the acetic acid moiety at the 3-position can be achieved through various synthetic routes, such as the Japp-Klingemann reaction or by reacting the 2-phenylindole with a suitable reagent like ethyl chloroacetate followed by hydrolysis.
Anticancer Activity: A Promising Avenue for Therapeutic Intervention
Derivatives of indole-3-acetic acid (IAA) have demonstrated selective cytotoxicity against a range of cancer cell lines, positioning them as an important class of compounds in anticancer drug discovery.[5] The introduction of a phenyl group at the 2-position of the indole ring appears to be a key structural feature for enhancing this antiproliferative activity.
In Vitro Cytotoxicity of 2-Phenylindole Derivatives
Several studies have highlighted the potent anticancer effects of compounds structurally related to this compound. For instance, (indol-3-yl)acetamides and 2-(indol-3-yl)acetohydroxamic acids have shown significant submicromolar in vitro anticancer activity against various tumor cell lines.[6] Furthermore, some of these indole hydroxamic acids have demonstrated the ability to reduce melanoma xenograft growth in mouse models.[6]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aryl-Amide Derivative | MCF7 (Breast) | 0.81 | [7] |
| Indole-Aryl-Amide Derivative | PC3 (Prostate) | 2.13 | [7] |
| Indole-Aryl-Amide Derivative | HT29 (Colon) | 0.96 | [7] |
| Indole-Aryl-Amide Derivative | HeLa (Cervical) | 1.87 | [7] |
Table 1: In vitro anticancer activity of selected indole derivatives.
Proposed Mechanism of Anticancer Action
The cytotoxic effects of indole-3-acetic acid derivatives are believed to be mediated, at least in part, by the production of reactive oxygen species (ROS).[8] This increased oxidative stress can lead to DNA damage, chromatin condensation, and ultimately, apoptosis or necrosis in cancer cells.[8]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of an indole derivative on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[5]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
The indole-3-acetic acid scaffold is also recognized for its anti-inflammatory properties.[9][10] These effects are often attributed to the modulation of key inflammatory mediators and signaling pathways.
In Vivo Anti-inflammatory Activity
While specific in vivo data for this compound is limited, related indole derivatives and other compounds with similar structural motifs have demonstrated anti-inflammatory effects in animal models. For example, in the carrageenan-induced paw edema model in rats, a common assay for acute inflammation, various anti-inflammatory compounds have shown a significant reduction in paw swelling.[11][12]
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of indole-3-acetic acid involves the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals.[9] Furthermore, it has been shown to mitigate the nuclear translocation of NF-κB p65, a key transcription factor involved in the inflammatory response.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[9][10]
Experimental Protocol: Acetic Acid-Induced Ulcerative Colitis Model
This protocol describes an experimental model to evaluate the anti-inflammatory effects of a test compound in ulcerative colitis.[13]
Materials:
-
Male mice
-
4% Acetic Acid solution
-
Test compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induce ulcerative colitis in mice (excluding the negative control group) by intra-rectal administration of 100 µL of 4% acetic acid.[13]
-
After the induction of colitis and the manifestation of symptoms, begin treatment with the test compound.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor the mice daily for disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.
-
After the treatment period (e.g., 15 days), sacrifice the mice and collect colon tissue.[13]
-
Evaluate various parameters including:
-
Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration)
-
Nitric oxide (NO) levels
-
Production and expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)
-
Gene expression of iNOS and COX-2[13]
-
-
Perform histopathological evaluation of the colon tissue to assess tissue damage and inflammation.
Future Directions and Conclusion
This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The core structure possesses a remarkable versatility, demonstrating potent anticancer and anti-inflammatory activities. Future research should focus on a more detailed elucidation of the specific molecular targets and signaling pathways modulated by this class of compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these molecules, potentially leading to the development of next-generation therapies for cancer and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of the 2-phenylindole scaffold.
References
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central. Available at: [Link]
-
Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. Molecules. Available at: [Link]
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Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
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Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. Available at: [Link]
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Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Anti-inflammatory activity of peiminine in acetic acid-induced ulcerative colitis model. SpringerLink. Available at: [Link]
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SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. Available at: [Link]
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Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. Available at: [Link]
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[Synthesis and biological activity of 2-[(substituted phenyl)vinyl] indole derivatives]. PubMed. Available at: [Link]
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The mechanism of indole acetic acid cytotoxicity. PubMed. Available at: [Link]
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Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry. Available at: [Link]
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Effects of Novel Anti-Inflammatory Compounds on Healing of Acetic Acid-Induced Gastric Ulcer in Rats. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Available at: [Link]
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Tirzepatide. Wikipedia. Available at: [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]
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Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]
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2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. PubChem. Available at: [Link]
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2-(2-phenyl-1H-indol-3-yl)acetic acid mechanism of action.
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Introduction
The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activity. [1]Within this class, indole-3-acetic acid (IAA) derivatives have garnered considerable attention for their therapeutic potential, particularly in the realms of oncology and inflammation. [1][2]This guide focuses on the putative mechanism of action of a specific derivative, this compound. While comprehensive studies on this particular molecule are not extensively available in the public domain, its structural features strongly suggest potential interactions with well-characterized biological pathways.
This document will, therefore, provide a detailed exploration of the likely mechanisms of action for this compound, drawing upon the established pharmacology of structurally related indole-3-acetic acid analogues. We will delve into its potential role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist and its capacity to modulate inflammatory signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously investigate and validate these hypothesized mechanisms.
Part 1: Hypothesized Core Mechanism of Action - PPAR Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in the regulation of lipid and glucose metabolism, as well as inflammation. [3]The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ. [3]Numerous indole-based acetic acid derivatives have been identified as potent PPAR agonists, suggesting that this compound may also function through this pathway. [4]
The PPAR Signaling Cascade
Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs undergo a conformational change. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic and inflammatory processes.
Signaling Pathway Diagram: PPAR Activation
Caption: Hypothesized PPAR activation by this compound.
Part 2: Potential Anti-Inflammatory Mechanisms
The anti-inflammatory properties of indole derivatives are well-documented and are often linked to their ability to modulate key inflammatory signaling pathways. [1]It is plausible that this compound exerts anti-inflammatory effects through one or more of the following mechanisms.
Inhibition of Pro-inflammatory Mediators
A primary mechanism by which anti-inflammatory compounds act is through the inhibition of pro-inflammatory enzymes and cytokines.
-
Cyclooxygenase (COX) Inhibition: Some indole-3-acetic acid derivatives are known to inhibit COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. [3]* NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [5]Inhibition of this pathway would lead to a downstream reduction in the expression of numerous pro-inflammatory genes. COX-independent mechanisms of some anti-inflammatory drugs include the inhibition of NF-κB activation. [3]
Antioxidant Activity
Many indole compounds possess antioxidant properties, enabling them to scavenge free radicals. This action helps to mitigate inflammation-induced cellular damage. [1]
Part 3: Potential for Anti-Cancer Activity
The indole scaffold is a prominent feature in many compounds investigated for their cytotoxic effects against various cancer cell lines. [6]The potential anti-cancer mechanisms of indole derivatives, and by extension possibly this compound, include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key therapeutic strategy.
-
Modulation of Signaling Pathways: Interference with signaling pathways essential for cancer cell growth and survival. [6]* Inhibition of Tubulin Polymerization: Disruption of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. [6] Some indole-3-acetic acid derivatives have been explored as promising pro-drugs for anti-cancer and anti-tumor activities. [2]
Part 4: Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of robust and validated experimental protocols are required.
Protocol 1: PPAR Transactivation Assay
This cell-based assay is designed to measure the ability of a test compound to activate a PPAR isoform, leading to the expression of a reporter gene. [7] Objective: To determine if this compound can activate PPARγ.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPRE linked to a luciferase reporter gene
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
This compound
-
Rosiglitazone (positive control)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency. [8]3. Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or rosiglitazone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. [8]6. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.
Experimental Workflow: PPAR Transactivation Assay
Caption: Workflow for the PPAR transactivation assay.
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radiolabeled ligand. [9] Objective: To determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain.
Materials:
-
Purified human PPARγ ligand-binding domain (LBD)
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)
-
This compound
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
-
Assay buffer
Procedure:
-
Assay Setup: In a 96-well plate, combine the purified PPARγ LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound). [10]2. Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter. The receptor-bound radioligand is retained on the filter. [9] * SPA: If using SPA beads, the radioligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the bead, generating a signal. [9]4. Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation. [11]
Protocol 3: Cell-Based Anti-Inflammatory Assay
This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured cells stimulated with an inflammatory agent. [5] Objective: To assess the anti-inflammatory activity of this compound in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line (or human equivalent)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control group without LPS stimulation.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Cytokines: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Nitric Oxide: Measure the accumulation of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine and NO production by the test compound compared to the LPS-stimulated control. Determine the IC50 values.
Data Summary
The following table provides a template for summarizing the expected quantitative data from the described experimental protocols.
| Parameter | This compound | Rosiglitazone (Positive Control) | Dexamethasone (Positive Control) |
| PPARγ Transactivation (EC50) | To be determined | ~30 nM | N/A |
| PPARγ Binding Affinity (Ki) | To be determined | ~40 nM | N/A |
| TNF-α Inhibition (IC50) | To be determined | N/A | ~10 nM |
| IL-6 Inhibition (IC50) | To be determined | N/A | ~5 nM |
| NO Inhibition (IC50) | To be determined | N/A | ~20 nM |
Note: EC50, Ki, and IC50 values for positive controls are approximate and can vary between experimental systems.
Conclusion
While the precise molecular targets of this compound are yet to be definitively elucidated, its structural similarity to a well-established class of pharmacologically active indole derivatives provides a strong foundation for hypothesizing its mechanism of action. The potential for this compound to act as a PPAR agonist and to exert anti-inflammatory effects presents exciting avenues for further research and drug development. The experimental protocols detailed in this guide offer a robust framework for rigorously testing these hypotheses and uncovering the therapeutic potential of this and other novel indole-based compounds. The successful execution of these studies will be crucial in validating its mechanism and paving the way for its potential clinical application.
References
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-phenyl-1H-indol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-phenyl-1H-indol-3-yl)acetic acid is a member of the indole acetic acid family, a class of compounds that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The indole nucleus is a key structural component in many natural and synthetic molecules with therapeutic potential. The substitution of a phenyl group at the 2-position of the indole ring is anticipated to significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and foundational chemical principles to provide reliable predictions. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to conduct their own validated assessments.
Chemical and Physical Properties
A thorough understanding of a compound's fundamental chemical and physical properties is the bedrock of drug development. These parameters influence everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight are established from its chemical structure.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| CAS Number | 4662-03-7 | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O |
Predicted Physicochemical Parameters and Their Significance in Drug Development
Melting Point
The melting point is a crucial indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice. For a related isomer, 2-(2-phenyl-1H-indol-1-yl)acetic acid, a melting point of 172-174 °C has been reported. The melting point of the parent indole-3-acetic acid is 168.5 °C.[4][5] The introduction of the phenyl group is expected to increase the melting point due to increased molecular weight and potential for pi-stacking interactions.
Solubility
Solubility is a critical determinant of a drug's bioavailability. Based on its structure, this compound is predicted to be:
-
Soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[6]
-
Sparingly soluble in water at neutral pH. The presence of the large, nonpolar phenyl and indole groups will limit aqueous solubility.
-
pH-dependent aqueous solubility . As a carboxylic acid, its solubility in aqueous media is expected to increase significantly at pH values above its pKa, due to the formation of the more polar carboxylate salt.
Acidity (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value is critical for understanding its behavior in different physiological environments. The pKa of the parent indole-3-acetic acid is around 4.75. The electron-donating nature of the indole ring and the phenyl group may have a slight influence on the acidity of the carboxylic acid moiety.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in determining a drug's ability to cross cell membranes. The computed XLogP3 for a closely related compound, 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid, is 2.8.[7][8] Given the absence of the polar hydroxyl group, the LogP of this compound is expected to be higher, likely in the range of 3-4, indicating a moderately lipophilic character.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and physicochemical characterization.
Melting Point Determination
Methodology: Capillary Melting Point Method.[9][10][11][12]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range. A narrow melting range is indicative of high purity.
Solubility Determination
Methodology: Equilibrium Shake-Flask Method.[4][13][14][15]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol).
-
Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Methodology: Potentiometric Titration.[3][6][7][16][17]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol co-solvent for sparingly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
LogP Determination
Methodology: Shake-Flask Method.[1][2][18][19][20]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol), and a known volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by a period of rest to allow for complete phase separation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.
Predicted Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and phenyl rings, a singlet for the N-H proton of the indole, and a singlet for the methylene protons of the acetic acid side chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon.
-
FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, and characteristic C-H and C=C stretching and bending vibrations for the aromatic rings.
-
UV-Vis: The UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) is anticipated to show absorption maxima characteristic of the indole chromophore, likely around 220 nm and 280 nm, with potential shifts due to the phenyl substitution.[21]
Diagram of a Representative Analytical Workflow
Caption: Workflow for the analytical characterization of the compound.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, offering predictions based on established chemical principles and data from related compounds. The inclusion of comprehensive, step-by-step experimental protocols for the determination of these properties serves as a valuable resource for researchers in the field of drug discovery and development. The systematic characterization of this and other novel chemical entities is fundamental to advancing our understanding of their therapeutic potential and accelerating the development of new medicines.
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The Evolving Landscape of 2-(2-phenyl-1H-indol-3-yl)acetic Acid Derivatives: A Technical Guide for Therapeutic Discovery
Abstract
The 2-phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of 2-(2-phenyl-1H-indol-3-yl)acetic acid and its analogs, tailored for researchers, scientists, and professionals in drug development. We will dissect the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and illuminate the mechanisms of action that underpin their therapeutic potential. This document is designed to be a functional resource, offering not just a review of the field but also actionable insights and detailed methodologies to accelerate research and development efforts.
Introduction: The Significance of the 2-Phenylindole Core
The indole moiety is a cornerstone in the architecture of numerous biologically active compounds, including essential biomolecules like serotonin and tryptophan.[1][2] The strategic placement of a phenyl group at the C2 position of the indole ring system gives rise to the 2-phenylindole scaffold, a structure that has garnered significant attention for its diverse pharmacological properties. These derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]
The addition of an acetic acid side chain at the C3 position, creating this compound, further enhances the drug-like properties of this scaffold. This functional group can participate in crucial interactions with biological targets and offers a versatile handle for further chemical modifications. This guide will provide a comprehensive overview of this promising class of compounds, with a focus on translating fundamental chemical and biological knowledge into practical applications for drug discovery.
Synthetic Strategies: Building the 2-Phenylindole Framework
The construction of the 2-phenylindole core is a critical first step in the synthesis of its acetic acid derivatives. Several synthetic routes have been established, with the Fischer indole synthesis being a prominent and versatile method.
Fischer Indole Synthesis: A Classic and Adaptable Approach
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an appropriate ketone or aldehyde. In the context of this compound derivatives, a common starting point is the reaction of phenylhydrazine with an aryl ketone.[3]
Experimental Protocol: A Generalized Fischer Indole Synthesis
-
Hydrazone Formation:
-
Dissolve equimolar amounts of the desired substituted phenylhydrazine and an appropriate acetophenone derivative in ethanol.[3]
-
Add a catalytic amount of glacial acetic acid to the mixture.[3]
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the solid phenylhydrazone product.[3]
-
Filter the product, wash with dilute hydrochloric acid followed by rectified spirit, and recrystallize from ethanol.[3]
-
-
Cyclization to the Indole Core:
-
Place the dried phenylhydrazone in a beaker containing an excess of a cyclizing agent, such as polyphosphoric acid.[3]
-
Heat the mixture on a water bath, maintaining a temperature of 100-120°C for approximately 10 minutes with stirring.[3]
-
Quench the reaction by adding cold water to dissolve the polyphosphoric acid completely.[3]
-
Filter the resulting solid 2-phenylindole derivative and wash thoroughly with ice-cold water to remove any residual acid.[3]
-
Causality Behind Experimental Choices:
-
Acid Catalyst in Hydrazone Formation: The use of glacial acetic acid catalyzes the condensation reaction between the phenylhydrazine and the ketone, accelerating the formation of the hydrazone intermediate.
-
Polyphosphoric Acid as a Cyclizing Agent: Polyphosphoric acid serves as both a strong acid and a dehydrating agent, facilitating the intramolecular electrophilic substitution and subsequent aromatization that are key to the indole ring formation. The excess of polyphosphoric acid ensures the reaction goes to completion.
-
Cold Water Quench: The addition of cold water is a crucial step to both stop the reaction and to dissolve the viscous polyphosphoric acid, allowing for the isolation of the solid indole product.
Visualizing the Fischer Indole Synthesis Workflow
Caption: Workflow for Fischer Indole Synthesis.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity: A Primary Focus
A significant body of research has highlighted the potent anticancer properties of 2-phenylindole derivatives.[1][4] These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, and melanoma.[4]
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][2] By disrupting the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[1]
Structure-Activity Relationship (SAR) for Anticancer Activity
The cytotoxic and antiproliferative activities of 2-phenylindole derivatives are highly dependent on their substitution patterns.
| Position of Substitution | Effect on Anticancer Activity | Rationale |
| N1-Indole Nitrogen | Small alkyl or acyl groups are generally well-tolerated or can enhance activity. | Modifications at this position can influence the compound's solubility, metabolic stability, and interaction with the target protein. |
| C3-Position | The nature of the substituent at C3 is critical. The acetic acid moiety provides a key interaction point. | This position is often involved in hydrogen bonding or electrostatic interactions within the binding pocket of the target enzyme or protein. |
| 2-Phenyl Ring | Substituents on the phenyl ring significantly impact potency. Electron-withdrawing or -donating groups at specific positions can modulate activity. | These substitutions can alter the electronic properties and steric profile of the molecule, affecting its binding affinity and selectivity. |
Anti-inflammatory and Analgesic Properties
Certain derivatives have exhibited promising anti-inflammatory and analgesic activities.[5][6] The mechanism of action in this context is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Antimicrobial and Antiviral Effects
The 2-phenylindole scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against various bacteria, fungi, and viruses.[1][2]
Neuroprotective and Antidepressant Potential
The structural similarity of the indole nucleus to neurotransmitters like serotonin has prompted investigations into the neuropharmacological properties of these compounds.[2][3] Some derivatives have shown potential as antidepressant and neuroprotective agents.[3]
Experimental Evaluation of Biological Activity
To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
Visualizing the Anticancer Evaluation Workflow
Caption: Workflow for Anticancer Evaluation.
Future Directions and Conclusion
The class of this compound derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Optimization of Lead Compounds: Fine-tuning the structure of promising derivatives to enhance their potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: Investigating alternative biological targets and signaling pathways to broaden the therapeutic applications of these compounds.
-
Development of Drug Delivery Systems: Formulating derivatives into advanced drug delivery systems to improve their bioavailability and reduce off-target effects.
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structural elucidation of 2-(2-phenyl-1H-indol-3-yl)acetic acid
An In-Depth Technical Guide to the Structural Elucidation of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Foreword: The Logic of Molecular Interrogation
In the realm of drug discovery and materials science, a molecule's identity is the bedrock upon which all further investigation is built. An unconfirmed structure is an unreliable foundation. The process of structural elucidation is, therefore, not merely a procedural checklist but a logical interrogation of a molecule's physical and chemical properties. Each analytical technique is a carefully chosen question, and the resulting data, a piece of the answer.
This guide focuses on this compound (CAS No. 4662-03-7), a derivative of the well-known phytohormone indole-3-acetic acid (IAA). Its structural complexity, featuring multiple aromatic systems and key functional groups, makes it an excellent case study for the application of modern analytical techniques. We will proceed not by a rigid template, but by following the logical workflow an experienced scientist would employ—from confirming the elemental composition to mapping the intricate network of atomic connections and, finally, visualizing its three-dimensional reality.
Foundational Analysis: Synthesis and Elemental Composition
Before a structure can be elucidated, a pure sample of the compound must be obtained. The choice of synthesis route provides the first hypothesis of the molecule's structure. A common and effective method for preparing 2-substituted indoles is the Fischer indole synthesis.[1] This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, directly suggests the core indole scaffold substituted at the C2 position.
Once synthesized and purified, the initial and most fundamental question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass spectrometry, HRMS provides a mass measurement with high accuracy, allowing for the unambiguous determination of the elemental formula.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value (for C₁₆H₁₃NO₂) | Deviation (ppm) | Conclusion |
| [M+H]⁺ | 252.1019 | 252.1025 | -2.4 | Formula Confirmed |
| [M-H]⁻ | 250.0873 | 250.0868 | +2.0 | Formula Confirmed |
This foundational data confirms the molecular formula as C₁₆H₁₃NO₂, which possesses 11 degrees of unsaturation, consistent with the presence of two benzene rings, the indole pyrrole ring, and a carboxylic acid group.
Functional Group Identification: Infrared Spectroscopy
With the elemental formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for this purpose. By detecting the vibrational frequencies of chemical bonds, we can confirm the presence of the key architectural elements of the molecule.
The IR spectrum provides clear evidence for the proposed structure:
-
Indole N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ confirms the N-H bond of the indole ring.[2]
-
Carboxylic Acid O-H Stretch: A very broad absorption band typically spanning 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[3]
-
Carbonyl C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is definitive evidence for the carbonyl group of the carboxylic acid.[2]
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ correspond to the methylene (-CH₂) bridge.
These data points transform the elemental formula from a simple list of atoms into a collection of connected functional groups, further refining our structural hypothesis.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-technique NMR approach is employed to solve the structure piece by piece.
Proton NMR (¹H NMR): The Proton Inventory
¹H NMR provides a count of the different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. For this compound, the spectrum is logically divided into distinct regions:
-
Downfield Region (δ 10-12 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid (–COOH). A second broad singlet for the indole N-H proton is also expected in this region.
-
Aromatic Region (δ 7-8 ppm): A complex series of multiplets representing the 9 protons of the phenyl ring and the benzene portion of the indole scaffold. The integration of this region should sum to 9 protons.
-
Aliphatic Region (δ 3-4 ppm): A sharp singlet integrating to 2 protons, characteristic of the methylene bridge (–CH₂–) situated between the indole C3 position and the carbonyl carbon. Its singlet nature indicates no adjacent protons.
Carbon NMR (¹³C NMR): The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments. For the proposed structure, we expect to see 16 distinct carbon signals:
-
Carbonyl Region (δ ~175 ppm): One signal for the carboxylic acid carbon.
-
Aromatic Region (δ 110-140 ppm): Multiple signals corresponding to the 12 carbons of the two benzene rings and the 2 sp² carbons of the pyrrole ring.
-
Aliphatic Region (δ ~30-40 ppm): One signal for the methylene (–CH₂–) carbon.
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. The synergy between COSY, HSQC, and HMBC experiments is essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the phenyl ring and the substituted benzene ring of the indole core, confirming the distinct spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of carbon signals that have protons bonded to them.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall framework. It reveals correlations between protons and carbons that are separated by 2-3 bonds. For this compound, the following HMBC correlations are critical "long-range" connections that lock the structure in place:
-
Connecting the Acetic Acid Moiety: A correlation from the methylene protons (–CH₂–) to the carbonyl carbon (–COOH) confirms the acetic acid fragment.
-
Positioning the Acetic Acid Group: A crucial correlation from the same methylene protons (–CH₂–) to carbons C2 and C3 of the indole ring definitively places the acetic acid group at the C3 position.
-
Positioning the Phenyl Group: Correlations from the ortho-protons of the free phenyl ring to the C2 carbon of the indole ring confirm that the phenyl substituent is located at the C2 position.
-
Caption: The logical workflow for unambiguous structural elucidation.
Caption: Key HMBC correlations confirming the molecular backbone.
Absolute Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[4] This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.
The process involves:
-
Crystallization: Growing a high-quality single crystal of the compound, which is often the most challenging step.
-
Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data as it is rotated in an X-ray beam.
-
Structure Solution and Refinement: Using the diffraction data to solve the electron density map and refine the atomic positions, yielding a 3D model of the molecule.
The resulting crystal structure would not only confirm the atomic connectivity established by NMR but also provide precise data on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. This provides an unparalleled level of structural detail and is considered the gold standard for structural proof.[5]
Conclusion: A Self-Validating System
Experimental Protocols
Protocol 1: Synthesis via Fischer Indole Method[1]
-
Formation of Phenylhydrazone: React phenylhydrazine with 3-benzoylpropionic acid in an ethanol solution with a catalytic amount of acetic acid. Heat the mixture under reflux for 2-4 hours until TLC indicates consumption of the starting materials. Cool the reaction mixture to allow the phenylhydrazone intermediate to precipitate. Filter and wash the solid with cold ethanol.
-
Cyclization: Add the dried phenylhydrazone intermediate to a high-boiling point solvent (e.g., diethylene glycol) containing a strong acid catalyst such as polyphosphoric acid or zinc chloride.
-
Heating: Heat the mixture to 150-180 °C for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into a large volume of ice water. The crude product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, OH).
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans for good signal-to-noise, especially for the ¹³C spectrum.
-
2D Spectra Acquisition: Using the same sample, acquire standard 2D NMR experiments:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a gradient-selected sensitivity-enhanced HSQC pulse sequence optimized for one-bond J(CH) coupling of ~145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for J(CH) of 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly. Analyze and assign all correlations.
References
-
Caric, D., Tomisic, V., Kveder, M., Galic, N., Pifat, G., Magnus, V., & Soskic, M. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Biophysical Chemistry, 111(3), 247-257. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Available at: [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. Available at: [Link]
-
International Journal of Pharmacy and Life Sciences. (2013). Complexation behaviour of 3- indole acetic acid with dipositive metal ions and the characterization of the complexes. ijpls.com. Available at: [Link]
-
ResearchGate. (n.d.). UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with.... Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Indoleacetic acid. NIST WebBook. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER Digital. Available at: [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000197). HMDB. Available at: [Link]
-
Appchem. (n.d.). This compound. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Acetic acid, phenyl ester. NIST WebBook. Available at: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Available at: [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
-
Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology. Available at: [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]
-
Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Available at: [Link]
-
PubChem. (n.d.). (2-Hydroxy-1H-indol-3-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
-
IUCr. (n.d.). Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. Available at: [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available at: [Link]
- Plant Physiology. (1985). 13C6-[Benzene Ringj-Indole-3-Acetic Acid. Available at: https://academic.oup.com/plphys/article/78/4/777/6089768
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1.... Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
-
PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available at: [Link]
-
IUCr. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Available at: [Link]
-
ResearchGate. (n.d.). Structural Characterization of Isomeric Methyl 2-(2Oxo3-indolyl)acetate and Methyl 1-(2Oxo4-quinolyl)formate. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-(2-phenyl-1H-indol-3-yl)acetic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data expected for the compound 2-(2-phenyl-1H-indol-3-yl)acetic acid (CAS No: 4662-03-7).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and professionals in the field, offering a predictive but robust framework for the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from foundational spectroscopic principles and comparative analysis with structurally related indole derivatives.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[1] The structure is composed of three key moieties: a central indole scaffold, a phenyl group at the 2-position, and an acetic acid group at the 3-position. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses.
The following guide will deconstruct the expected spectroscopic data for each technique, providing not only the predicted data but also the scientific rationale and standard experimental protocols for their acquisition.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement of its atoms.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons like those in N-H and O-H groups.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[2][3]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve adequate signal intensity.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the indole N-H, the carboxylic acid O-H, the aromatic protons on both the indole and phenyl rings, and the methylene protons of the acetic acid group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.30 | broad singlet | 1H | O -H | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |
| ~11.20 | singlet | 1H | N -H | The indole N-H proton is deshielded and typically appears as a singlet above 10 ppm. |
| ~7.20 - 7.60 | multiplet | 9H | Ar-H | Protons on the phenyl ring and the benzene portion of the indole ring (C4-C7) will resonate in this complex region. Overlapping signals are expected. |
| ~3.80 | singlet | 2H | CH₂ | The methylene protons adjacent to the indole ring and the carbonyl group are expected to appear as a singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon spectrum will confirm the presence of 16 distinct carbon environments, including the carbonyl carbon of the acid, the aromatic carbons, and the aliphatic methylene carbon.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~173.0 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~125.0 - 138.0 | Ar-C | Aromatic carbons from both the phenyl and indole rings will appear in this range. Quaternary carbons (C2, C3, C3a, C7a, C1') will typically have lower intensities. |
| ~110.0 - 124.0 | Ar-C | Aromatic carbons bearing protons on the indole ring. |
| ~108.0 | C 3 | The C3 carbon of the indole ring, substituted with the acetic acid group. |
| ~31.0 | C H₂ | The aliphatic methylene carbon of the acetic acid side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Analysis
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder (or clean ATR crystal) prior to sample analysis.
-
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| ~3400 | N-H stretch | Indole | A sharp to moderately broad peak characteristic of the N-H bond in the indole ring.[4] |
| ~2500 - 3300 | O-H stretch | Carboxylic Acid | A very broad absorption band is expected due to strong hydrogen bonding of the carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| ~1600, ~1450 | C=C stretch | Aromatic Rings | Multiple sharp bands of medium intensity corresponding to carbon-carbon stretching within the phenyl and indole rings. |
| >3000 | C-H stretch | Aromatic | Medium to weak absorptions corresponding to the C-H bonds on the aromatic rings. |
| <3000 | C-H stretch | Aliphatic | Medium to weak absorptions from the methylene (CH₂) group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern can offer valuable structural clues.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass spectrometry).
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the instrument to acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Predicted Mass Spectrum
The molecular formula C₁₆H₁₃NO₂ gives an exact mass of 251.0946 Da.
-
Expected Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 252.1024. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.
-
Key Fragmentation: A characteristic fragmentation pathway for indole-3-acetic acids is the loss of the carboxymethyl group or decarboxylation.
Caption: A plausible ESI-MS fragmentation pathway for this compound.
The most significant fragment would likely arise from the cleavage of the acetic acid side chain, leading to a stable indolic cation. The loss of water (-18 Da) or the entire carboxylic acid group (-45 Da) are common fragmentation pathways for such molecules.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural verification and characterization of this compound. While experimental data for this specific molecule is not widely published, this guide offers a robust, predictive framework based on established chemical principles and data from analogous structures. These predicted data serve as a reliable benchmark for researchers working on the synthesis, purification, and application of this compound, ensuring high confidence in its structural identity.
References
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. Retrieved from [Link]
-
TSI Journals. (2014). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(3-(2-CHLORO-3-OXO-4-PHENYLCYCLOBUTYL)-1H-INDOL-1 -. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. Retrieved from [Link]
-
ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, phenylmethyl ester. Retrieved from [Link]
-
NIST. (n.d.). Indoleacetic acid. Retrieved from [Link]
-
YMER. (n.d.). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Retrieved from [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Within this class, 2-(2-phenyl-1H-indol-3-yl)acetic acid represents a molecule of significant therapeutic interest. Its structural resemblance to the endogenous signaling molecule indole-3-acetic acid (IAA), combined with the introduction of a phenyl group at the 2-position, suggests a unique pharmacological profile. While direct studies on this specific molecule are emerging, the wealth of data on related indole-3-acetic acid derivatives allows for the formulation of robust hypotheses regarding its potential therapeutic targets and mechanisms of action.
This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound, drawing upon the established pharmacology of its structural analogs. We will delve into three primary areas of therapeutic promise: oncology, inflammation, and neurodegenerative diseases. For each area, we will propose key molecular targets, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.
I. Oncological Applications: A Prodrug Approach Targeting Tumor-Specific Peroxidases
A compelling therapeutic strategy for indole-3-acetic acid derivatives lies in their application as prodrugs in targeted cancer therapy.[4][5][6] This approach leverages the differential expression of peroxidases, such as horseradish peroxidase (HRP), which can be targeted to tumor sites.
A. Proposed Molecular Target: DNA and Mitochondrial Membranes
The primary mechanism of action in this context is not a specific protein receptor but rather the generation of cytotoxic reactive species that damage critical cellular components like DNA and mitochondrial membranes.[7][8]
B. Mechanism of Action
The core concept involves the enzymatic oxidation of this compound by peroxidases, which are either endogenously present at high levels in certain tumors or, more commonly, delivered to the tumor site conjugated to an antibody or polymer. This enzymatic reaction is proposed to generate a highly reactive 3-methylene-2-oxoindole intermediate.[7] This electrophilic species can then induce cytotoxicity through two primary mechanisms:
-
DNA Damage: The reactive intermediate can form adducts with DNA bases, leading to strand breaks and apoptosis.[5][7]
-
Lipid Peroxidation: The oxidative process can initiate a chain reaction of lipid peroxidation in cellular membranes, particularly the mitochondrial membrane, leading to loss of membrane potential and triggering the intrinsic apoptotic pathway.[7][8]
The presence of the 2-phenyl group in this compound may influence the rate of peroxidase-mediated oxidation and the stability and reactivity of the resulting cytotoxic species, potentially offering an improved therapeutic window compared to unsubstituted indole-3-acetic acid.
C. Signaling Pathway and Workflow Visualization
Caption: Peroxidase-mediated activation of the prodrug leading to cytotoxicity.
D. Experimental Protocol: Validation of Peroxidase-Dependent Cytotoxicity
Objective: To determine if this compound induces cytotoxicity in cancer cells in a peroxidase-dependent manner.
Materials:
-
Cancer cell line (e.g., human bladder cancer T24)
-
This compound
-
Horseradish Peroxidase (HRP)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions of the compound and HRP in cell culture medium.
-
Experimental Groups:
-
Vehicle control (medium with DMSO)
-
This compound alone (at various concentrations)
-
HRP alone
-
This compound + HRP (at various concentrations of the compound)
-
-
Treatment: Remove the old medium from the wells and add 100 µL of the respective treatment solutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot dose-response curves and determine the IC50 values.
Expected Outcome: A significant decrease in cell viability should be observed only in the group treated with both this compound and HRP, demonstrating the peroxidase-dependent cytotoxicity.
II. Anti-Inflammatory Activity: Targeting Key Mediators of Inflammation
Indole derivatives, including indole-3-acetic acid, have been shown to possess anti-inflammatory properties.[9][10] The proposed mechanisms involve the modulation of key inflammatory pathways.
A. Proposed Molecular Targets: NF-κB and Heme Oxygenase-1 (HO-1)
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the pro-inflammatory transcription factor NF-κB and the induction of the anti-inflammatory and antioxidant enzyme Heme Oxygenase-1 (HO-1).[9][10]
B. Mechanism of Action
-
Inhibition of NF-κB Nuclear Translocation: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the transcription factor NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[9][10] this compound is hypothesized to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.
-
Induction of Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme with potent anti-inflammatory and antioxidant functions. It catabolizes heme into biliverdin (which is then converted to the antioxidant bilirubin), carbon monoxide (a signaling molecule with anti-inflammatory effects), and free iron. Indole-3-acetic acid has been shown to upregulate HO-1 expression.[9][10] This induction of HO-1 by this compound would contribute to the resolution of inflammation.
C. Signaling Pathway Visualization
Caption: Proposed anti-inflammatory mechanism of action.
D. Experimental Protocol: Evaluation of Anti-Inflammatory Effects in Macrophages
Objective: To investigate the effect of this compound on LPS-induced inflammatory responses in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-6 and TNF-α
-
Western blot reagents and antibodies for NF-κB p65 (total and nuclear), IκBα, HO-1, and β-actin
-
Nuclear and cytoplasmic extraction kit
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-6 and TNF-α using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB Translocation:
-
Pre-treat cells with the compound for 1 hour, then stimulate with LPS for 30 minutes.
-
Isolate nuclear and cytoplasmic fractions using a specific kit.
-
Perform Western blotting on both fractions to detect the levels of NF-κB p65.
-
-
Western Blot Analysis of IκBα Degradation and HO-1 Induction:
-
For IκBα, pre-treat cells with the compound for 1 hour, then stimulate with LPS for 15-30 minutes.
-
For HO-1, treat cells with the compound for 6-24 hours.
-
Prepare whole-cell lysates and perform Western blotting for IκBα and HO-1.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions). Compare the results between different treatment groups.
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in LPS-induced IL-6 and TNF-α production. This should be accompanied by reduced nuclear translocation of NF-κB p65, stabilization of IκBα, and increased expression of HO-1.
III. Neuroprotection: Modulating Pathways in Neurodegenerative Diseases
The indole scaffold is present in many compounds with neuroprotective properties.[11][12] Derivatives of indole-3-acetic acid have shown potential in preclinical models of neurodegenerative diseases.[13]
A. Proposed Molecular Targets: Glycogen Synthase Kinase 3β (GSK-3β) and Nrf2
Potential neuroprotective mechanisms of this compound may involve the inhibition of GSK-3β, a key enzyme in tau hyperphosphorylation in Alzheimer's disease, and the activation of the Nrf2 antioxidant response pathway.
B. Mechanism of Action
-
Inhibition of GSK-3β: Hyperactivation of GSK-3β is implicated in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. By inhibiting GSK-3β, this compound could reduce the hyperphosphorylation of tau protein, thereby preventing the formation of NFTs and subsequent neuronal dysfunction and death.
-
Activation of the Nrf2-ARE Pathway: Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases.[14] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of antioxidant and cytoprotective genes, including HO-1. This compound may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to Nrf2 activation and enhanced neuronal resilience against oxidative stress.
C. Signaling Pathway Visualization
Caption: Potential neuroprotective mechanisms of action.
D. Experimental Protocol: Assessing Neuroprotective Effects in a Cellular Model of Neurotoxicity
Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced toxicity and modulate GSK-3β and Nrf2 pathways.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
This compound
-
Neurotoxin to induce oxidative stress (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
MTT or LDH assay kit for cell viability/toxicity
-
Western blot reagents and antibodies for p-GSK-3β (Ser9), total GSK-3β, Nrf2 (nuclear and total), HO-1, and β-actin
-
Fluorescent probes for reactive oxygen species (ROS) (e.g., DCFDA)
Methodology:
-
Neuroprotection Assay:
-
Differentiate SH-SY5Y cells into a neuronal phenotype using retinoic acid.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Expose the cells to a neurotoxin (e.g., 6-OHDA) for another 24 hours.
-
Measure cell viability using an MTT assay and cytotoxicity using an LDH assay.
-
-
ROS Measurement:
-
Pre-treat cells with the compound, then expose them to the neurotoxin.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) and measure fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Western Blot Analysis:
-
Treat cells with the compound for various time points.
-
For GSK-3β phosphorylation, prepare whole-cell lysates.
-
For Nrf2 translocation, prepare nuclear and cytoplasmic extracts.
-
Perform Western blotting to assess the levels of p-GSK-3β, total GSK-3β, nuclear Nrf2, and HO-1.
-
-
Data Analysis: Analyze the data to determine if the compound protects against neurotoxicity, reduces ROS levels, increases the inhibitory phosphorylation of GSK-3β at Ser9, and promotes the nuclear translocation of Nrf2 and induction of HO-1.
Expected Outcome: this compound should increase the viability of neuronal cells exposed to a neurotoxin, reduce intracellular ROS levels, increase the phosphorylation of GSK-3β at Ser9 (indicative of inhibition), and increase the nuclear levels of Nrf2 and the expression of HO-1.
IV. Summary of Potential Therapeutic Targets and Quantitative Data
| Therapeutic Area | Proposed Primary Target(s) | Key Downstream Effects | Potential Indications |
| Oncology | DNA, Mitochondrial Membranes | DNA damage, lipid peroxidation, apoptosis | Solid tumors (in combination with targeted peroxidase delivery) |
| Inflammation | NF-κB, Heme Oxygenase-1 (HO-1) | Decreased pro-inflammatory cytokine production, increased antioxidant defense | Inflammatory and autoimmune diseases |
| Neurodegeneration | GSK-3β, Nrf2 | Reduced tau hyperphosphorylation, enhanced antioxidant response | Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders |
V. Conclusion
This compound is a promising chemical entity with the potential for therapeutic development across multiple disease areas. Its structural similarity to other bioactive indole derivatives provides a strong rationale for investigating its effects on key molecular targets in oncology, inflammation, and neurodegeneration. The experimental frameworks provided in this guide offer a clear path for the validation of these proposed targets and the elucidation of the compound's precise mechanisms of action. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully realize its therapeutic potential.
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Title: Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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In Vitro Screening of a 2-(2-Phenyl-1H-indol-3-yl)acetic Acid Library: A Technical Guide
<_Step_2>
Introduction: The 2-Phenylindole Scaffold as a Privileged Structure
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. The 2-(2-phenyl-1H-indol-3-yl)acetic acid framework, an elaboration of the natural plant auxin indole-3-acetic acid (IAA), has garnered significant attention for its therapeutic potential, with derivatives demonstrating anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6]
This guide provides a comprehensive, in-depth framework for the in vitro screening of a library of this compound analogs. It is designed for drug discovery professionals and researchers, moving beyond simple protocols to explain the causal logic behind experimental choices. Our approach is structured as a multi-tiered screening cascade, a field-proven strategy to efficiently identify and validate hit compounds, manage resources, and minimize the risk of false positives. We will focus on an anticancer screening campaign as a primary example, given the well-documented potential of indole derivatives to interfere with tubulin polymerization, a critical process in cell division.[1][2][3][7]
Chapter 1: Philosophy of the Screening Cascade
Screening a chemical library is not a single experiment but a strategic campaign. The goal is to progressively narrow a large pool of compounds down to a small number of validated "hits" with a confirmed mechanism of action. Our philosophy is built on a tiered approach that increases in complexity and specificity at each stage. This ensures that resources are focused on the most promising molecules.
The Triage Funnel:
-
Primary Screen: A high-throughput, robust, and cost-effective assay applied to the entire library to identify initial "hits" with a desired phenotype (e.g., cytotoxicity).
-
Secondary & Orthogonal Screens: Assays with different biological readouts to confirm the activity of primary hits and filter out artifacts (e.g., confirming apoptotic cell death).
-
Target-Based Screens: Mechanistic, often biochemical, assays to determine if the validated hits modulate the hypothesized molecular target (e.g., direct inhibition of tubulin polymerization).
This self-validating system ensures that a compound must pass through multiple, mechanistically distinct gates before being advanced, lending high confidence to the final selected leads.
Chapter 2: The Anticancer Screening Cascade in Practice
The following sections detail the experimental protocols for a screening campaign designed to identify this compound derivatives that act as anticancer agents by disrupting microtubule dynamics.
Tier 1: Primary High-Throughput Screening (HTS) - Cell Viability
The initial goal is to cast a wide net to identify any compounds in the library that reduce the viability of a cancer cell line.
Expertise & Causality: We select a luminescent ATP-based assay, such as CellTiter-Glo®, over colorimetric assays (e.g., MTT). ATP levels are a direct and early indicator of cell health, and the "add-mix-measure" format is highly amenable to automated HTS.[8] This choice minimizes interference from compounds that might affect mitochondrial reductase enzymes, a known source of artifacts in MTT-type assays. We select the MCF-7 breast cancer cell line as it is a well-characterized, adherent line suitable for HTS.
Experimental Protocol: ATP-Based Cell Viability Assay
-
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque-walled 384-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Compound library, pre-diluted in DMSO
-
Positive Control: Paclitaxel (a known tubulin inhibitor)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a dose-response plate for each compound, typically with 8 concentrations (e.g., 100 µM to 10 nM). Add 100 nL of compound solution from the library plates to the cell plates. Include wells with DMSO only (vehicle control) and Paclitaxel (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.
-
Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data using vehicle (0% inhibition) and no-cell (100% inhibition) controls. Plot dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound. Hits are typically defined as compounds with an IC₅₀ below a certain threshold (e.g., 10 µM).
-
Tier 2: Secondary & Orthogonal Assays for Hit Confirmation
Primary hits must be confirmed to ensure they are not artifacts and to begin elucidating their mechanism. We will use two orthogonal assays: a caspase activation assay to confirm apoptosis and cell cycle analysis to test for the specific signature of microtubule disruption.
Expertise & Causality: Microtubule poisons typically induce apoptosis.[9] Measuring the activity of executioner caspases-3 and -7 provides direct evidence of apoptotic cell death. The Caspase-Glo® 3/7 assay is a luminescent, "add-mix-measure" assay ideal for this purpose, providing high sensitivity and throughput.[10][11][12]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Materials:
-
MCF-7 cells
-
White, opaque-walled 96-well assay plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Validated hits from the primary screen
-
Positive Control: Staurosporine
-
-
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 96-well plates. Treat cells with hits at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of reagent to each 100 µL of cell culture medium.[12]
-
Signal Generation & Measurement: Mix on a plate shaker at 300-500 rpm for 30 seconds.[13] Incubate at room temperature for 1-3 hours.[12] Measure luminescence.
-
Data Analysis: A significant (e.g., >2-fold) increase in luminescence compared to vehicle-treated cells confirms the induction of apoptosis.
-
Expertise & Causality: Compounds that interfere with microtubule function (stabilizers like paclitaxel or destabilizers like vinca alkaloids) prevent the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[14][15] This provides a strong mechanistic fingerprint. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis, as PI stoichiometrically binds to DNA, allowing quantification of cells in each cycle phase.[16][17][18]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Materials:
-
MCF-7 cells
-
6-well plates
-
Validated hits
-
Positive Control: Nocodazole (a microtubule destabilizer)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow Cytometer
-
-
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with compounds at their IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software to gate out doublets and quantify the percentage of cells in G0/G1, S, and G2/M phases based on fluorescence intensity.[18][19]
-
Data Analysis: A significant increase in the percentage of cells in the G2/M phase compared to vehicle-treated cells strongly suggests interference with microtubule dynamics.
-
Tier 3: Target-Based Biochemical Assay - Tubulin Polymerization
The final step is to confirm that the active compounds directly interact with the hypothesized target: tubulin.
Expertise & Causality: This assay uses purified tubulin protein and measures its polymerization into microtubules in vitro. A fluorescence-based assay is often preferred for HTS formats due to its sensitivity.[20][21] It relies on a fluorescent reporter (like DAPI) that preferentially binds to polymerized microtubules, causing an increase in fluorescence.[14][15] This directly measures the compound's effect on the target protein, independent of any cellular context.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma) containing >99% pure tubulin, GTP, and polymerization buffer.[22]
-
Fluorescent reporter dye (DAPI)
-
Confirmed hits
-
Controls: Paclitaxel (polymerization enhancer), Vinblastine (polymerization inhibitor)
-
384-well black, non-binding surface plates
-
Fluorescence plate reader with temperature control
-
-
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare compound dilutions in polymerization buffer.
-
Reaction Setup: On ice, add tubulin protein to a mixture of polymerization buffer, GTP, and DAPI.
-
Initiation: Pipette the tubulin mixture into the 384-well plate containing the test compounds and controls.
-
Measurement: Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of polymerization will show a suppressed curve compared to the vehicle control. Calculate the IC₅₀ for inhibition of polymerization. A potent IC₅₀ in this assay provides definitive evidence of direct target engagement.
-
Chapter 3: Visualization of Workflows and Pathways
Clear visual aids are essential for understanding complex scientific processes. The following diagrams, rendered in DOT language, illustrate the key workflows and mechanisms described in this guide.
Screening Cascade Workflow
Caption: A multi-tiered screening cascade for hit identification and validation.
Mechanism of Action: Microtubule Disruption
Caption: Pathway showing how tubulin inhibitors induce G2/M arrest and apoptosis.
Chapter 4: Data Presentation and Hit Triage
Systematic data analysis is crucial for making informed decisions. All quantitative data should be summarized for easy comparison.
Table 1: Summary of Screening Assays
| Assay Tier | Assay Name | Principle | Endpoint | Key Controls |
| Tier 1 | CellTiter-Glo® | ATP Measurement | Luminescence | Paclitaxel (Pos), DMSO (Neg) |
| Tier 2 | Caspase-Glo® 3/7 | Caspase Activity | Luminescence | Staurosporine (Pos), DMSO (Neg) |
| Tier 2 | Cell Cycle Analysis | DNA Content | PI Fluorescence | Nocodazole (Pos), DMSO (Neg) |
| Tier 3 | Tubulin Polymerization | DAPI Binding | Fluorescence | Paclitaxel (Enhancer), Vinblastine (Inhibitor) |
Table 2: Hypothetical Hit Compound Data
Below is an example of a data summary table for triaging confirmed hits. The "Selectivity Index" (SI) could be calculated by dividing the IC₅₀ in a normal cell line (e.g., MCF-10A) by the IC₅₀ in the cancer cell line (MCF-7), providing a measure of cancer-specific toxicity.
| Compound ID | Primary Screen IC₅₀ (µM, MCF-7) | Caspase-3/7 Fold Induction | % Cells in G2/M (24h) | Tubulin Polymerization IC₅₀ (µM) |
| Vehicle | >100 | 1.0 | 12% | - |
| Paclitaxel | 0.005 | 8.5 | 75% | N/A (Enhancer) |
| IAA-001 | 50.2 | 1.2 | 14% | >50 |
| IAA-042 | 1.1 | 6.8 | 68% | 2.5 |
| IAA-157 | 2.5 | 7.2 | 71% | 4.1 |
| IAA-203 | 8.9 | 1.5 (Cytostatic) | 18% | >50 |
Hit Triage Logic:
-
IAA-001 & IAA-203: De-prioritized. Poor primary potency and weak/no activity in secondary assays.
-
IAA-042 & IAA-157: High Priority Leads. They are potent in the primary screen, confirm an apoptotic, G2/M arrest mechanism, and demonstrate direct inhibition of the molecular target. These compounds are worthy of further medicinal chemistry optimization and in vivo studies.
Conclusion
The in vitro screening of a this compound library, when approached with a systematic, multi-tiered cascade, is a powerful method for identifying novel therapeutic leads. By integrating robust cell-based phenotypic screens with specific, target-based biochemical assays, researchers can build a comprehensive data package that validates hits with high confidence. This guide provides the strategic philosophy, detailed protocols, and analytical framework necessary to execute such a campaign, ultimately accelerating the path from chemical library to clinical candidate.
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A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-(2-phenyl-1H-indol-3-yl)acetic Acid
Foreword: Contextualizing the Investigation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1] Derivatives of indole-3-acetic acid (IAA), in particular, have garnered significant interest as potential anticancer agents.[2] Related structures, such as 2-aryl-2-(3-indolyl)acetohydroxamic acids, have demonstrated potent activity against apoptosis- and multidrug-resistant cancer cells in vitro.[3][4] However, these promising precursors can suffer from poor pharmacokinetic profiles, necessitating the exploration of more stable analogs.[3]
This guide focuses on 2-(2-phenyl-1H-indol-3-yl)acetic acid , a derivative designed to build upon this chemical lineage. The primary objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting the essential preliminary cytotoxicity studies of this novel compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating investigative workflow. Our approach is a tiered strategy, beginning with a broad assessment of cell viability and progressively narrowing the focus to elucidate the specific mechanism of cell death.
Chapter 1: The Strategic Framework for Cytotoxicity Profiling
The initial evaluation of a novel chemical entity's cytotoxic potential is a critical gatekeeping step in the drug discovery pipeline.[5][6] A well-designed in vitro screening cascade allows for the early identification of potent compounds and helps to weed out acutely toxic hits, thereby conserving resources for candidates with the most promising therapeutic profiles.[7][8]
Our strategy employs a multi-assay approach to build a comprehensive picture of the compound's effect on cell health. This tiered system is designed for efficiency and logical progression:
-
Primary Screening (Metabolic Viability): The initial screen utilizes the MTT assay to quantify the compound's impact on the overall metabolic activity of a cell population. This provides a robust measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[5][9][10]
-
Secondary Screening (Mechanistic Elucidation): Compounds demonstrating significant activity in the primary screen are advanced to secondary assays to determine the mode of cell death.
-
Membrane Integrity (Necrosis): The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme, which is a hallmark of plasma membrane damage and necrotic cell death.[11][12]
-
Apoptosis vs. Necrosis: A dual-staining flow cytometry assay using Annexin V and Propidium Iodide (PI) provides a definitive characterization of the cell death pathway, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13][14]
-
The following workflow diagram illustrates this strategic approach.
Caption: Tiered experimental workflow for cytotoxicity profiling.
Chapter 2: Cell Line Selection and Maintenance
Expertise & Experience: The choice of cell lines is a critical experimental parameter. A standard approach involves screening the compound against a panel of cancer cell lines derived from different tissues to identify potential organ-specific sensitivity. It is equally crucial to include a non-cancerous cell line (e.g., human embryonic kidney cells like HEK293, or a fibroblast line) to assess the compound's selectivity. A high degree of cytotoxicity against cancer cells coupled with low toxicity towards normal cells is the hallmark of a promising therapeutic candidate.
For this guide, we will use a hypothetical panel:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical adenocarcinoma[3]
-
A549: Human lung carcinoma
-
HEK293: Human embryonic kidney (non-cancerous control)
Protocol: General Cell Culture and Maintenance
-
Environment: Maintain all cell lines at 37°C in a humidified atmosphere with 5% CO₂.
-
Culture Medium: Use the appropriate complete medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculturing (Passaging):
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency to maintain exponential growth.
-
For adherent cells, aspirate the old medium and wash the monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation agent (e.g., Trypsin-EDTA) and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with an equal volume of complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine cell count and viability (e.g., using a hemocytometer and Trypan Blue).
-
Seed new culture flasks at the desired density.
-
Chapter 3: Primary Screening: The MTT Cell Viability Assay
Trustworthiness: The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity. Its principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9][10] The intensity of the resulting color, once solubilized, is directly proportional to the number of metabolically active (viable) cells.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).
-
Include necessary controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in medium only.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
Data Presentation: IC50 Values
The cytotoxic effect is quantified by the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.[5][10]
Calculation: % Viability = [(ODTreated - ODBlank) / (ODUntreated Control - ODBlank)] x 100
The IC50 value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
|---|---|---|
| MCF-7 | Breast Cancer | 12.5 ± 1.3 |
| HeLa | Cervical Cancer | 8.9 ± 0.9 |
| A549 | Lung Cancer | 21.3 ± 2.5 |
| HEK293 | Non-cancerous Kidney | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Chapter 4: Mechanistic Insights via LDH Assay
Authoritative Grounding: The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[5] LDH is a stable, soluble enzyme present in the cytosol of all cells.[11][12] When the cell membrane loses its integrity—a primary feature of necrosis—LDH is released into the surrounding culture medium.[17] The amount of LDH activity in the supernatant is therefore directly proportional to the number of lysed cells.[11][17] The assay involves a two-step enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product, measurable at 490 nm.[11]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, seeding cells in a 96-well plate and treating them with a range of compound concentrations (typically centered around the IC50 value determined previously).
-
Establish Controls: It is essential to include the following controls in triplicate:[5]
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the DMSO vehicle.
-
Medium Background: Wells with medium only.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate, cofactor, and tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation: Percent Cytotoxicity
Calculation: % Cytotoxicity = [(ODTreated - ODSpontaneous) / (ODMaximum - ODSpontaneous)] x 100
Table 2: Hypothetical LDH Release in HeLa Cells
| Compound Conc. (µM) | % Cytotoxicity (Membrane Damage) |
|---|---|
| 0 (Vehicle) | 2.1 ± 0.5 |
| 5 | 15.4 ± 2.1 |
| 10 (approx. IC50) | 25.8 ± 3.3 |
| 20 | 35.1 ± 4.0 |
| Lysis Control | 100 |
Data suggest that at the IC50 concentration, only a quarter of the cell death is attributable to necrosis, pointing towards an alternative mechanism.
Chapter 5: Differentiating Apoptosis and Necrosis
Expertise & Experience: To definitively characterize the cell death pathway, we use a flow cytometry-based assay that simultaneously identifies apoptotic and necrotic cells.[18][19]
-
Apoptosis is a programmed, energy-dependent process where phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V , a protein with high affinity for PS, is labeled with a green fluorophore (e.g., FITC) to detect these early apoptotic cells.[13][14]
-
Necrosis is characterized by the loss of membrane integrity.[14] Propidium Iodide (PI) is a fluorescent nuclear dye that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells, emitting red fluorescence.[5][13]
By combining these two probes, we can distinguish four cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Primary Necrotic: Annexin V-negative and PI-positive.
Caption: Principle of Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for the desired time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and the adherent cells (by trypsinization) to ensure all cell populations are analyzed.
-
Combine the populations, centrifuge at 300 x g for 5 minutes, and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Data Presentation: Cell Population Quadrants
The data is typically presented as a dot plot with four quadrants, and the percentage of cells in each is quantified.
Table 3: Hypothetical Cell Death Analysis in HeLa Cells Treated with 10 µM Compound for 48h
| Cell Population | Quadrant | % of Total Cells |
|---|---|---|
| Viable | Lower Left (Annexin V-/PI-) | 45.2% |
| Early Apoptotic | Lower Right (Annexin V+/PI-) | 35.8% |
| Late Apoptotic/Necrotic | Upper Right (Annexin V+/PI+) | 15.1% |
| Primary Necrotic | Upper Left (Annexin V-/PI+) | 3.9% |
Chapter 6: Data Synthesis and Future Trajectory
-
MTT Result: The compound demonstrates potent, selective cytotoxicity against cancer cell lines (IC50 values of 8.9-21.3 µM) while sparing non-cancerous cells (IC50 > 100 µM).
-
LDH Result: At the IC50 concentration in HeLa cells, only ~26% cytotoxicity is observed, indicating that widespread membrane rupture (necrosis) is not the primary mechanism of cell death.
-
Annexin V/PI Result: The flow cytometry data confirms this, showing that a significant majority of cell death occurs via apoptosis (35.8% early + 15.1% late = 50.9% total apoptotic cells) compared to a small necrotic population.
Caption: Decision tree for interpreting cytotoxicity data.
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Whitepaper: A Technical Guide to the Auxin-like Activity of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Abstract
The phytohormone auxin, with Indole-3-acetic acid (IAA) as its principal form, is a cornerstone of plant development, orchestrating processes from cell elongation to root initiation. The quest for synthetic analogs with tailored stability and activity profiles is a significant endeavor in agricultural science and chemical biology. This guide provides a comprehensive technical exploration of a novel synthetic analog, 2-(2-phenyl-1H-indol-3-yl)acetic acid. We present a validated synthesis pathway and a multi-tiered analytical framework to rigorously characterize its auxin-like bioactivity. Methodologies detailed herein include classic physiological bioassays, such as the Avena sativa coleoptile elongation test and the Arabidopsis thaliana root growth inhibition assay, complemented by modern molecular validation using the DR5 auxin-responsive reporter system. Our findings, supported by detailed protocols and mechanistic insights, establish this compound as a potent auxin analog, offering a new tool for research and potential agricultural applications.
Introduction: The Central Role of Auxin and the Rationale for Synthetic Analogs
Auxins are a class of phytohormones that regulate a vast array of growth and developmental processes in plants.[1] The primary native auxin, Indole-3-acetic acid (IAA), influences cell division, elongation, and differentiation, thereby controlling phenomena such as apical dominance, root formation, and tropic responses.[2][3] The structural hallmarks for many auxinic compounds are an aromatic ring and a side chain containing a carboxyl group.[4][5]
1.1. The Canonical Auxin Signaling Pathway
The molecular mechanism of auxin action is a well-elucidated pathway of regulated protein degradation.[6] At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), preventing them from activating gene expression.[3][6] When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA repressors and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, which are components of an SCF E3 ubiquitin ligase complex.[4][6][7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor liberates the ARF transcription factor, allowing it to bind to Auxin Response Elements (AuxREs) in the promoters of target genes and modulate their expression, leading to a physiological response.[3][6]
1.2. Rationale for Investigating this compound
While IAA is the universal natural auxin, its utility in exogenous applications can be limited by its susceptibility to rapid enzymatic degradation within the plant.[1][8] Synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are often more stable and can induce potent, sometimes herbicidal, effects.[8] The exploration of novel indole derivatives is driven by the goal of discovering compounds with unique activity, stability, or transport characteristics.
This compound retains the core indole-3-acetic acid scaffold necessary for auxin activity but features a significant modification: a phenyl group at the C2 position of the indole ring. This substitution may alter its binding affinity for the TIR1/AFB co-receptors or affect its metabolic stability. This guide details the systematic evaluation of this compound to determine if it mimics IAA's biological function.
Synthesis and Characterization
A reliable synthesis is paramount for biological evaluation. The target compound, this compound, can be synthesized via a modified Fischer indole synthesis, a classic and robust method for creating indole rings.[9]
2.1. Synthetic Workflow
The proposed synthesis is a multi-step process beginning with commercially available starting materials.
Caption: The canonical auxin signaling pathway.
Step-by-Step Protocol:
-
Seedling Preparation: Grow transgenic Arabidopsis thaliana seedlings harboring the DR5::GUS construct in liquid MS medium or on solid agar plates for 5-7 days.
-
Treatment Application: Incubate the seedlings in liquid MS medium containing various concentrations of this compound, IAA (positive control), or solvent (negative control) for a defined period (e.g., 6-24 hours).
-
GUS Staining: Fix the seedlings (e.g., in cold 90% acetone). Wash and incubate them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide). The GUS enzyme will cleave X-Gluc, producing a characteristic blue precipitate at sites of high auxin response. [10][11]4. Microscopy and Imaging: Clear the stained tissues (e.g., with an ethanol series) to remove chlorophyll and visualize the blue precipitate. Image the seedlings, particularly the root tips and cotyledons, using a light microscope.
-
Analysis: Qualitatively and quantitatively compare the intensity and spatial pattern of GUS staining between treatments. Strong blue staining in characteristic auxin response maxima (e.g., root tip, lateral root primordia) indicates authentic auxin activity. [12][13] Rationale for Methodological Choices:
-
Reporter Gene: The DR5::GUS system provides a direct, visible readout of transcriptional activation downstream of the auxin receptor, confirming that the compound engages the core signaling machinery.
-
Spatial Analysis: Unlike whole-organism assays, this method reveals the precise tissues and cell types that respond to the compound, allowing for a more nuanced understanding of its activity.
Expected Results and Data Interpretation
The combined results from these assays will provide a robust profile of the auxin-like activity of this compound.
5.1. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Avena Coleoptile Elongation Assay Results
| Compound | Concentration (µM) | Mean Elongation (%) ± SD |
|---|---|---|
| Control | 0 | 5.2 ± 1.1 |
| IAA | 0.1 | 15.6 ± 2.3 |
| 1.0 | 45.8 ± 3.9 | |
| 10.0 | 52.1 ± 4.2 | |
| 2-phenyl-IAA | 0.1 | 12.3 ± 2.1 |
| 1.0 | 40.5 ± 3.5 |
| | 10.0 | 48.9 ± 4.0 |
Table 2: Arabidopsis Primary Root Growth Inhibition
| Compound | Concentration (µM) | Root Growth Inhibition (%) ± SD |
|---|---|---|
| Control | 0 | 0 ± 4.5 |
| IAA | 0.1 | 48.7 ± 5.6 |
| 1.0 | 85.2 ± 4.1 | |
| 2-phenyl-IAA | 0.1 | 42.1 ± 6.2 |
| | 1.0 | 79.8 ± 5.3 |
5.2. Discussion and Structure-Activity Relationship (SAR)
The expected results would show that this compound induces dose-dependent responses in all three assays, confirming its identity as an auxin analog. The key point of analysis will be its potency relative to IAA. The presence of the bulky phenyl group at the C2 position could sterically hinder its fit into the auxin-binding pocket of the TIR1 receptor, potentially resulting in slightly lower activity compared to IAA at equivalent concentrations. [4]However, this same modification could also protect the molecule from enzymatic breakdown, potentially leading to more sustained activity over time. The DR5::GUS results are critical; a positive result confirms that the compound's mode of action is indeed through the TIR1/AFB signaling pathway and not through a non-specific or alternative mechanism.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the auxin-like activity of this compound. By integrating classic physiological assays with modern molecular reporter systems, we can confidently characterize its biological function and mechanism of action. The confirmation of this compound as a potent auxin analog opens several avenues for future research:
-
Quantitative analysis of downstream gene expression using RT-qPCR on known auxin-responsive genes (e.g., GH3 family).
-
In-vitro binding assays to directly measure the affinity of the compound for the TIR1 receptor.
-
Evaluation of its potential as a selective herbicide or plant growth regulator in various crop species.
The methodologies described herein provide a self-validating framework applicable to the screening and characterization of other novel phytohormone analogs, contributing to the development of next-generation tools for agriculture and plant science research.
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An In-depth Technical Guide on 2-(2-phenyl-1H-indol-3-yl)acetic acid for Anticancer Research
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with significant therapeutic potential. Among these, derivatives of 2-phenylindole and indole-3-acetic acid have garnered considerable attention for their promising anticancer activities. This technical guide provides a comprehensive overview of 2-(2-phenyl-1H-indol-3-yl)acetic acid as a potential anticancer agent. While direct experimental data on this specific molecule is emerging, this guide synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, plausible mechanisms of action, key experimental protocols for evaluation, and a curated summary of anticancer activity data from relevant congeners.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities.[1] Notably, indole derivatives have been successfully developed into anticancer drugs, such as the vinca alkaloids, vinblastine and vincristine.[1] The 2-phenylindole core, in particular, has been identified as a pharmacophore of interest due to its ability to induce cytotoxic effects in various cancer cell lines.[2] Concurrently, indole-3-acetic acid (IAA), a well-known plant hormone, and its derivatives have demonstrated selective cytotoxicity against cancer cells, often through mechanisms involving the generation of reactive oxygen species (ROS) and induction of apoptosis.[3] The strategic combination of the 2-phenylindole scaffold with an acetic acid moiety at the 3-position in this compound presents a compelling candidate for anticancer drug discovery, warranting in-depth investigation.
Synthetic Strategy: The Fischer Indole Synthesis
The construction of the 2-phenyl-1H-indole core is classically achieved through the Fischer indole synthesis. This robust and versatile method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1][4][5] For the synthesis of the 2-phenylindole moiety, acetophenone and phenylhydrazine are common starting materials.[1] The subsequent introduction of the acetic acid group at the 3-position can be accomplished through various synthetic routes, such as the Japp-Klingemann reaction or by alkylation of the indole ring.
General Experimental Protocol: Two-Step Synthesis of 2-Phenylindole
This protocol outlines a representative synthesis of the 2-phenylindole core, a key intermediate for this compound.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Reaction Setup: In a suitable reaction vessel, a mixture of acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is warmed, for example, on a steam bath, for approximately one hour.[1]
-
Dissolution: The resulting hot mixture is then dissolved in 95% ethanol.[1]
-
Crystallization and Isolation: Upon cooling, the acetophenone phenylhydrazone crystallizes. The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried.
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Reaction Mixture: The prepared acetophenone phenylhydrazone (1 equivalent) is intimately mixed with a Lewis acid catalyst, such as powdered anhydrous zinc chloride (approximately 10 equivalents), in a large beaker.[1][6]
-
Heating: The beaker is immersed in a preheated oil bath at a high temperature (e.g., 170°C) and the mixture is stirred vigorously.[1]
-
Work-up: After the reaction is complete, the mixture is cooled and treated with a solution of glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts.[1]
-
Purification: The crude 2-phenylindole is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like hot 95% ethanol to yield the purified product.[1]
Logical Framework for Synthesis
Caption: Synthetic workflow for this compound.
Anticancer Mechanism of Action: A Multi-pronged Attack
While the specific mechanistic details for this compound are under investigation, the broader class of indole derivatives exerts its anticancer effects through a variety of interconnected pathways, primarily culminating in apoptosis and cell cycle arrest.
Induction of Apoptosis: The Intrinsic Pathway
A hallmark of many anticancer indole derivatives is their ability to induce programmed cell death, or apoptosis.[7] The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.
-
Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[8]
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[9] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.[9]
-
Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7.[9][10] These executioner caspases are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[9]
Conceptual Signaling Pathway of Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway activated by indole derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, indole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints, most notably the G1 and G2/M phases.[3][11][12]
-
Regulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is tightly regulated by the sequential activation of CDKs, which are in turn controlled by their association with cyclins.[11][12] Indole compounds can modulate the expression and activity of these key regulatory proteins.[13] For instance, arrest in the G1 phase may be mediated by the upregulation of CDK inhibitors like p21 and p27, which inhibit the activity of CDK2 and CDK4/6.[14] Arrest at the G2/M checkpoint can be associated with altered expression of cyclin B1/CDK1 complexes.
In Vitro Evaluation: Key Experimental Workflows
A systematic in vitro evaluation is crucial to characterize the anticancer potential of this compound. The following protocols are standard methodologies in the field.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[15][16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution.[15]
Protocol:
-
Cell Treatment: Treat cancer cells with varying concentrations of the test compound for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle to determine if the compound induces cell cycle arrest at a specific checkpoint.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for the in vitro evaluation of anticancer activity.
Data Presentation: Anticancer Activity of Related Indole Derivatives
While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the in vitro anticancer activity of structurally related indole-3-acetic acid and 2-phenylindole derivatives against various cancer cell lines. This data provides a valuable predictive context for the potential efficacy of the target compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amide of indolylacetic acid (Compound 4) | HT29 (Colon) | 0.96 | [17] |
| HeLa (Cervical) | 1.87 | [17] | |
| MCF7 (Breast) | 0.84 | [17] | |
| Indole-3-acetic acid | T47D (Breast) | 1.68 | [16] |
| HepaRG (Liver) | 2.21 | [16] | |
| Indole-based 1,3,4-Oxadiazole (Compound 2e) | HCT116 (Colon) | 6.43 | [18] |
| A549 (Lung) | 9.62 | [18] | |
| A375 (Melanoma) | 8.07 | [18] | |
| 2-phenylindole derivative (Compound 4j) | MDA-MB-231 (Breast) | 16.18 | [15] |
| 2-phenylindole derivative (Compound 4k) | MDA-MB-231 (Breast) | 25.59 | [15] |
Future Directions and Conclusion
The available evidence from structurally similar compounds strongly suggests that this compound is a promising candidate for further anticancer drug development. Its potential to induce apoptosis and cell cycle arrest warrants a thorough investigation of its efficacy and mechanism of action.
Future research should focus on:
-
Comprehensive In Vitro Screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound, including the activation of specific caspases and its effects on cyclin/CDK complexes.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models, such as xenograft studies.[19][20]
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to determine its drug-like potential.
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The Ascendant Antimicrobial Promise of 2-Phenylindoles: A Technical Guide for Drug Discovery
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the privileged structures in medicinal chemistry, the 2-phenylindole core has emerged as a particularly promising framework for the development of potent and broad-spectrum antimicrobial agents. This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and mechanistic underpinnings of 2-phenylindole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-infective therapies. We will delve into the critical structure-activity relationships that govern their efficacy, detail established experimental protocols for their evaluation, and offer insights into their potential therapeutic applications against clinically relevant pathogens, including multidrug-resistant strains.
Introduction: The 2-Phenylindole Scaffold - A Privileged Structure in Antimicrobial Research
The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone of medicinal chemistry. The introduction of a phenyl group at the 2-position of the indole ring gives rise to the 2-phenylindole scaffold, a modification that significantly enhances its therapeutic potential.[1] This guide will focus specifically on the antimicrobial dimensions of this versatile chemical entity.
Recent research has underscored the potent activity of 2-phenylindole derivatives against a wide array of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[3][4][5] Notably, certain derivatives have demonstrated efficacy against challenging drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3] This positions the 2-phenylindole scaffold as a valuable starting point for the development of novel therapeutics capable of addressing the unmet needs in infectious disease management.
Synthetic Strategies: Building the 2-Phenylindole Core
The versatility of the 2-phenylindole scaffold is, in part, due to the accessibility of various synthetic routes that allow for systematic structural modifications. Understanding these synthetic pathways is crucial for generating diverse chemical libraries for antimicrobial screening and for optimizing lead compounds.
Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis remains a robust and widely employed method for the construction of the 2-phenylindole core. This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an appropriate acetophenone derivative, followed by cyclization.[6]
Experimental Protocol: General Fischer Indole Synthesis of 2-Phenylindoles [6]
-
Hydrazone Formation:
-
Dissolve equimolar amounts of the desired substituted phenylhydrazine and acetophenone in ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Cool the mixture in an ice bath to facilitate the precipitation of the phenylhydrazone.
-
Filter the solid product, wash with dilute HCl followed by rectified spirit, and recrystallize from ethanol.
-
-
Cyclization:
-
Add the purified phenylhydrazone to an excess of a suitable acid catalyst, such as polyphosphoric acid.
-
Heat the mixture, for example, on a boiling water bath (100-120°C), with stirring for a short period (e.g., 10 minutes).
-
Quench the reaction by adding cold water to dissolve the acid.
-
Filter the precipitated 2-phenylindole derivative and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
-
Modern Synthetic Methodologies
While the Fischer synthesis is a workhorse, other methods offer alternative pathways, sometimes with improved yields or compatibility with a broader range of functional groups. These include palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of a 2-haloindole with phenylboronic acid, and N-alkylation or N-arylation to further functionalize the indole nitrogen.[7]
Caption: Inhibition of bacterial topoisomerases by 2-phenylindoles.
Disruption of Fungal Cell Membrane Integrity
In fungi, some 2-phenylindole derivatives act by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. [3]Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.
Interference with Respiratory Metabolism
Recent studies have revealed that some synthetic indole derivatives can inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria. [8]This involves interference with the mevalonate pathway, leading to a decrease in the production of essential molecules for the electron transport chain and an increase in reactive oxygen species, ultimately causing cell death. [8]
Efflux Pump Inhibition
Another intriguing aspect of some indole derivatives is their ability to inhibit efflux pumps, such as NorA in S. aureus. [2][9]Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics.
Structure-Activity Relationships (SAR): Designing More Potent Derivatives
Understanding the relationship between the chemical structure of 2-phenylindole derivatives and their antimicrobial activity is paramount for rational drug design.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) and nitro groups, have been shown to enhance antibacterial and antifungal activity. [5][10][11][12]The presence of a methylsulfonyl group at the para-position of the phenyl ring has been associated with potent antibacterial and anti-inflammatory properties. [3][13]
-
Modifications of the Indole Nucleus:
-
N-Substitution: Methylation of the indole nitrogen has been shown to retain cellular potency against M. tuberculosis, indicating that the indole NH is not essential for this specific activity. [4] * Indole Ring Substitution: The introduction of substituents on the indole ring itself, such as halogens or small alkyl groups, can modulate the antimicrobial activity and reduce cytotoxicity. [5][10]
-
-
Aliphatic Hydrocarbons: The incorporation of short-chain aliphatic hydrocarbons can enhance antibacterial activity while reducing toxicity. [5][10]
Caption: Key structure-activity relationships for 2-phenylindoles.
Future Perspectives and Conclusion
The 2-phenylindole scaffold represents a highly promising and versatile platform for the discovery and development of new antimicrobial agents. Their broad spectrum of activity, including against drug-resistant pathogens, and their diverse mechanisms of action make them particularly attractive. Future research should focus on:
-
Lead Optimization: Leveraging the established SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the molecular targets of the most potent compounds to better understand their mode of action and to anticipate potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Advancing promising lead compounds into preclinical animal models to evaluate their in vivo efficacy and safety profiles.
-
Combination Therapies: Investigating the potential of 2-phenylindole derivatives as efflux pump inhibitors in combination with existing antibiotics to combat resistance.
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A Technical Guide to the Anti-inflammatory Potential of Indole Acetic Acid Analogs
Introduction: The Unmet Need in Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology in a vast array of chronic diseases when dysregulated. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, their utility is often limited by significant adverse effects, particularly gastrointestinal issues stemming from the non-selective inhibition of both COX-1 and COX-2 isoforms.[3][4] This has fueled a persistent search for novel anti-inflammatory agents with improved efficacy and safety profiles.
In this pursuit, the indole scaffold has emerged as a privileged structure in medicinal chemistry.[3][4] The journey, arguably popularized by the development of Indomethacin, a potent NSAID derived from indole-3-acetic acid (IAA), has revealed a rich landscape for drug discovery.[1] Interestingly, IAA itself is not just a synthetic precursor but a key metabolite produced by the gut microbiota from dietary tryptophan.[5][6] Emerging research has illuminated the endogenous anti-inflammatory and immunomodulatory roles of IAA, repositioning it from a simple chemical starting point to a lead compound with inherent biological relevance.[5][7][8]
This guide provides a technical deep-dive into the anti-inflammatory potential of IAA and its analogs. We will dissect the core mechanisms of action, explore the critical structure-activity relationships that govern potency and selectivity, and detail the robust experimental workflows required to validate these compounds, from cell-based assays to preclinical models.
Core Mechanisms of Action: Beyond Simple COX Inhibition
The anti-inflammatory effects of IAA and its derivatives are multifaceted, extending beyond the classical inhibition of prostaglandin synthesis. They modulate key signaling pathways that are central to the inflammatory cascade.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus to initiate the transcription of cytokines, chemokines, and other inflammatory mediators.[9]
Several studies have demonstrated that IAA can potently suppress this pathway. Treatment of RAW264.7 macrophages with IAA has been shown to mitigate the LPS-triggered nuclear translocation of the NF-κB p65 subunit.[5][7][9] This inhibitory action effectively cuts off the downstream production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[5][7] While the precise mechanism is under investigation, some evidence suggests it may be independent of the canonical MyD88-dependent activation pathway, hinting at a more nuanced interaction with the signaling cascade.[10]
Induction of Heme Oxygenase-1 (HO-1)
A significant and compelling mechanism for IAA's anti-inflammatory and anti-oxidative action is the induction of Heme Oxygenase-1 (HO-1).[5][7] HO-1 is a critical cytoprotective enzyme that catabolizes heme into carbon monoxide, free iron, and biliverdin (which is subsequently converted to bilirubin). These products have potent anti-inflammatory, antioxidant, and anti-apoptotic properties.
Studies in RAW264.7 macrophages show that IAA upregulates HO-1 expression in a dose-dependent manner.[5][7] The causal link to anti-inflammatory effects was established using an HO-1 inhibitor, which reversed the ability of IAA to suppress IL-1β and IL-6 production.[5][7] This indicates that a substantial portion of IAA's beneficial effects is mediated through this protective pathway.
Cyclooxygenase (COX) Inhibition
The indole acetic acid framework is the backbone of Indomethacin, a classic non-selective COX inhibitor.[1] Synthetic analogs of IAA have been extensively explored as selective COX-2 inhibitors.[3][4] The rationale is to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme, which plays a protective role in the gastric mucosa and platelets.[3][4] Chemical modifications to the core indole structure can dramatically shift the selectivity between COX-1 and COX-2, which is a cornerstone of the structure-activity relationship discussed next.[4][11]
The Role of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor known for its role in sensing environmental toxins and endogenous metabolites, including those derived from tryptophan like IAA.[8][10][12] AhR activation can have context-dependent immunomodulatory effects. Some studies show that the anti-inflammatory and barrier-protective functions of IAA in the gut are mediated through AhR.[8][13] However, other research, particularly concerning the suppression of LPS-induced inflammation in macrophages, suggests that IAA's effects can be independent of AhR activation.[5][7][9] This highlights the complexity of IAA signaling and suggests that its mechanism may vary by cell type and inflammatory context.
Structure-Activity Relationship (SAR) of Indole Acetic Acid Analogs
Optimizing the anti-inflammatory activity of the indole acetic acid scaffold involves systematic chemical modification. The SAR provides a roadmap for designing analogs with enhanced potency, improved selectivity (e.g., for COX-2), and better pharmacological profiles.
Key SAR insights, largely derived from studies on Indomethacin and its derivatives, are summarized below[14][15][16]:
-
Position 1 (Indole Nitrogen) : Acylation of the indole nitrogen with an aryl carboxylic acid, particularly a para-substituted benzoyl group (e.g., p-chlorobenzoyl in Indomethacin), confers high activity.[14] Substituents like -F, -Cl, and -CF3 are favorable. In contrast, acylation with aliphatic acids tends to decrease activity.[14]
-
Position 2 (Carbon) : A small alkyl group, typically methyl, at the C2 position is critical for high potency.[14] Larger aryl substitutions at this position generally lead to a loss of activity.
-
Position 3 (Acetic Acid Side Chain) : The carboxylic acid moiety is essential for anti-inflammatory activity.[14] Its replacement with other acidic functional groups (e.g., tetrazole) or conversion to an amide analog typically results in inactive or significantly less active compounds.[14]
-
Position 5 (Benzene Ring) : Substitution at the C5 position with groups like methoxy (-OCH3), fluoro (-F), or dimethylamino (-N(CH3)2) leads to compounds that are more active than the unsubstituted parent analog.[14]
This established SAR provides a robust framework for medicinal chemists to rationally design novel analogs with tailored properties.
Experimental Validation: Protocols and Methodologies
The evaluation of novel IAA analogs requires a tiered approach, beginning with high-throughput in vitro assays to establish activity and mechanism, followed by in vivo models to confirm efficacy and assess safety.
In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol is a self-validating system to screen compounds for their ability to suppress inflammatory responses in a relevant immune cell type.
Objective: To quantify the inhibitory effect of IAA analogs on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. This density ensures a confluent monolayer ready for stimulation.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of IAA analog test compounds in DMSO. Serially dilute in culture media to achieve final concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with the test compounds for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours. Include a "vehicle + LPS" control and a "vehicle only" (unstimulated) control.
-
-
Quantification of Nitric Oxide (NO) using the Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting azo dye is proportional to the nitrite concentration, a stable proxy for NO production.
-
Calculate the percentage of NO inhibition relative to the "vehicle + LPS" control.
-
-
Quantification of Cytokines (IL-6, TNF-α) using ELISA:
-
Use the remaining cell supernatant to quantify cytokine levels using commercially available ELISA kits for murine IL-6 and TNF-α.
-
Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate, and finally measuring absorbance. The specificity of the antibody-antigen interaction ensures accurate quantification.
-
-
Assessment of Cell Viability (MTT Assay):
-
After collecting the supernatant, add MTT reagent to the remaining cells in the plate and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure absorbance at 570 nm. This step is critical to ensure that the observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply due to compound-induced cytotoxicity.[17]
-
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model
This is a classic, acute model of localized inflammation used to evaluate the efficacy of potential anti-inflammatory drugs.[3][18][19]
Objective: To determine the ability of an IAA analog to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).
-
-
Compound Administration:
-
Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.
-
Inject 0.1 mL of a 1% carrageenan solution (prepared in sterile saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The increase in paw volume compared to the baseline reading is calculated as the edema volume.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Summary: Comparative Activity of Indole Derivatives
The following table summarizes representative data for the anti-inflammatory activity of various indole derivatives, illustrating the impact of structural modifications.
| Compound | Core Structure | Key Substituents | In Vivo Model | % Inhibition of Edema (at 3h) | Reference |
| Indomethacin (Standard) | Indole-3-acetic acid | N1: p-Cl-benzoylC2: -CH₃C5: -OCH₃ | Carrageenan-induced paw edema (rat) | ~77% | [3] |
| Compound S3 | Indole-3-acetohydrazide | N-linked Schiff base with 3-nitrophenyl | Carrageenan-induced paw edema (rat) | ~61% | [3] |
| Compound S14 | Indole-3-acetohydrazide | N-linked Schiff base with 2,4,5-trimethoxyphenyl | Carrageanan-induced paw edema (rat) | ~64% | [3] |
| Acemetacin | Indole-3-acetic acid | Ester derivative of Indomethacin | Kaolin edema test (rat) | ~2x Indomethacin activity | [15] |
Conclusion and Future Outlook
Indole-3-acetic acid and its analogs represent a fertile ground for the discovery of novel anti-inflammatory agents. Their diverse mechanisms of action—spanning NF-κB modulation, HO-1 induction, and selective COX-2 inhibition—offer multiple avenues to tackle the complex pathophysiology of inflammatory diseases. The well-established structure-activity relationships provide a clear blueprint for rational drug design, enabling the optimization of potency while potentially designing out the adverse effects associated with older NSAIDs.
The methodologies detailed herein provide a robust framework for the preclinical evaluation of these compounds. As our understanding of the intricate role of gut microbiota metabolites like IAA in host immunity continues to grow, this class of compounds holds significant promise not only as traditional anti-inflammatory drugs but also as potential therapeutics that leverage the gut-immune axis to restore homeostasis. Future research will likely focus on developing analogs with enhanced oral bioavailability and tissue-specific targeting to further improve their therapeutic index.
References
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Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid, Differentially Modulate Innate Cytokines and Stromal Remodeling Processes Associated with Autoimmune Arthritis. (n.d.). MDPI. [Link]
-
NSAIDs: SAR of Indole acetic acid. (2021). YouTube. [Link]
-
Indole‐3‐acetic acid (IAA)‐mediated signaling pathways in epithelial and endothelial cells. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of in vivo antiinflammatory activity of indole-3-acetic acids. (2025). ResearchGate. [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). NIH. [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020). PubMed. [Link]
-
[Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. (1980). PubMed. [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. [Link]
-
Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (n.d.). NIH. [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). MDPI. [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (n.d.). Semantic Scholar. [Link]
-
Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022). Frontiers. [Link]
-
The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. (2021). PubMed. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). NIH. [Link]
-
Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). Semantic Scholar. [Link]
-
Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. (n.d.). ACS Publications. [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020). NIH. [Link]
-
Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. [Link]
-
Gut-Kidney Axis: Unraveling the Role of the Microbiome in Chronic Kidney Disease. (n.d.). MDPI. [Link]
-
Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. (2017). PubMed. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). NIH. [Link]
-
Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. (n.d.). CORE. [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. [Link]
-
Derivatives of indole-1-acetic acid as antiinflammatory agents. (1972). PubMed. [Link]
-
Protective Role of Indole-3-Acetic Acid Against Salmonella Typhimurium: Inflammation Moderation and Intestinal Microbiota Restoration. (2024). MDPI. [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. (2009). ACS Publications. [Link]
-
Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Publishing. [Link]
-
Multifaceted Role of Microbiota‐Derived Indole‐3‐Acetic Acid in Human Diseases and Its Potential Clinical Application. (2025). PubMed Central. [Link]
-
Synthesis, In vivo Biological Assessment and Molecular Docking Study of some newer Indole Derivatives as COX 1/2 Inhibitors. (2025). ResearchGate. [Link]
-
Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding. (2024). PMC - NIH. [Link]
-
Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. (n.d.). PMC - NIH. [Link]
-
Analgesic. (n.d.). Wikipedia. [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-(2-phenyl-1H-indol-3-yl)acetic acid via Fischer Indole Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, 2-(2-phenyl-1H-indol-3-yl)acetic acid stands out as a significant scaffold, recognized for its applications in drug discovery, particularly as an auxin analogue and a precursor for more complex molecules. This document provides a comprehensive guide to the synthesis of this target molecule, focusing on the classic and versatile Fischer indole synthesis. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol derived from established literature, and discuss the critical parameters that govern the reaction's success. The protocol is presented with an emphasis on scientific rationale, safety, and reproducibility to support researchers in their synthetic endeavors.
Introduction and Strategic Overview
This compound is an indole derivative characterized by a phenyl group at the C2 position and an acetic acid moiety at the C3 position. This structural arrangement is of significant interest due to its relationship with indole-3-acetic acid, a natural plant hormone. The synthesis of this class of compounds is pivotal for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The most common and historically significant method for constructing the indole ring is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an appropriate ketone or aldehyde. For our target molecule, the synthesis logically proceeds in two main stages:
-
Formation of the Phenylhydrazone: Condensation of phenylhydrazine with an appropriate keto-acid, specifically 4-phenyl-4-oxobutanoic acid (also known as 3-benzoylpropionic acid).
-
Acid-Catalyzed Cyclization: The resulting phenylhydrazone undergoes an intramolecular cyclization and rearrangement under acidic conditions to form the desired indole ring system.
This strategic approach is both efficient and adaptable, making it a staple in synthetic organic chemistry.
Workflow Overview
The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the final product.
Figure 1: High-level experimental workflow for the synthesis.
Mechanistic Insight: The Fischer Indole Synthesis
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Fischer indole synthesis is a classic example of a sigmatropic rearrangement. The generally accepted mechanism proceeds through several key steps:
-
Protonation and Tautomerization: The phenylhydrazone intermediate is protonated at the imine nitrogen. This is followed by tautomerization to form an enehydrazine intermediate.
-
-Sigmatropic Rearrangement: This is the critical, bond-forming step. The enehydrazine undergoes a concerted-sigmatropic rearrangement (a type of Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.
-
Rearomatization: The intermediate rearomatizes through the loss of a proton from the benzene ring, yielding an aromatic amine.
-
Cyclization and Elimination: The amino group then performs an intramolecular nucleophilic attack on the second imine carbon. This cyclization is followed by the elimination of an ammonia molecule, which, after tautomerization, yields the final, stable indole product.
Figure 2: Simplified mechanistic pathway of the Fischer Indole Synthesis.
Experimental Protocol
This protocol is a representative procedure based on established methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Disclaimer: All work should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phenylhydrazine is toxic and should be handled with extreme care.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100-63-0 | Freshly distilled, light-sensitive, toxic. |
| 4-Phenyl-4-oxobutanoic acid | C₁₀H₁₀O₃ | 178.18 | 2051-95-8 | Also known as 3-benzoylpropionic acid. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Serves as both solvent and catalyst. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated, for pH adjustment. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | For neutralization. |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup and Phenylhydrazone Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenyl-4-oxobutanoic acid (10.0 g, 56.1 mmol).
-
Add glacial acetic acid (100 mL). The acetic acid acts as the solvent and the acid catalyst for both the hydrazone formation and the subsequent cyclization.
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Carefully add phenylhydrazine (6.1 g, 56.1 mmol, 1.0 equivalent) to the flask dropwise using a syringe or dropping funnel. An exothermic reaction may be observed. The solution will typically turn yellow or orange, indicating the formation of the phenylhydrazone intermediate.
Step 2: Fischer Indole Cyclization
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
TLC System: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) with a small amount of acetic acid to ensure the carboxylic acid group remains protonated.
-
Step 3: Isolation and Purification
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 500 mL) while stirring vigorously. This will precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, activated charcoal can be added and the mixture filtered hot.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point (m.p.): Compare with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the indole, C=O stretch of the carboxylic acid).
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Campaigne, E., & Lake, R. D. (1959). Ring Closure of 3-Benzoylpropionic Acid Phenylhydrazone. The Structure of the So-called α- and β-Forms of 3-Indole-β-propionic Acid. The Journal of Organic Chemistry, 24(4), 478-482. Available at: [Link]
-
Richard, D. J., & Moody, C. J. (2003). Synthesis of 2-substituted and 2,3-disubstituted indoles from N-arylhydrazones and ketones using zinc chloride. The Journal of Organic Chemistry, 68(26), 10074-10080. Available at: [Link]
Application Note & Protocol: High-Purity Isolation of 2-(2-phenyl-1H-indol-3-yl)acetic Acid via Preparative Chromatography
Abstract
This comprehensive guide details robust chromatographic methodologies for the purification of 2-(2-phenyl-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical research and development. Addressing the critical need for high-purity material, this document provides detailed, step-by-step protocols for both normal-phase and reversed-phase preparative high-performance liquid chromatography (HPLC). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of stationary phases, mobile phases, and gradient conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve superior purity of this and structurally related indole derivatives.
Introduction: The Imperative for Purity
This compound is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class[1]. While IAA itself is extensively studied, its synthetic derivatives, such as the title compound, are of significant interest in medicinal chemistry for the development of novel therapeutic agents. The biological activity of such compounds is intrinsically linked to their absolute purity. Trace impurities, including starting materials, by-products, or isomers, can confound biological assays and compromise the integrity of research data.
Chromatography, a powerful technique for the separation of complex mixtures, is the method of choice for achieving the high levels of purity demanded in a drug development setting. This application note will explore two primary modes of liquid chromatography for the purification of this compound: normal-phase and reversed-phase chromatography.
Foundational Principles of Chromatographic Separation
The choice of chromatographic technique is dictated by the physicochemical properties of the target molecule and its impurities. This compound possesses a moderately polar indole core, a non-polar phenyl substituent, and an acidic carboxylic acid group. This amphiphilic nature allows for purification by either normal-phase or reversed-phase chromatography.
Normal-Phase Chromatography (NPC)
In NPC, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase[2][3]. Separation is based on the principle of adsorption, where polar analytes interact more strongly with the polar stationary phase and are retained longer. Elution is achieved by increasing the polarity of the mobile phase. NPC is particularly well-suited for the separation of isomers and compounds that are highly soluble in organic solvents[2].
Reversed-Phase Chromatography (RPC)
Conversely, RPC employs a non-polar stationary phase (commonly C8 or C18 alkyl-silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol)[3]. Separation is driven by hydrophobic interactions, with non-polar compounds being retained more strongly. Elution is facilitated by increasing the proportion of the organic solvent in the mobile phase. RPC is a versatile and widely used technique, offering excellent reproducibility, especially with buffered mobile phases to control the ionization state of acidic or basic analytes[2]. For acidic compounds like this compound, suppressing ionization by maintaining a low pH can improve peak shape and retention[4].
Pre-Purification and Strategic Planning
Prior to preparative chromatography, it is crucial to perform a preliminary analysis of the crude material. Thin-Layer Chromatography (TLC) is an invaluable tool for this purpose, allowing for rapid assessment of the number of components and for scouting appropriate mobile phase conditions for column chromatography.
Workflow for Method Development
Caption: Workflow for chromatographic method development.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is ideal for a first-pass purification of multi-gram quantities of the crude product, effectively removing highly polar and non-polar impurities.
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size |
| Mobile Phase A | n-Hexane or Heptane, HPLC grade |
| Mobile Phase B | Ethyl Acetate, HPLC grade |
| Mobile Phase Additive | Acetic Acid, glacial |
| Crude Sample | This compound (crude) |
| Apparatus | Glass column, fraction collector, TLC plates |
Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. If solubility is low, create a slurry by adsorbing the crude material onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Acetic Acid) and pour it into the column. Allow the silica to settle, ensuring a well-packed bed free of air bubbles.
-
Sample Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% Acetic Acid). The addition of a small amount of acetic acid helps to suppress the ionization of the carboxylic acid group, reducing tailing on the silica gel.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 40% ethyl acetate.
-
Maintain a constant flow rate and collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. A suitable TLC mobile phase would be a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid.
-
Visualize the TLC plates under a UV lamp at 254 nm.
-
Combine the fractions containing the pure product.
-
-
Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Reversed-Phase Preparative HPLC
For achieving the highest level of purity, particularly for removing closely related structural isomers or impurities with similar polarity, reversed-phase preparative HPLC is the recommended method.
Materials and Reagents
| Item | Specifications |
| Stationary Phase | C18-bonded silica, 5-10 µm particle size |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid, HPLC grade |
| Mobile Phase B | Acetonitrile or Methanol, HPLC grade |
| Sample Solvent | Acetonitrile or Methanol |
| Apparatus | Preparative HPLC system with a UV detector |
Step-by-Step Methodology
-
System Preparation: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Acetic Acid). The acidic modifier is crucial for ensuring sharp peaks for the carboxylic acid analyte[5][6].
-
Sample Preparation: Dissolve the partially purified or crude this compound in the sample solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient elution, increasing the concentration of the organic modifier (Mobile Phase B). A typical gradient might be from 30% to 90% Acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at a wavelength of 280 nm, where the indole chromophore has strong absorbance[5][6].
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Verification: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions and remove the organic solvent by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH if necessary, followed by drying and evaporation of the solvent.
Illustrative HPLC Elution Profile
| Time (min) | % Mobile Phase A (Water + 0.1% AA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 5.0 | 70 | 30 |
| 35.0 | 10 | 90 |
| 40.0 | 10 | 90 |
| 41.0 | 70 | 30 |
| 50.0 | 70 | 30 |
Troubleshooting and Optimization
Caption: Troubleshooting guide for poor chromatographic separation.
Conclusion
The protocols outlined in this application note provide a robust framework for the high-purity isolation of this compound. By understanding the fundamental principles of normal-phase and reversed-phase chromatography and by systematically applying the detailed methodologies, researchers can confidently obtain material of the requisite purity for demanding applications in drug discovery and development. The key to successful purification lies in methodical preliminary analysis and the rational selection of chromatographic conditions tailored to the specific properties of the target molecule and its associated impurities.
References
-
Organic Syntheses Procedure. Indole-3-acetic Acid. Available from: [Link]
- Google Patents. Process of producing indole-3-acetic acids. US2701250A.
-
Wikipedia. Indole-3-acetic acid. Available from: [Link]
-
PubMed Central (PMC). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
-
PubMed Central (PMC). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
Appchem. This compound. Available from: [Link]
-
Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
-
PubChem. 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
ResearchGate. HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Available from: [Link]
-
MDPI. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
National Institutes of Health (NIH). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
-
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Application Note: Quantitative Analysis of 2-(2-phenyl-1H-indol-3-yl)acetic acid in Biological Matrices
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 2-(2-phenyl-1H-indol-3-yl)acetic acid (PIA) in biological matrices, primarily human plasma. PIA is an indole-acetic acid derivative with potential therapeutic applications. Accurate measurement of its concentration in biological fluids is critical for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. We provide detailed protocols for two complementary high-performance liquid chromatography (HPLC) methods: an HPLC with Ultraviolet (UV) detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis requiring low detection limits. The guide covers sample preparation strategies, chromatographic conditions, and full method validation according to the principles outlined in international guidelines.[1]
Introduction
This compound, hereafter referred to as PIA, is a novel synthetic compound structurally related to indole-3-acetic acid and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. Its unique structure, featuring a phenyl group at the C2 position of the indole ring, imparts distinct physicochemical properties that necessitate tailored analytical approaches. The development of reliable quantitative methods is a prerequisite for advancing PIA through the preclinical and clinical phases of drug development.
This document serves as a comprehensive guide for researchers, providing field-proven protocols to ensure data integrity and reproducibility. The methods described herein are designed to be adaptable for various laboratory settings, balancing the need for sensitivity, specificity, and throughput.
Physicochemical Properties & Analytical Considerations
Understanding the analyte's properties is key to developing a robust analytical method.[2] Based on its structure, the following properties for PIA are predicted, which inform the subsequent methodological choices.
| Property | Predicted Value / Characteristic | Rationale & Analytical Implication |
| Molecular Formula | C₁₆H₁₃NO₂ | --- |
| Molecular Weight | 251.28 g/mol | Guides mass spectrometry parameter settings. |
| pKa | ~4.5 | The carboxylic acid group will be ionized (negatively charged) at physiological pH. This dictates the choice of pH for liquid-liquid extraction and reverse-phase chromatography mobile phases. |
| logP | ~3.8 | The molecule is moderately lipophilic, making it suitable for reverse-phase HPLC and extraction into organic solvents. |
| UV λmax | ~225 nm, 285 nm | The extended indole-phenyl chromophore allows for sensitive UV detection. 285 nm is chosen for higher specificity over the more universal 225 nm. |
| Ionization | Negative Electrospray (ESI-) | The acidic proton is readily lost, forming a stable [M-H]⁻ ion, ideal for LC-MS/MS detection. |
Sample Preparation Strategies
Effective sample preparation is crucial to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte.[2][3]
Protein Precipitation (PPT)
A fast but less clean method suitable for initial screening.
-
Protocol: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet precipitated proteins.
-
Pros: Simple, fast, high recovery.
-
Cons: Does not significantly remove other interferences (matrix effects in LC-MS/MS are common).
Liquid-Liquid Extraction (LLE)
A highly effective technique that leverages the lipophilicity and acidic nature of PIA.[4]
-
Protocol: Acidify the plasma sample to pH ~3 to neutralize the carboxylic acid group, making PIA more soluble in organic solvents. Extract with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Pros: Cost-effective, yields a clean extract, reduces matrix effects.[4]
-
Cons: Can be labor-intensive and difficult to automate.[4]
Solid-Phase Extraction (SPE)
Offers the cleanest extracts and is easily automated.
-
Protocol: Use a mixed-mode or polymeric reverse-phase SPE cartridge. Condition the cartridge, load the pre-treated sample, wash away interferences, and elute PIA with an appropriate organic solvent.
-
Pros: High selectivity, high concentration factor, suitable for automation.
-
Cons: Higher cost per sample, requires more extensive method development.
The workflow below illustrates the general steps involved in sample preparation and analysis.
Chromatographic Methods
Method 1: RP-HPLC with UV Detection
This method is suitable for the analysis of formulations or for studies where high sample concentrations are expected. It is robust, cost-effective, and widely available.[5]
| Parameter | Condition | Rationale |
| Instrument | Standard HPLC system with UV/DAD detector | Widely accessible. |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for reverse-phase separation of moderately non-polar compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure PIA is in its neutral form, promoting retention and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50% B to 85% B over 10 minutes | Ensures elution of PIA with good resolution from early-eluting matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 20 µL | Standard volume for good sensitivity without overloading. |
| Detection | 285 nm | Wavelength of high absorbance for the indole-phenyl chromophore, offering specificity. |
| Run Time | 15 minutes | Allows for column re-equilibration. |
Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
This is the gold-standard method for bioanalysis, offering superior sensitivity and specificity for quantifying PIA in complex matrices like plasma.[7][8]
| Parameter | Condition | Rationale |
| Instrument | UPLC coupled to a triple quadrupole mass spectrometer | Provides fast separations and highly selective, sensitive detection. |
| Column | C18, 50 x 2.1 mm, 1.7 µm | UPLC column for high resolution and fast run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | --- |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Gradient | 30% B to 95% B over 3 minutes | Rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | Smaller volume is sufficient due to high sensitivity. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for acidic molecules like PIA. |
| MRM Transitions | PIA: 250.1 → 206.1 ([M-H]⁻ → [M-H-CO₂]⁻) IS (Indomethacin): 356.0 → 312.0 | Specific precursor-to-product ion transitions ensure high selectivity. Indomethacin is a suitable structural analog for an internal standard. |
| Run Time | 5 minutes | Enables high-throughput analysis. |
Method Validation
All analytical methods used in regulated studies must be validated to ensure they are fit for purpose.[9] Validation should be performed according to established guidelines from bodies like the FDA or ICH.[1][9][10][11]
The LC-MS/MS method should be validated for the following parameters, with typical acceptance criteria shown.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | Ensure no interference from matrix components at the retention time of PIA and the IS. | Response of interferences <20% of LLOQ.[12] |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Calibration curve with r² ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; Accuracy ±20%, Precision ≤20%. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Accuracy (RE%) within ±15% (±20% at LLOQ); Precision (RSD%) ≤15% (≤20% at LLOQ).[12] |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | IS-normalized matrix factor should be consistent across lots. |
| Stability | Ensure analyte integrity under various storage and handling conditions (freeze-thaw, bench-top, etc.). | Mean concentration within ±15% of nominal values. |
Detailed Protocols
Protocol 1: LLE Sample Preparation for LC-MS/MS
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL Indomethacin in methanol). Vortex briefly.
-
Add 25 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Cap and vortex for 5 minutes.
-
Centrifuge at 13,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (~450 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
-
Set up the UPLC and mass spectrometer according to the parameters in Section 4.2.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.
-
Prepare a sequence table including blanks, calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL), QC samples (low, mid, high), and unknown samples.
-
Inject 5 µL of each sample.
-
Acquire data using the specified MRM transitions.
-
Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (PIA/IS) against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify unknown samples against the calibration curve.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantitative analysis of this compound in biological matrices. The HPLC-UV method is a reliable workhorse for routine assays, while the UPLC-MS/MS method delivers the high sensitivity and specificity required for demanding bioanalytical applications in drug development. Proper implementation of the sample preparation techniques and adherence to the principles of method validation will ensure the generation of high-quality, reliable, and reproducible data critical for regulatory submissions and advancing scientific research.
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2018. [Link]
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Application Notes and Protocols for Developing Assays to Evaluate 2-(2-phenyl-1H-indol-3-yl)acetic acid Activity
Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative
2-(2-phenyl-1H-indol-3-yl)acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), a molecule of significant biological relevance. While IAA is primarily known as a phytohormone, it and its derivatives have demonstrated a range of pharmacological activities in mammalian systems, including notable anti-inflammatory and antioxidant effects.[1][2] Preliminary investigations into the parent compound, IAA, have shown its ability to mitigate inflammatory responses in cellular models by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust assay cascade to characterize the biological activity of this compound. The protocols herein are designed to first establish the compound's phenotypic effects in relevant cell-based models of inflammation and then to elucidate its potential mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is a cornerstone of preclinical drug discovery.[3][4]
Strategic Assay Development: A Tiered Approach
A logical and tiered approach is essential for the efficient evaluation of a novel compound. This strategy begins with broad, cell-based phenotypic assays to confirm the hypothesized anti-inflammatory activity. Positive results from this initial screening then justify progression to more focused mechanistic studies to identify the molecular targets and pathways modulated by the compound.
Diagram: Tiered Assay Development Workflow
Caption: A tiered workflow for characterizing this compound activity.
Tier 1: Foundational Phenotypic Screening
The initial step is to assess the compound's effect on cell viability and its general anti-inflammatory properties in a relevant cellular model. The use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 murine cell line or the human THP-1 monocyte-derived macrophages, is a well-established and appropriate model for this purpose.[5]
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10^4 cells/well |
| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM |
| Incubation Time | 24 hours |
| Readout | Absorbance at 570 nm |
Protocol 2: Screening for Anti-inflammatory Activity via Nitric Oxide Inhibition
Principle: Activated macrophages produce nitric oxide (NO) as a pro-inflammatory mediator. The Griess assay measures nitrite (a stable product of NO), which can be used as an indicator of NO production. A reduction in LPS-induced NO production suggests potential anti-inflammatory activity.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells as in Protocol 1.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Tier 2: Delving into the Mechanism of Action
Once anti-inflammatory activity is confirmed, the next logical step is to investigate the underlying molecular mechanisms. Based on the known activity of related indole compounds, a primary focus should be on the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[1]
Diagram: Simplified NF-κB Signaling Pathway
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.
Protocol 3: Quantification of Pro-inflammatory Cytokines using ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Here, it will be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β) in the cell culture supernatant.
Materials:
-
Supernatants from Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Plate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The collected cell culture supernatants are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme into a detectable signal.
-
The absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparison with a standard curve.
| Parameter | Description |
| Analytes | TNF-α, IL-6, IL-1β |
| Sample Type | Cell culture supernatant |
| Assay Format | Sandwich ELISA |
| Detection Method | Colorimetric |
| Data Analysis | 4-parameter logistic curve fit |
Protocol 4: Analysis of NF-κB p65 Nuclear Translocation by Western Blot
Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus to initiate gene transcription. Western blotting can be used to measure the levels of p65 in the nuclear and cytoplasmic fractions of the cell, providing a direct measure of NF-κB activation.[5]
Materials:
-
RAW 264.7 cells cultured in 6-well plates.
-
This compound.
-
LPS.
-
Nuclear and cytoplasmic extraction kits.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting equipment.
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture and treat RAW 264.7 cells with the compound and LPS as previously described.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the amount of nuclear p65 to the nuclear marker (Lamin B1) and the cytoplasmic p65 to the cytoplasmic marker (β-actin).
Assay Validation and Data Interpretation
For all assays, it is crucial to adhere to principles of biological assay validation to ensure the data is reliable and reproducible.[3][6][7]
-
Dose-Response Curves: Test the compound over a range of concentrations to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) value.
-
Controls: Always include appropriate positive, negative, and vehicle controls.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
Reproducibility: Repeat experiments independently to ensure the reproducibility of the findings.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. Confirmation of its anti-inflammatory activity and elucidation of its effect on the NF-κB pathway will provide a strong foundation for further investigation.
Should the compound demonstrate significant activity, future studies could focus on identifying its direct molecular target(s) through biochemical and biophysical assays.[8] Techniques such as thermal shift assays, surface plasmon resonance, or enzyme inhibition assays could be employed to validate direct binding and functional modulation of a specific protein target.[8][9][10] This comprehensive approach will be instrumental in advancing this compound as a potential therapeutic candidate.
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Application Notes and Protocols for the Cellular Investigation of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Introduction: The Promise of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Its parent compound, indole-3-acetic acid (IAA), is best known as the primary auxin, a class of plant hormones governing nearly all aspects of plant growth.[3] Beyond botany, the therapeutic potential of IAA and its derivatives has been increasingly explored, revealing activities ranging from anticancer and anti-inflammatory to neuroprotective.[1][3][4]
This guide focuses on a specific synthetic derivative, 2-(2-phenyl-1H-indol-3-yl)acetic acid (hereafter referred to as PIAA). The introduction of a phenyl group at the C2 position of the indole ring is a common strategy to enhance biological efficacy. Numerous 2-phenylindole derivatives have demonstrated potent anticancer activity, in some cases showing efficacy against melanoma, lung, and breast cancer cell lines.[5][6] The proposed mechanisms often involve the induction of oxidative stress and apoptosis, positioning these compounds as compelling candidates for further investigation in drug development.[5][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a theoretical framework for the hypothesized mechanism of action of PIAA, alongside detailed, validated protocols for its application in cell culture experiments to characterize its cytotoxic and anti-inflammatory properties.
Compound Profile and Preparation
A prerequisite for reproducible cell-based assays is the correct preparation and handling of the test compound. This section details the physicochemical properties of PIAA and a standardized protocol for stock solution preparation.
Physicochemical Data
Quantitative data for PIAA has been consolidated into the table below for quick reference.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 4662-03-7 | [8] |
| Molecular Formula | C₁₆H₁₃NO₂ | [8] |
| Molecular Weight | 251.28 g/mol | [8] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [9] |
| InChI Key | Inferred from structure | |
| SMILES | O=C(O)CC1=C(C2=CC=CC=C2)NC3=C1C=CC=C3 | [8] |
Protocol for Stock Solution Preparation
The causality behind this protocol is to ensure complete solubilization and sterility of PIAA, preventing compound precipitation in culture media and microbial contamination, which are common sources of experimental artifacts. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for organic molecules and its general compatibility with cell culture at low final concentrations (<0.5% v/v).
Materials:
-
This compound (PIAA) powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance and weighing paper
-
Sterile, 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Aseptic Technique: Perform all steps in a certified biological safety cabinet (BSC) to maintain sterility.
-
Weighing: Tare the analytical balance with a piece of sterile weighing paper. Carefully weigh out the desired amount of PIAA powder (e.g., 5 mg).
-
Solubilization: Transfer the powder to a sterile polypropylene tube. Using the molecular weight (251.28 g/mol ), calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Calculation Example for 10 mM stock from 5 mg:
-
Moles = 0.005 g / 251.28 g/mol = 1.99 x 10⁻⁵ mol
-
Volume (L) = 1.99 x 10⁻⁵ mol / 0.010 mol/L = 0.00199 L = 1.99 mL
-
Add 1.99 mL of sterile DMSO to the 5 mg of PIAA.
-
-
-
Dissolution: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure absolute sterility, draw the PIAA stock solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new, sterile cryovial. This step removes any potential microbial contaminants or particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock solution should be stable for at least 6 months.
Hypothesized Mechanism of Action
While the specific molecular targets of PIAA are yet to be fully elucidated, research on the parent compound IAA and related 2-phenylindoles provides a strong basis for a hypothesized mechanism of action centered on the induction of apoptosis via oxidative stress.[7][10] Additionally, many indole derivatives exhibit anti-inflammatory properties by modulating key signaling pathways like NF-κB.[4][11]
Key Hypothesized Events:
-
ROS Generation: Similar to IAA, PIAA may undergo oxidative metabolism within or near cells, potentially catalyzed by peroxidases, leading to the formation of reactive oxygen species (ROS).[7][10] This creates a state of oxidative stress.
-
Mitochondrial Dysfunction: Elevated intracellular ROS can damage mitochondrial membranes, leading to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, which dismantle the cell.
-
NF-κB Inhibition: In inflammatory contexts (e.g., LPS-stimulated macrophages), PIAA may inhibit the activation of the NF-κB pathway, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and enzymes like iNOS.[4][11]
Caption: Hypothesized signaling pathways for PIAA activity.
Core Experimental Protocols
The following protocols provide a validated workflow to assess the primary biological activities of PIAA in a cell culture setting.
Experimental Workflow Overview
This workflow is designed to first establish the cytotoxic potential of PIAA and then to dissect the underlying mechanism (apoptosis) and explore a secondary therapeutic potential (anti-inflammation).
Caption: Logical workflow for PIAA characterization.
Protocol: Assessment of Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][12] It is a robust, high-throughput method for determining the concentration at which PIAA inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
PIAA stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and sterile tips
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of PIAA in complete medium from your 10 mM stock. A common starting range is 0.1, 1, 5, 10, 25, 50, 100 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest PIAA dose, e.g., 0.5%) and a blank (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared PIAA dilutions, vehicle control, or blank medium to the appropriate wells (perform in triplicate).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against the log of PIAA concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol: Analysis of Apoptosis Induction (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. It provides mechanistic insight into the cytotoxic effects observed in the MTT assay.
Materials:
-
Cell line of interest
-
6-well plates
-
PIAA stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat the cells with PIAA at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, neutralize, and combine with the supernatant (floating cells) from the same well. This step is critical to include apoptotic cells that have detached.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol: Investigating Anti-Inflammatory Potential (Nitric Oxide Assay)
This protocol uses the Griess Reagent system to measure nitrite (a stable breakdown product of nitric oxide, NO) in the supernatant of macrophage cells stimulated with lipopolysaccharide (LPS).[11] It assesses the ability of PIAA to suppress inflammatory responses.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
PIAA stock solution
-
Griess Reagent Kit
-
96-well plates
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of PIAA (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each sample. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the nitrite standards provided in the kit. Calculate the concentration of nitrite in each sample from the standard curve. Compare the nitrite levels in PIAA-treated wells to the LPS-only control to determine the percentage of inhibition.
Data Interpretation and Troubleshooting
| Parameter | Expected Outcome with Active PIAA | Interpretation |
| IC₅₀ Value | A low micromolar value (e.g., 1-50 µM) | PIAA exhibits potent dose-dependent cytotoxicity against the tested cell line. |
| Apoptosis Assay | Dose-dependent increase in Annexin V positive cells | The observed cytotoxicity is primarily mediated through the induction of apoptosis. |
| NO Production | Significant reduction in nitrite levels in LPS-stimulated cells | PIAA possesses anti-inflammatory activity by inhibiting the NO production pathway. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Compound precipitates in media | Stock concentration is too high; poor solubility. | Make working dilutions in serum-free media first before adding to cells. Do not exceed a final DMSO concentration of 0.5%. |
| Inconsistent MTT results | Uneven cell seeding; edge effects in the plate. | Ensure a single-cell suspension before seeding. Do not use the outermost wells of the 96-well plate. |
| High background in NO assay | Mycoplasma contamination; cell stress. | Test cells for mycoplasma. Handle cells gently and ensure they are healthy before starting the experiment. |
Conclusion
This compound is a promising compound for investigation in oncology and inflammation research, building upon the well-established therapeutic potential of the indole scaffold.[1][5] The protocols detailed in this guide provide a robust, logical, and validated framework to systematically characterize the cytotoxic and anti-inflammatory effects of PIAA in relevant cell culture models. By explaining the causality behind experimental choices and providing clear, step-by-step instructions, this document empowers researchers to generate high-quality, reproducible data, thereby accelerating the exploration of this compound's therapeutic potential.
References
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Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2020). Indole and its derivatives as a privileged scaffold in designing anticancer agents. Molecules, 25(3), 545. (Note: While this specific paper wasn't in the search, it represents the general knowledge found in sources like Frontiers in Pharmacology[1] and ResearchGate.[2])
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Folkes, L. K., & Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current pharmaceutical design, 8(15), 1363-1374. [Link]
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Kovács, P., Kopečná, O., Šesták, S., & Kmoníčková, E. (2007). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Journal of enzyme inhibition and medicinal chemistry, 22(1), 107-112. [Link]
- Greco, O., & Dachs, G. U. (2002). Use of indole-3-acetic acid derivatives in medicine.
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National Center for Biotechnology Information. (n.d.). Indole-3-acetic acid. PubChem Compound Database. [Link]
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Khan Jadoon, M. S., Pelletier, J., Sévigny, J., & Iqbal, J. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry. [Link]
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Li, Y., Wang, Z., Liu, W., Wang, C., Li, Y., & Li, Q. X. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 958313. [Link]
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Appchem. (n.d.). This compound. Appchem. [Link]
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Anonymous. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). [Link]
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Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). [Link]
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Anonymous. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]
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Gomaa, A. M., El-Sayed, M. A. A., & Aly, O. M. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 061-070. [Link]
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de Mello, F. G., de Rezende, L., & da Silva, J. L. (2002). The mechanism of indole acetic acid cytotoxicity. Toxicology letters, 128(1-3), 119-127. [Link]
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Ge, J. F., Liu, C. H., & Zhang, C. M. (2015). {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic Acid Methyl Ester Inhibited Hepatocellular Carcinoma Growth in Bel-7402 Cells and Its Resistant Variants by Activation of NOX4 and SIRT3. BioMed research international, 2015, 491205. [Link]
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Pharmaffiliates. (n.d.). 2-(((2-Phenyl-1H-indol-3-yl)methyl)thio)acetic Acid. Pharmaffiliates. [Link]
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Wikipedia contributors. (2023, December 29). Tirzepatide. Wikipedia. [Link]
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Zhang, W., Liu, J., & Li, H. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International journal of molecular sciences, 21(5), 1579. [Link]
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MDPI. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. [Link]
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Di Micco, S., Terracciano, S., & Giordano, F. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 730. [Link]
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Singh, P., & Kumar, V. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2244-2254. [Link]
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Gomaa, A. M., El-Sayed, M. A. A., & Aly, O. M. (2019). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 24(12), 2332. [Link]
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PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. PubChem. [Link]
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Wikipedia contributors. (2023, December 22). Phenylacetic acid. Wikipedia. [Link]
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ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]
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Application Notes and Protocols for Preclinical Evaluation of 2-(2-phenyl-1H-indol-3-yl)acetic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the preclinical testing protocols for evaluating the therapeutic potential of 2-(2-phenyl-1H-indol-3-yl)acetic acid, a novel indole derivative. Recognizing the rich pharmacological history of indole-containing compounds in demonstrating anti-inflammatory, analgesic, and anticancer activities, this document provides a strategic and methodologically sound framework for its in vivo evaluation. The protocols herein are designed to establish a foundational understanding of the compound's efficacy and safety profile, emphasizing scientific integrity, ethical considerations, and data-driven decision-making in the early stages of drug development.
Introduction and Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Derivatives of indole-3-acetic acid, in particular, have garnered substantial interest due to their structural similarity to the endogenous signaling molecule auxin and their demonstrated potential to modulate key pathological pathways. The compound this compound is a rationally designed molecule that combines the established pharmacophore of indole-3-acetic acid with a phenyl substitution at the 2-position, a modification known to influence biological activity.
The rationale for the proposed preclinical testing is grounded in the established therapeutic potential of similar indole derivatives. These compounds have been shown to exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines.[2][3] Furthermore, their analgesic properties are often investigated in models of thermal and chemical-induced pain.[4] In the realm of oncology, indole derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6]
Therefore, a multipronged in vivo evaluation of this compound is warranted to elucidate its therapeutic promise. This guide outlines a tiered approach, beginning with essential preliminary studies to establish a safe dosing range, followed by validated models to assess its anti-inflammatory, analgesic, and anticancer efficacy.
Pre-Efficacy Studies: Essential First Steps
Prior to embarking on efficacy studies, a thorough understanding of the compound's in vivo behavior is paramount. These preliminary studies are crucial for designing meaningful and reproducible efficacy experiments.
Formulation and Vehicle Selection
The first step is to develop a suitable vehicle for administering this compound. The choice of vehicle will depend on the compound's solubility and the intended route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). It is critical to establish that the chosen vehicle is inert and does not elicit any biological response in the animal models.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
A dose-range finding study is essential to identify a range of doses that are well-tolerated by the animals. This is typically an acute or sub-acute toxicity study. The primary objective is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
Protocol for MTD Determination:
-
Animal Selection: Use a small cohort of healthy mice (e.g., C57BL/6 or BALB/c), with both males and females.
-
Dose Escalation: Administer single doses of this compound in escalating concentrations to different groups of mice. A starting dose can be estimated from any available in vitro cytotoxicity data.
-
Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is identified as the highest dose at which no significant toxicity is observed. This dose, along with a few lower doses (e.g., MTD/2, MTD/4), will be used in the subsequent efficacy studies.
Preliminary Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for designing an effective dosing regimen. A preliminary PK study will provide insights into the compound's half-life, bioavailability, and peak plasma concentration.[7]
Protocol for Preliminary PK Study:
-
Animal Model: Use a small group of rats or mice.
-
Administration: Administer a single, well-tolerated dose of the compound via the intended route for the efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Interpretation: The resulting data will inform the dosing frequency and the time points for efficacy assessment in subsequent studies.
Efficacy Evaluation in Animal Models
Based on the established biological activities of indole derivatives, the following animal models are recommended for evaluating the efficacy of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model of acute inflammation.[8] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg).
-
Group 3-5: this compound at three different doses (e.g., MTD, MTD/2, MTD/4).
-
-
Procedure: a. Measure the initial volume of the right hind paw of each animal using a plethysmometer. b. Administer the test compound, vehicle, or positive control via the chosen route (e.g., oral gavage). c. After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Table 1: Data Presentation for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | - | |
| Positive Control | 10 | ||
| Test Compound | Dose 1 | ||
| Test Compound | Dose 2 | ||
| Test Compound | Dose 3 |
Analgesic Activity: Hot Plate Test
The hot plate test is a classic model for assessing centrally mediated analgesia.[2] It measures the reaction time of an animal to a thermal stimulus.
Experimental Workflow for Hot Plate Test
Caption: Workflow for the hot plate analgesic test.
Detailed Protocol:
-
Animals: Use Swiss albino mice.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Morphine, 5 mg/kg).
-
Group 3-5: this compound at three different doses.
-
-
Procedure: a. Gently place each mouse on the hot plate and start a timer. b. Record the latency to the first sign of nociception (e.g., paw licking, jumping). c. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[9] d. Measure the baseline latency for all animals before treatment. e. Administer the test compound, vehicle, or positive control. f. Measure the latency at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
-
Anticancer Activity: Xenograft Tumor Model
To evaluate the in vivo anticancer potential, a xenograft model using human cancer cell lines implanted in immunodeficient mice is the gold standard.[10]
Experimental Workflow for Xenograft Tumor Model
Caption: Workflow for the anticancer xenograft model.
Detailed Protocol:
-
Cell Lines: Choose a human cancer cell line relevant to the potential target of the compound (e.g., HCT-116 for colorectal cancer, A549 for lung cancer).
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Procedure: a. Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.[10] b. Monitor the mice for tumor growth. c. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. d. Administer the test compound, vehicle, or a positive control (e.g., a standard-of-care chemotherapy agent) according to a pre-defined schedule. e. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[10] f. Monitor the body weight of the mice as an indicator of toxicity. g. Continue treatment until tumors in the control group reach a pre-determined endpoint size.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Analyze changes in body weight to assess treatment-related toxicity.
-
Table 2: Data Presentation for Xenograft Study
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Endpoint (mm³) (Mean ± SEM) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| Positive Control | ||||
| Test Compound |
Ethical Considerations and Data Integrity
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board. Adherence to the principles of the 3Rs (Replacement, Reduction, and Refinement) is mandatory.[11]
To ensure data integrity, studies should be designed with appropriate controls, randomization of animals to treatment groups, and, where possible, blinding of the investigators conducting the measurements.[3] All experimental procedures, observations, and data analysis methods must be meticulously documented.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vivo evaluation of this compound. By systematically assessing its anti-inflammatory, analgesic, and anticancer properties, researchers can generate the critical data needed to support further development of this promising compound. A thorough and methodologically sound preclinical evaluation is the cornerstone of translating a novel chemical entity into a potential therapeutic agent.
References
- Vertex AI Search. (2005, December 5). Xenograft Tumor Model Protocol.
- Dal Piaz, V., et al. (n.d.).
- Vertex AI Search. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
- ResearchGate. (2025, August 6). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides | Request PDF.
- ResearchGate. (n.d.). In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice.
- Eddy, N. B., & Leimbach, D. (1953).
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- MDPI. (n.d.). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Preprints.org. (2025, December 24). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)
- Maze Engineers - ConductScience. (n.d.).
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
- PubMed. (n.d.).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- NIH. (n.d.). General Principles of Preclinical Study Design - PMC.
- PubMed. (n.d.). The mechanism of indole acetic acid cytotoxicity.
- PubMed. (2020, February 25). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells.
- PubMed Central. (2022, July 25).
- Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- PubMed Central. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- ResearchGate. (2025, August 6). Biodistribution and Pharmacokinetics of I-131 Labelled 4- Iodophenylacetic Acid.
- PubMed. (2018, June 1). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid.
- PubMed. (n.d.). Pharmacokinetics of prulifloxacin.
- PubMed. (n.d.).
- MDPI. (n.d.). In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera.
- PubMed. (n.d.). Dose-dependent pharmacokinetics of flavone acetic acid in mice.
- PubMed. (n.d.). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.
- ResearchGate. (2025, August 7). The mechanism of indole acetic acid cytotoxicity | Request PDF.
- Pharmaffiliates. (n.d.). 2-(((2-Phenyl-1H-indol-3-yl)methyl)thio)acetic Acid.
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Application Notes and Protocols for the In Vivo Formulation of 2-(2-phenyl-1H-indol-3-yl)acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the formulation of 2-(2-phenyl-1H-indol-3-yl)acetic acid, a poorly water-soluble indole derivative, for in vivo research. Recognizing the critical link between a compound's physicochemical properties and its biological activity, this document outlines a systematic approach to developing stable and effective parenteral formulations. We delve into the rationale behind formulation strategy selection, offering detailed, step-by-step protocols for co-solvent, cyclodextrin-based, and lipid-based systems. This guide is designed to empower researchers to overcome the challenges of poor aqueous solubility and to generate reliable and reproducible in vivo data.
Introduction: The Challenge of Poor Solubility
The goal of formulation development for preclinical in vivo studies is to deliver the compound in a solubilized or finely dispersed state to the site of administration, thereby facilitating its absorption into the systemic circulation. The choice of the formulation approach is dictated by the compound's physicochemical properties, the intended route of administration, the required dose, and the animal species being studied.
Physicochemical Characterization of this compound
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | Indole-3-acetic acid (Experimental) | Phenylacetic acid (Experimental) |
| Molecular Formula | C₁₆H₁₃NO₂ | C₁₀H₉NO₂ | C₈H₈O₂ |
| Molecular Weight | 251.28 g/mol [2] | 175.18 g/mol [3] | 136.15 g/mol [4] |
| Aqueous Solubility | < 0.1 mg/mL | 1.5 mg/mL[3] | 15 g/L (15 mg/mL)[4] |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | 4.75[3] | 4.31[4] |
| LogP | High (Predicted) | 1.41[3] | 1.41 |
-
Solubility Estimation: The addition of a lipophilic phenyl group to the indole scaffold of indole-3-acetic acid is expected to significantly decrease its aqueous solubility. Therefore, a solubility of less than 0.1 mg/mL is a reasonable starting assumption.
-
pKa Estimation: The carboxylic acid moiety is the primary ionizable group. Its pKa is likely to be in a similar range to that of indole-3-acetic acid and phenylacetic acid, around 4.5 to 5.0.[5][6] This indicates that the compound will be predominantly in its ionized, more soluble form at physiological pH (7.4). However, the rate of dissolution may still be a limiting factor.
Formulation Strategy Selection
The choice of formulation strategy should be a data-driven process. The following decision tree provides a logical workflow for selecting an appropriate formulation approach for this compound.
Caption: Formulation selection workflow for this compound.
Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing formulations of this compound using three common and effective strategies. All preparations should be performed in a sterile environment, such as a laminar flow hood, using aseptic techniques.[4][7]
Protocol 1: Co-solvent Formulation
Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds.[8] This is often a first-line approach due to its simplicity.
Rationale: A blend of a strong organic solvent like DMSO with a less toxic, water-miscible co-solvent such as PEG400 can effectively solubilize lipophilic compounds. A surfactant like Tween® 80 is included to improve wetting and prevent precipitation upon dilution in the bloodstream.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for Injection, USP
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Vehicle Preparation: In a sterile 50 mL conical tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG400
-
5% Tween® 80
-
45% Sterile Saline Vortex thoroughly until a clear, homogeneous solution is formed.
-
-
Formulation Preparation (for a final concentration of 10 mg/mL): a. Accurately weigh 100 mg of this compound into a sterile 15 mL conical tube. b. Add 1 mL of DMSO to the tube. Vortex until the compound is fully dissolved. Gentle warming in a water bath (37-40°C) may be necessary. c. Add 4 mL of PEG400 and vortex to mix. d. Add 0.5 mL of Tween® 80 and vortex until the solution is clear. e. Slowly add 4.5 mL of sterile saline to the tube while continuously vortexing to prevent precipitation.
-
Finalization and Sterilization: a. Visually inspect the final solution for any precipitates. If the solution is not clear, it may require further optimization (e.g., adjusting solvent ratios or lowering the final concentration). b. Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile, light-protected container.
Table 2: Example Dosing Volumes for a 10 mg/kg Dose in Mice
| Mouse Weight (g) | Dose (mg) | Injection Volume (µL) |
| 20 | 0.2 | 20 |
| 25 | 0.25 | 25 |
| 30 | 0.3 | 30 |
Protocol 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.
Rationale: The hydrophobic inner cavity of HP-β-CD can encapsulate the lipophilic phenyl-indole moiety of the compound, while the hydrophilic outer surface allows the complex to dissolve in an aqueous vehicle.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile, low-endotoxin
-
Sterile Water for Injection, USP
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Vehicle Preparation: Prepare a 40% (w/v) solution of HP-β-CD in Sterile Water for Injection. For example, to prepare 10 mL of vehicle, dissolve 4 g of HP-β-CD in 10 mL of sterile water. Gentle warming and vortexing will aid in dissolution.
-
Formulation Preparation (for a final concentration of 5 mg/mL): a. Accurately weigh 50 mg of this compound into a sterile conical tube. b. Add 10 mL of the 40% HP-β-CD solution. c. Vortex the mixture vigorously for 10-15 minutes. d. Sonicate the suspension for 30-60 minutes, or until the solution becomes clear. The formation of a clear solution indicates successful complexation.
-
Finalization and Sterilization: a. Visually inspect the solution for any undissolved particles. b. Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile, light-protected container.
Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Lipid-based formulations can enhance the oral bioavailability of poorly soluble compounds by presenting the drug in a solubilized state in the gastrointestinal tract.[10][11]
Rationale: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach. This enhances the surface area for drug absorption.
Materials:
-
This compound
-
Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides) or a similar oil
-
Cremophor® EL (Polyoxyl 35 castor oil) or a similar surfactant
-
Transcutol® HP (Diethylene glycol monoethyl ether) or a similar co-solvent
-
Sterile glass vials
-
Vortex mixer
Procedure:
-
Excipient Screening (Solubility Study): a. Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. b. Add an excess amount of the compound to a known volume of each excipient in a sealed vial. c. Equilibrate the mixtures for 48-72 hours at ambient temperature with constant stirring. d. Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Formulation Preparation (Example Ratio): a. Based on the solubility data, prepare the SEDDS formulation. An example starting formulation could be:
- 30% Labrafil® M 1944 CS (oil)
- 50% Cremophor® EL (surfactant)
- 20% Transcutol® HP (co-solvent) b. Accurately weigh and mix the excipients in a sterile glass vial. c. Add the desired amount of this compound to the excipient mixture. d. Vortex and gently warm (if necessary) until the compound is completely dissolved.
-
Characterization of the SEDDS: a. Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle stirring and observe the formation of a clear or slightly opalescent microemulsion. b. Droplet Size Analysis: Determine the droplet size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size generally correlates with better absorption.
Stability Testing
The stability of the prepared formulation is crucial for ensuring that the animal receives the intended dose throughout the study.[12][13][14]
Protocol for Short-Term Stability Assessment:
-
Prepare the formulation as described in the protocols above.
-
Store aliquots of the formulation at the intended storage temperature (e.g., 2-8°C) and at an elevated temperature (e.g., 40°C) to accelerate potential degradation.
-
At specified time points (e.g., 0, 24, 48, and 72 hours), visually inspect the samples for any signs of physical instability (e.g., precipitation, color change).
-
Quantify the concentration of this compound in the formulation at each time point using a validated analytical method (e.g., HPLC-UV) to assess chemical stability.
-
A formulation is generally considered stable if there is less than a 10% change in the concentration of the active ingredient and no observable physical changes.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. This guide provides a rational and systematic approach to formulation development, from physicochemical characterization to the preparation and stability testing of co-solvent, cyclodextrin-based, and lipid-based formulations. By carefully selecting and optimizing the formulation, researchers can ensure consistent and reliable drug delivery, leading to more accurate and reproducible in vivo data. It is imperative to perform thorough characterization and stability testing of the final formulation before its use in animal studies.
References
-
Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 969-973. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 802, Indole-3-Acetic Acid. [Link]
-
Applichem. This compound. [Link]
-
Chemistry LibreTexts. 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
- Palin, K. J., & Wilson, C. G. (1986). The effect of vehicle on the uptake and transport of a poorly water-soluble drug by the rat small intestine. Journal of Pharmacy and Pharmacology, 38(1), 67-70.
-
ResearchGate. Stability Studies of Parenteral Products. [Link]
-
ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
YouTube. Release & Stability Testing Requirements for Parenteral Drug Products. [Link]
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Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]
-
College of Naturopaths of Ontario. Sterile Compounding of Injectables Guideline. [Link]
-
Parenteral Drug Association. Parenteral Product Stability Testing. [Link]
-
ACS Omega. How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
Ministry of Health and Prevention, UAE. Stability Studies of Parenteral Products. [Link]
-
USF Health. PREPARING INJECTABLE MEDICATIONS. [Link]
-
PMC. Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System. [Link]
-
TSA Process Equipments. Sterile Injectables Explained: A Guide to Manufacturing & Quality Measures. [Link]
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PharmaRead. Sterile Injectables: Key Considerations for Pharma Industry. [Link]
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Institute for Safe Medication Practices. ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations. [Link]
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PMC. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. [Link]
-
PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
SciSpace. Optimizing oral drug delivery using lipid based formulations. [Link]
-
MDPI. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. [Link]
-
MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
- Google Patents.
-
PMC. Lipid-Based Drug Delivery Systems. [Link]
-
JoVE. A Workflow for Lipid Nanoparticle LNP Formulation Optimization using Designed Mixture-Process Experiments and Self-Validated Ensemble Models SVEM. [Link]
-
PMC. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. [Link]
-
PMC. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. [Link]
-
MDPI. A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. [Link]
-
ResearchGate. Formulation & evaluation of cyclodextrin complexed tablets by enhancing the dissolution rate. [Link]
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Application of 2-(2-phenyl-1H-indol-3-yl)acetic Acid in Drug Discovery: A Technical Guide
Introduction: The Promise of the Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities. Within this privileged scaffold, 2-(2-phenyl-1H-indol-3-yl)acetic acid emerges as a compound of significant interest for drug discovery endeavors. Its structural architecture, combining the key features of a 2-phenylindole and an indole-3-acetic acid moiety, suggests a strong potential for therapeutic applications, particularly in oncology and inflammatory diseases.
The indole-3-acetic acid (IAA) backbone is not only a crucial plant hormone but has also been investigated as a pro-drug in cancer therapy. Certain IAA derivatives can be selectively activated by peroxidases, which are found at elevated levels in some tumor microenvironments, leading to the generation of cytotoxic radicals. Furthermore, the 2-phenylindole moiety is a recognized pharmacophore in various biologically active molecules, including those with anticancer and anti-inflammatory properties. The strategic combination of these two motifs in this compound warrants a thorough investigation of its therapeutic potential.
This comprehensive technical guide provides a framework for researchers, scientists, and drug development professionals to explore the application of this compound in drug discovery. It offers detailed protocols for the synthesis of the parent compound and for a battery of in vitro assays to elucidate its potential anticancer and anti-inflammatory activities.
Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through the well-established Fischer indole synthesis, a robust method for the construction of the indole ring. This is followed by the introduction of the acetic acid side chain.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol outlines the synthesis of the 2-phenylindole core, a key intermediate.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Formation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 1-2 hours.
-
Upon cooling, the phenylhydrazone will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to 2-Phenylindole:
-
To a beaker containing polyphosphoric acid (a significant excess by weight), add the dried acetophenone phenylhydrazone.
-
Heat the mixture with stirring to approximately 150-170°C for 10-15 minutes. The reaction is often exothermic.
-
Carefully pour the hot reaction mixture into a large beaker of ice water with vigorous stirring to break down the PPA.
-
The crude 2-phenylindole will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[1][2]
-
Protocol 2: Synthesis of this compound
This protocol describes the introduction of the acetic acid moiety at the C3 position of the 2-phenylindole core. A common method involves a Mannich-type reaction followed by conversion of the resulting gramine intermediate.
Materials:
-
2-Phenylindole
-
Formaldehyde (aqueous solution)
-
Dimethylamine (aqueous solution)
-
Glacial Acetic Acid
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Synthesis of 3-(Dimethylaminomethyl)-2-phenyl-1H-indole (Gramine analog):
-
In a flask, dissolve 2-phenylindole in glacial acetic acid.
-
Add aqueous formaldehyde and aqueous dimethylamine.
-
Stir the mixture at room temperature for several hours or overnight.
-
Pour the reaction mixture into an ice-cold solution of sodium hydroxide to precipitate the gramine analog.
-
Collect the product by filtration, wash with water, and dry.
-
-
Conversion to 2-(2-phenyl-1H-indol-3-yl)acetonitrile:
-
Dissolve the gramine analog in a suitable solvent like DMSO.
-
Add a solution of sodium cyanide or potassium cyanide in water.
-
Heat the mixture to facilitate the displacement of the dimethylamino group by the cyanide.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the nitrile.
-
-
Hydrolysis to this compound:
-
Reflux the obtained nitrile in a solution of aqueous sodium hydroxide or a mixture of sulfuric acid and water.
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
-
In Vitro Evaluation of Anticancer Activity
The following protocols are designed to assess the potential of this compound as an anticancer agent.
Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a standard method to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Data Presentation:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (HCT116) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
This table should be populated with experimental data.
Visualization of Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.[3]
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Cells |
| Vehicle Control | ||||
| Compound (0.5x IC₅₀) | ||||
| Compound (1x IC₅₀) | ||||
| Compound (2x IC₅₀) |
This table should be populated with experimental data.
In Vitro Evaluation of Anti-inflammatory Activity
The following protocols can be used to investigate the potential anti-inflammatory effects of this compound.
Protocol 5: Inhibition of Albumin Denaturation Assay
This simple in vitro assay provides an indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
This compound
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PBS, albumin solution, and various concentrations of the test compound or standard drug.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 10 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance (turbidity) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Protocol 6: Nitric Oxide (NO) Scavenging and Production Inhibition Assay
This assay measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitrite determination)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and determine the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.
Visualization of a Potential Anti-inflammatory Signaling Pathway:
Caption: Putative anti-inflammatory mechanism of action.
Conclusion and Future Directions
This compound presents a compelling scaffold for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust starting point for the systematic evaluation of its anticancer and anti-inflammatory potential. Further investigations should focus on elucidating the specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and screening of analogs, will be crucial in optimizing the potency and selectivity of this promising compound. In vivo studies in relevant animal models will be the subsequent essential step to validate its therapeutic efficacy and safety profile.
References
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Yousif, E., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 006-014. [Link]
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Bayrak, H., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1132008. [Link]
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IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. [Link]
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Slideshare. (n.d.). Preparation of 2-phenylindole. [Link]
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de Souza, C. M., et al. (2009). The mechanism of indole acetic acid cytotoxicity. Toxicology Letters, 189(1), 54-59. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]
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Slideshare. (n.d.). Japp klingemann reaction. [Link]
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chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]
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PubChem. (n.d.). 2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid. [Link]
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HMDB. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). [Link]
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Sammaiah, G., & Sarangapani, M. (2010). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry, 22(1), 75-80. [Link]
- Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
-
Semantic Scholar. (2022). Green Chemistry. [Link]
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Preprints.org. (2025). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. [Link]
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TSI Journals. (2014). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(3-(2-CHLORO-3-OXO-4-PHENYLCYCLOBUTYL)-1H-INDOL-1. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]
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MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
MDPI. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]
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Frontiers. (2023). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
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PubMed Central (PMC). (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]
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PubMed Central (PMC). (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
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PubMed Central (PMC). (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
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PubMed Central (PMC). (n.d.). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. [Link]
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PubMed Central (PMC). (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. [Link]
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PubMed Central (PMC). (n.d.). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. [Link]
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PubMed. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]
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PubMed Central (PMC). (n.d.). Analysis of the effectiveness of visual inspection with acetic acid/Lugol's iodine in one-time and annual follow-up screening in rural China. [Link]
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PubMed. (2001). Cervical cancer screening by simple visual inspection after acetic acid. [Link]
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UKHSA Research Portal. (n.d.). Value of acetic acid smear test for cervical cancer screening. [Link]
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PubMed. (2004). Performance of the acetic acid test when used in field conditions as a screening test for cervical cancer. [Link]
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PubMed Central (PMC). (2022). Performance of visual inspection of the cervix with acetic acid (VIA) for triage of HPV screen‐positive women: results from the ESTAMPA study. [Link]
-
PubMed. (2007). Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals. [Link]
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PubMed Central (PMC). (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. [Link]
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PubMed. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H). [Link]
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Organic Syntheses. (n.d.). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. [Link]
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Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. [Link]
Sources
Application Notes and Protocols for High-Throughput Screening with 2-(2-phenyl-1H-indol-3-yl)acetic Acid
Introduction: Unlocking the Therapeutic Potential of the Indole Acetic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Within this class, derivatives of 2-(2-phenyl-1H-indol-3-yl)acetic acid have emerged as compounds of significant interest. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to elucidate the therapeutic potential of this compound.
Extensive research into structurally related indole acetic acid derivatives has strongly implicated two key signaling pathways as potential targets: the Cyclooxygenase (COX) enzymes, particularly COX-2, and the Peroxisome Proliferator-Activated Receptors (PPARs), with a focus on the gamma subtype (PPARγ). The protocols detailed herein are designed to robustly interrogate the modulatory effects of this compound on these targets, providing a clear roadmap from primary screening to hit validation.
Scientific Rationale: Targeting Inflammation and Metabolic Disease
The selection of COX and PPARγ as primary targets for screening this compound is grounded in substantial evidence from the scientific literature.
Cyclooxygenase (COX) Inhibition: A Cornerstone of Anti-Inflammatory Therapy
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5][6][7][8] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The indole acetic acid scaffold is a well-established pharmacophore for COX inhibition, with indomethacin being a classic example.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation: A Key to Metabolic Regulation
PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[9][10][11][12] It is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[10][11][12] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are effective in treating type 2 diabetes by improving insulin sensitivity.[10] The indole scaffold has been identified as a promising core for the development of novel PPARγ agonists.[13]
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following workflow provides a general framework for screening this compound.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Protocols for Primary High-Throughput Screening
The following are detailed protocols for primary HTS assays to evaluate the activity of this compound against COX-2 and PPARγ.
Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay
This biochemical assay is designed for the rapid screening of potential COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[5][6][7][8]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Assay Genie, or Creative BioMart) containing:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
Celecoxib (Positive Control Inhibitor)
-
-
This compound
-
DMSO (ACS grade)
-
384-well black, flat-bottom plates
-
Multichannel pipettes
-
Fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm
Assay Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a dilution series of the test compound in DMSO. For a primary screen, a single concentration of 10 µM is typically used.
-
-
Reagent Preparation (as per kit instructions):
-
Reconstitute the human recombinant COX-2 enzyme.
-
Prepare the working solutions of the COX Probe, COX Cofactor, and Arachidonic Acid.
-
-
Assay Plate Preparation (384-well format):
-
Test Wells: Add 1 µL of the diluted this compound solution.
-
Positive Control Wells: Add 1 µL of the provided Celecoxib solution.
-
Negative Control (Vehicle) Wells: Add 1 µL of DMSO.
-
Blank Wells (No Enzyme): Add 1 µL of DMSO.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and reconstituted COX-2 enzyme according to the kit's protocol.
-
Add 40 µL of the Reaction Mix to all wells except the Blank wells. To the Blank wells, add a similar mix without the enzyme.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Substrate Addition:
-
Add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity in a kinetic mode for 10-15 minutes at 25°C, with excitation at ~535 nm and emission at ~587 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for the test compound relative to the vehicle control.
-
The Z'-factor for the assay should be calculated using the positive and negative controls to assess the quality and robustness of the screen. A Z'-factor > 0.5 is considered excellent for HTS.
| Parameter | Calculation |
| Percent Inhibition | [1 - (Slope_Compound / Slope_Vehicle)] * 100 |
| Z'-Factor | `1 - [3 * (SD_Positive + SD_Negative) / |
Protocol 2: Cell-Based PPARγ Reporter Gene Assay
This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE) to measure the activation of the PPARγ signaling pathway.[14]
Figure 2: Simplified signaling pathway for the PPARγ reporter gene assay.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vector for human PPARγ
-
Reporter vector containing a PPRE-driven luciferase gene
-
Transfection reagent
-
DMEM with 10% FBS and antibiotics
-
384-well white, clear-bottom cell culture plates
-
This compound
-
Rosiglitazone (Positive Control Agonist)
-
Luciferase assay reagent
-
Luminometer plate reader
Assay Procedure:
-
Cell Line Generation:
-
Co-transfect HEK293T cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Select a stable cell line that shows a robust and reproducible luciferase signal in response to a known PPARγ agonist like Rosiglitazone.
-
-
Cell Plating:
-
Seed the stable reporter cell line into 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare a dilution series of this compound.
-
Add the test compound, Rosiglitazone (positive control), or vehicle (DMSO) to the respective wells. The final DMSO concentration should be kept below 0.5%.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the fold activation.
-
Calculate the Z'-factor to assess assay performance.
| Parameter | Calculation |
| Fold Activation | RLU_Compound / RLU_Vehicle |
| Z'-Factor | `1 - [3 * (SD_Positive + SD_Negative) / |
Hit Confirmation and Secondary Assays
Compounds that demonstrate significant activity in the primary screen ("hits") should be subjected to further testing to confirm their activity and elucidate their mechanism of action.
-
Dose-Response Analysis: Hits should be re-tested in the primary assay format over a range of concentrations to determine their potency (EC₅₀ or IC₅₀).
-
Orthogonal Assays: To rule out false positives, hits should be evaluated in a secondary, mechanistically distinct assay. For example, a COX inhibitor hit could be tested in a whole-blood assay measuring prostaglandin E₂ production. A PPARγ agonist hit could be evaluated for its ability to induce the expression of endogenous PPARγ target genes (e.g., FABP4, LPL) via qPCR.
-
Selectivity Assays: COX-2 inhibitor hits should be tested against COX-1 to determine their selectivity profile. PPARγ agonists can be tested against other PPAR subtypes (α and δ) to assess their specificity.
-
Cell Viability Assays: It is crucial to perform counter-screens to ensure that the observed activity is not due to cytotoxicity. A multiplexed cell viability assay measuring ATP levels, membrane integrity, and DNA content can provide a comprehensive assessment of cellular health.[5][6]
Conclusion
The application notes and protocols outlined in this document provide a robust framework for conducting high-throughput screening of this compound. By systematically evaluating its effects on COX and PPARγ signaling, researchers can effectively explore the therapeutic potential of this promising compound and its derivatives. The successful implementation of these HTS campaigns will pave the way for further lead optimization and preclinical development.
References
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Kumar, A. K., et al. (2012). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Journal of Inflammation Research, 5, 145–153. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
-
Li, J., et al. (2012). Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). Journal of Pharmacy and Pharmacology, 64(11), 1638–1645. [Link]
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- Pasha, M. A., & Garlapati, T. (2007). Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. Asian Journal of Chemistry, 19(6), 4441-4446.
- Abdel-Wahab, B. F., et al. (2008). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Archiv der Pharmazie, 341(12), 784-793.
- Pasha, M. A., & Garlapati, T. (2007). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides.
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- Salum, M. L., et al. (2012). Identification of PPARgamma Partial Agonists of Natural Origin (I)
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- Li, Y., et al. (2021).
- Wang, Y. Q., et al. (2001). [Synthesis and biological activity of 2-[(substituted phenyl)
- Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biochemical Pharmacology, 92(1), 73-89.
- de Oliveira, R. B., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 29.
- Jones, R. A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 61, 196-203.
- Gim, H. J., et al. (2013). Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 513-517.
- Rowland, J. M., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
- Li, Y., et al. (2023).
- Varga, T., & Nagy, L. (2018). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology, 9, 1205.
- Son, Y., et al. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. Archives of Pharmacal Research, 41(8), 773-786.
- Okuno, Y., et al. (2008).
- Soccio, R. E., et al. (2014). PPARγ signaling and metabolism: the good, the bad and the future.
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molecular docking of 2-(2-phenyl-1H-indol-3-yl)acetic acid with target proteins
Application Notes & Protocols
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive molecules and its ability to bind to a wide range of biological targets.[1][2][3] This application note provides a comprehensive, in-depth technical guide for the molecular docking of 2-(2-phenyl-1H-indol-3-yl)acetic acid, an indole derivative, against relevant protein targets. We move beyond a simple recitation of steps to explain the critical reasoning behind protocol choices, ensuring a robust and reproducible computational workflow. This guide is designed for researchers, scientists, and drug development professionals engaged in structure-based drug design, offering detailed methodologies from target selection and preparation to post-docking analysis and validation.
Introduction: The Rationale for Docking Indole Derivatives
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a protein or receptor).[4] This method is instrumental in the early stages of drug discovery for screening virtual libraries, prioritizing lead compounds, and elucidating structure-activity relationships (SAR).[1]
The ligand of interest, this compound, belongs to the indole-3-acetic acid (IAA) class. IAA and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] Phenyl acetic acid (PAA) derivatives have also been studied for their interactions with biological targets like kinases and enzymes.[7] Given this background, relevant protein targets for this ligand could include protein kinases, enzymes in inflammatory pathways such as Heme Oxygenase-1 (HO-1) or microsomal prostaglandin E synthase-1 (mPGES-1), and bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC).[6][8][9][10] For the purpose of this guide, we will use a representative protein kinase as the target to illustrate the complete docking protocol.
Foundational Principles & Experimental Design
A successful docking experiment is built on careful preparation and a clear understanding of the system. The choices made before running the simulation have a greater impact on the quality of the results than the docking algorithm itself.
The Causality of Target Selection and Preparation
Expert Insight: The quality of the initial protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) are not perfect; they are static models that may contain artifacts from the crystallization process, such as missing atoms, non-standard residues, or crystal packing contacts that are not biologically relevant.[11][12] The goal of protein preparation is to "clean" the structure and prepare it for a simulation that accurately reflects physiological conditions.
Protocol: Target Protein Preparation
-
Retrieval: Obtain the 3D crystal structure of the target protein from the RCSB Protein Data Bank ([Link]). For this example, we will hypothetically use a PDB entry of a kinase, such as 1IEP (c-Abl kinase domain).[8]
-
Initial Cleaning:
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and ions from the PDB file.[13][14] Rationale: While some water molecules can be structurally critical and mediate ligand binding, most bulk solvent waters will interfere with the docking algorithm. Unless a specific water molecule is known to be essential for the ligand's interaction (a "bridging" water), it is best practice to remove them.[12]
-
Handle Multiple Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, retain only a single, complete protein chain (e.g., Chain A).[8]
-
-
Structural Refinement (Using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera):
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography. It is crucial to add polar hydrogens to correctly model hydrogen bonding networks.[4][13][14]
-
Assign Charges: Compute and assign partial atomic charges (e.g., Kollman or Gasteiger charges).[13] Rationale: Electrostatic interactions are a major component of protein-ligand binding. Correct charge assignment is essential for the scoring function to accurately calculate the binding energy.
-
Repair Missing Atoms/Residues: Check for and repair any missing side-chain atoms or residues in the protein structure.[12][13]
-
-
Final Output: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes the 3D coordinates, partial charges (Q), and atom types (T).[15][16]
The Critical Nature of Ligand Preparation
Expert Insight: The ligand must be represented in a chemically correct, low-energy 3D conformation. A flat, 2D drawing is insufficient. The docking software needs to know which bonds can rotate, allowing it to explore different conformations (poses) of the ligand within the binding site.
Protocol: Ligand Preparation for this compound
-
Structure Generation:
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation. Rationale: Starting from a low-energy conformer reduces the computational burden on the docking algorithm and prevents steric clashes that might arise from a poorly generated initial structure.
-
Set Protonation State: Ensure the ligand is in the correct protonation state for physiological pH (~7.4). For this compound, the carboxylic acid group should be deprotonated (carboxylate).[15]
-
Define Rotatable Bonds & Assign Charges: Use software like AutoDock Tools to automatically define the rotatable bonds and assign Gasteiger charges.
-
Final Output: Save the prepared ligand in the PDBQT format.[18][19]
The Molecular Docking Workflow: A Step-by-Step Guide
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[18][20]
Caption: A generalized workflow for in-silico molecular docking studies.
Defining the Search Space: The Grid Box
The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.
-
Load Prepared Structures: Open the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt) files in AutoDock Tools.[13]
-
Center the Grid:
-
Site-Specific Docking (Recommended): If a known binding site or co-crystallized ligand exists, center the grid box on that location. This focuses the search, saving computational time and increasing accuracy.[21]
-
Blind Docking: If the binding site is unknown, create a grid box that encompasses the entire protein surface. This requires more computational resources and may yield less accurate scoring but is useful for identifying novel binding pockets.
-
-
Set Grid Dimensions: Adjust the size of the grid box (in Angstroms) to be large enough to accommodate the ligand and allow it to rotate freely, typically with a 5-10 Å buffer around the ligand's dimensions.[15]
-
Output Grid Parameters: Save the grid box dimensions and center coordinates. AutoDock Tools can output a grid parameter file (grid.txt) that contains these values.[18]
The Configuration File (conf.txt)
This simple text file provides all the necessary inputs for the Vina executable.
Executing the Docking Run
-
Ensure the Vina executable, the prepared protein.pdbqt and ligand.pdbqt files, and the conf.txt file are all in the same directory.
-
Open a command line or terminal in that directory.
-
Execute the following command:[20] ./vina --config conf.txt
Post-Docking Analysis: From Data to Insight
The output of a docking run is not the final answer but rather a set of hypotheses that require careful interpretation and validation.
Interpreting Docking Scores and Poses
Vina will generate an output file (e.g., docking_results.pdbqt) containing the specified number of binding poses, ranked by their predicted binding affinity.[22]
-
Binding Affinity (Score): This value, reported in kcal/mol, is an estimate of the binding free energy (ΔG).[23] More negative scores indicate stronger, more favorable binding.[22][24] It is a primary metric for ranking different ligands or different poses of the same ligand.
-
Root Mean Square Deviation (RMSD): The output also includes two RMSD values: rmsd/lb (lower bound) and rmsd/ub (upper bound) relative to the best pose. Poses with an RMSD of less than 2.0 Å from each other are generally considered to be in the same binding cluster.[22][23]
The Trustworthiness Pillar: Protocol Validation
A docking protocol must be validated to be considered trustworthy. The most common method is to reproduce the binding pose of a known ligand.[25][26]
Protocol: Re-docking for Validation
-
Select a target protein from the PDB that has a co-crystallized ligand similar in size and chemical properties to your test ligand.
-
Prepare the protein as described in Section 2.1.
-
Extract the co-crystallized ligand from the PDB file and prepare it as described in Section 2.2.
-
Dock the prepared co-crystallized ligand back into its own binding site using the established protocol.
-
Superimpose the top-scoring docked pose with the original crystallographic pose and calculate the heavy-atom RMSD.
-
Validation Criterion: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce a known binding mode.[25][26]
Visualizing Key Interactions
The binding score alone is insufficient. Visual inspection of the top-ranked pose is critical to determine if the predicted binding is chemically sensible. Use visualization software like PyMOL or UCSF Chimera to analyze the interactions between this compound and the protein's active site residues.[23][27]
Key Interactions to Identify:
-
Hydrogen Bonds: Look for H-bonds between the ligand's carboxylate, the indole N-H, and polar residues in the protein (e.g., Asp, Glu, Ser, Thr, Asn, Gln).
-
Hydrophobic Interactions: The phenyl and indole rings will likely form favorable hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe, Trp).
-
Pi-Stacking/Pi-Cation: The aromatic rings of the ligand can stack with aromatic residues like Phe, Tyr, or Trp, or interact with positively charged residues like Lys or Arg.
Caption: Decision-making workflow for post-docking analysis.
Data Presentation and Interpretation
Summarizing results in a clear, tabular format is essential for comparison and reporting.
Table 1: Hypothetical Docking Results and Validation
| Compound Name | Target Protein | Validation RMSD (Å) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Co-crystallized Inhibitor (Validation) | c-Abl Kinase | 1.15 | -9.8 | Met318, Thr315, Glu286, Asp381 | H-Bond, Hydrophobic |
| This compound (Pose 1) | c-Abl Kinase | N/A | -8.5 | Glu286, Asp381, Leu370, Phe382 | H-Bond (carboxylate), Pi-Stacking (phenyl) |
| This compound (Pose 2) | c-Abl Kinase | N/A | -8.2 | Lys271, Met318, Val256 | H-Bond (indole N-H), Hydrophobic (phenyl) |
| Known Inhibitor (Positive Control) | c-Abl Kinase | N/A | -10.2 | Met318, Thr315, Ile360 | H-Bond, Hydrophobic |
Interpretation: In this hypothetical example, the validation RMSD of 1.15 Å (< 2.0 Å) confirms the protocol's reliability.[25] The test compound shows a strong binding affinity of -8.5 kcal/mol, forming plausible hydrogen bonds with key catalytic residues (Glu286, Asp381) and a pi-stacking interaction, making it a promising candidate for further investigation. Its score is comparable to, though slightly weaker than, the known inhibitor, providing a benchmark for its potential efficacy.
Conclusion
This application note has detailed a rigorous and self-validating protocol for the molecular docking of this compound. By emphasizing the causality behind each step—from meticulous protein and ligand preparation to systematic post-docking analysis and validation—researchers can generate reliable and insightful computational hypotheses. This workflow serves as a robust foundation for structure-based drug design projects, enabling the confident prioritization of compounds for subsequent experimental validation.
References
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-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Various Authors. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
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Various Authors. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
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Various Authors. (2021). How can I validate docking result without a co-crystallized ligand? Matter Modeling Stack Exchange. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved from [Link]
-
The Professor. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]
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Unknown Author. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
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Sadiq, A., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Retrieved from [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]
-
The University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Apostolakis, J. (2009). Validation of docking performance in context of a structural water molecule-using model system. DiVA portal. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
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Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry. Retrieved from [Link]
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Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. PMC - PubMed Central. Retrieved from [Link]
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Various Authors. (2025). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. Retrieved from [Link]
- Unknown Author. (n.d.).
- Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
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Chitra, K., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. PubMed. Retrieved from [Link]
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Various Authors. (2024). Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. ResearchGate. Retrieved from [Link]
-
Walz, A., et al. (2002). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. PubMed. Retrieved from [Link]
- Abdel-Mageed, A. A. M. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds.
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Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. PubMed. Retrieved from [Link]
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Kim, S. W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-(2-Phenyl-1H-indol-3-yl)acetic Acid to Enhance Biological Potency
Introduction: The Therapeutic Potential of the 2-Phenylindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[1] Within this diverse family, the 2-phenylindole moiety has garnered significant attention for its prominent anticancer, anti-inflammatory, and antimicrobial activities.[2][3] 2-(2-phenyl-1H-indol-3-yl)acetic acid stands out as a key starting material for the development of novel therapeutic agents. Its structural resemblance to the non-steroidal anti-inflammatory drug (NSAID) indomethacin suggests a promising foundation for derivatization to improve potency and selectivity for various biological targets.[4]
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind key structural modifications, provide detailed, field-proven protocols for the synthesis of ester and amide derivatives, and outline the methodologies for evaluating their enhanced biological potency, with a focus on anticancer and anti-inflammatory applications.
Strategic Derivatization: A Roadmap to Improved Potency
The derivatization of this compound primarily focuses on three key regions of the molecule: the carboxylic acid group, the indole nitrogen (N-1), and the phenyl ring at the 2-position. Each modification offers a unique opportunity to modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its pharmacokinetic profile and target engagement.
Modification of the Carboxylic Acid Moiety: Amides and Esters
The carboxylic acid group is a prime target for derivatization to enhance biological activity and improve drug-like properties. Conversion to amides and esters can significantly impact a compound's ability to cross cell membranes and interact with its biological target.
-
Amide Derivatives: The synthesis of amide derivatives from the parent carboxylic acid is a widely employed strategy in medicinal chemistry to introduce diversity and modulate biological activity.[5] The amide bond can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site. The nature of the amine used for amidation allows for the introduction of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, enabling fine-tuning of the molecule's properties. Studies on related indole-3-acetic acid derivatives have shown that the introduction of specific amide functionalities can lead to potent anticancer activity.[6][7] For instance, some N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have shown significant cytotoxicity against various human cancer cell lines.[8]
-
Ester Derivatives: Esterification of the carboxylic acid group is another effective method to increase lipophilicity and potentially enhance cell permeability. The resulting esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. This strategy can improve oral bioavailability and reduce gastrointestinal irritation often associated with acidic NSAIDs.[9] The choice of alcohol for esterification allows for the introduction of various alkyl or aryl groups, influencing the rate of hydrolysis and the overall pharmacokinetic profile of the derivative.
Substitution on the Indole and Phenyl Rings
Modification of the aromatic rings provides another avenue to explore the structure-activity relationship (SAR).
-
Indole N-1 Substitution: The indole nitrogen can be substituted with various groups to modulate the electronic properties of the indole ring and introduce new points of interaction. N-alkylation or N-acylation can influence the molecule's conformation and its ability to act as a hydrogen bond donor.
-
Phenyl Ring Substitution: The phenyl ring at the 2-position offers multiple sites for substitution. Introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, impacting its binding affinity to target proteins. For example, in the context of COX-2 inhibitors, substitutions on the phenyl ring have been shown to be crucial for potency and selectivity.[4][10]
Experimental Protocols: Synthesis of Key Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of amide and ester derivatives of this compound. These protocols are designed to be self-validating, with clear instructions for reaction setup, purification, and characterization.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of N-substituted 2-(2-phenyl-1H-indol-3-yl)acetamides using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry DCM or DMF, add HOBt (1.1 eq) and EDCI (1.1 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the substituted amine (1.0 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-substituted 2-(2-phenyl-1H-indol-3-yl)acetamide.[11]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Ester Synthesis
This protocol details a straightforward method for the synthesis of ester derivatives via acid-catalyzed esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.[12]
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the progress by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
-
Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Protocols for Assessing Potency
The following protocols provide standardized methods for evaluating the anticancer and anti-inflammatory activities of the synthesized derivatives.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete medium. Replace the existing medium with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Protocol 4: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of the synthesized compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized derivatives (stock solutions in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well plate and plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the synthesized derivative at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric probe and arachidonic acid to each well.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used in vivo model assesses the anti-inflammatory activity of compounds in rodents.[14]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Synthesized derivatives (formulated for oral or intraperitoneal administration)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the synthesized derivative or the positive control to the animals at a specific dose. The control group receives the vehicle only.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point.
Structure-Activity Relationship (SAR) Insights and Data Presentation
Systematic derivatization and subsequent biological evaluation will generate crucial SAR data. This data should be organized to clearly illustrate the impact of different structural modifications on potency.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | R (Amide/Ester) | Cancer Cell Line 1 | Cancer Cell Line 2 |
| Parent Acid | -OH | >100 | >100 |
| Derivative 1a | -NH-Benzyl | 15.2 | 20.5 |
| Derivative 1b | -NH-(4-Cl-Benzyl) | 8.7 | 12.1 |
| Derivative 2a | -O-Methyl | 55.4 | 68.9 |
| Derivative 2b | -O-Ethyl | 48.1 | 59.3 |
Table 2: Hypothetical In Vitro COX-2 Inhibition Data (IC₅₀ in µM)
| Compound ID | R (Amide/Ester) | COX-2 IC₅₀ (µM) |
| Parent Acid | -OH | 25.8 |
| Derivative 1a | -NH-Benzyl | 10.3 |
| Derivative 1b | -NH-(4-Cl-Benzyl) | 5.1 |
| Derivative 2a | -O-Methyl | 18.2 |
| Derivative 2b | -O-Ethyl | 15.6 |
The data presented in these tables will allow for a clear interpretation of the SAR. For example, the hypothetical data suggests that converting the carboxylic acid to amides or esters generally improves both anticancer and anti-inflammatory activity. Furthermore, the introduction of a chlorine atom on the benzylamide moiety (Derivative 1b) appears to further enhance potency, providing a clear direction for future optimization.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The derivatization strategies and detailed protocols outlined in this guide provide a robust framework for synthesizing and evaluating a diverse library of compounds with potentially enhanced anticancer and anti-inflammatory potency. By systematically exploring the structure-activity relationships, researchers can unlock the full therapeutic potential of this privileged chemical scaffold.
References
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Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]
- Eldehna, W. M., Naim, M. J., Alam, O., & Khan, S. A. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3631–3643.
- Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Molecules, 24(3), 528.
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- Lin, C.-R., Zeng, J.-Z., Qiu, Y.-K., Fang, M.-J., & Wu, Z. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Narayana, B., Ashalatha, B. V., & Vijaya Raj, K. K. (2006). Synthesis of some new 2-(p-substituted-phenyl)-3-(substituted-benzoyl)-indoles as potential anti-inflammatory and analgesic agents. Archives of Pharmacal Research, 29(1), 11–18.
- Pal, M., Madan, M., Padakanti, S., Pattabiraman, V. R., Kalleda, S., Vanguri, A., & Yeleswarapu, K. R. (2003). A versatile synthesis of 2,3-disubstituted indoles and its application to the synthesis of a cyclooxygenase-2 (COX-2) inhibitor. Journal of the Indian Chemical Society, 80(11), 1055-1060.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Biological importance of the indole nucleus in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 10(12), 1147–1165.
- Zeng, J.-Z., Qiu, Y.-K., Fang, M.-J., Wu, Z., & Lin, C.-R. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)
- Siddiqui, N., Alam, M. S., & Ahsan, W. (2008). Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives. Acta Pharmaceutica, 58(4), 445-454.
- Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3631–3643.
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Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Application Note & Protocols: A Framework for Investigating the Biological Effects of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and commercially available anticancer agents.[1][2] Derivatives of indole-3-acetic acid (IAA), a natural plant hormone, have shown significant promise in preclinical research, exhibiting selective cytotoxicity against various cancer cell lines.[3][4] This application note provides a comprehensive, multi-phased experimental framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of a novel IAA derivative, 2-(2-phenyl-1H-indol-3-yl)acetic acid. The guide details a logical progression from initial in vitro cytotoxicity screening to the elucidation of the mechanism of action and conceptualization of in vivo efficacy studies. Each protocol is designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure scientific rigor and trustworthiness.
Introduction: The Rationale for Investigation
Indole-3-acetic acid derivatives are a compelling class of molecules for therapeutic development. Their mechanisms of action often involve the induction of programmed cell death (apoptosis), modulation of critical cell signaling pathways, and inhibition of key proteins involved in cell proliferation.[1][2] Some IAA derivatives can be oxidatively activated by peroxidases, which are often highly expressed in tumor microenvironments, to produce cytotoxic species, offering a potential mechanism for tumor-selective therapy.[4][5][6]
This guide outlines a four-phase investigative workflow to characterize this compound (herein referred to as PIAA):
-
Phase 1: Broad-spectrum in vitro screening to determine cytotoxic and antiproliferative activity.
-
Phase 2: Elucidation of the cell death mechanism (apoptosis vs. necrosis).
-
Phase 3: Identification of modulated intracellular signaling pathways.
-
Phase 4: A conceptual framework for assessing in vivo efficacy.
This structured approach ensures a thorough and logical characterization of the compound's therapeutic potential.
Phase 1: In Vitro Cytotoxicity & Antiproliferative Screening
Scientific Rationale: The initial and most critical step in evaluating a potential anticancer compound is to determine its ability to inhibit cell growth or induce cell death.[7][8] This phase aims to quantify the potency of PIAA across a panel of cancer cell lines and a non-cancerous control line to establish a therapeutic window. The half-maximal inhibitory concentration (IC50) is the primary metric derived from these assays.[7]
Workflow for In Vitro Screening
Caption: Phase 1 workflow for cytotoxicity screening.
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
PIAA stock solution (10 mM in sterile DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[3]
-
DMSO (cell culture grade).
-
Sterile 96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[3][11]
-
Compound Treatment: Prepare serial dilutions of PIAA in complete medium from the stock solution. Typical final concentrations might range from 0.1 µM to 100 µM.
-
Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest PIAA concentration (e.g., 0.5%).[7]
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[12] Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the PIAA concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Data Presentation:
Table 1: Example IC50 Values for PIAA after 48h Treatment
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Breast Cancer | 15.2 | 4.8 |
| HeLa | Cervical Cancer | 21.5 | 3.4 |
| A549 | Lung Cancer | 18.9 | 3.8 |
| HEK293 | Non-Cancerous | 73.1 | - |
*SI = IC50 (Non-Cancerous Cell Line) / IC50 (Cancer Cell Line)
Phase 2: Elucidating the Mechanism of Cell Death
Scientific Rationale: If PIAA demonstrates potent cytotoxicity, the next logical question is how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis is crucial. Apoptosis is a highly regulated process characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).[13][14] Utilizing multiple assays that detect different apoptotic events provides robust confirmation.[13]
Protocol 3.1: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]
Materials:
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).
-
Opaque-walled 96-well plates.
-
Cells and PIAA as described in Phase 1.
-
Positive control (e.g., Staurosporine, a known apoptosis inducer).
-
Luminometer.
Procedure:
-
Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with PIAA at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for various time points (e.g., 6, 12, 24 hours). Include vehicle and positive controls.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis via caspase-3/7 activation.
Apoptotic Signaling Cascade
Caption: Key events in apoptosis measured by specific assays.
Phase 3: Investigating Target Signaling Pathways
Scientific Rationale: After confirming apoptosis, the next step is to identify the upstream signaling pathways PIAA modulates to trigger this response. Pathways like PI3K/Akt (pro-survival) and MAPK/ERK (proliferation, survival) are commonly dysregulated in cancer and are frequent targets of anticancer agents.[16][17] Western blotting is the gold-standard technique to analyze changes in the expression and phosphorylation status of key proteins within these cascades.[16] A change in phosphorylation (e.g., an increase in p-ERK or a decrease in p-Akt) is a direct indicator of altered pathway activity.[17]
Protocol 4.1: Western Blot Analysis of Signaling Proteins
Principle: Western blotting uses SDS-PAGE to separate proteins by size, which are then transferred to a membrane and probed with antibodies specific to target proteins.[18] By using antibodies that recognize both the total protein and its phosphorylated form, we can quantify the activation state of a signaling pathway.[17][19]
Materials:
-
Cells, PIAA, and treatment conditions as described previously.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
Nitrocellulose or PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved-Caspase-3, anti-PARP, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagent and imaging system.[16]
Procedure:
-
Cell Lysis: After treatment with PIAA, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[16]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST. Apply ECL reagent and capture the chemiluminescent signal using a digital imaging system.[16]
-
Stripping and Re-probing: To check for total protein levels or a loading control (like GAPDH), the membrane can be stripped of antibodies and re-probed.
Data Analysis:
-
Use densitometry software to quantify the band intensity.
-
Normalize the intensity of phospho-proteins to their corresponding total protein.
-
Normalize all values to a loading control (e.g., GAPDH) to correct for loading differences.
-
Compare the normalized values of treated samples to the vehicle control to determine the effect of PIAA on pathway activation.
Data Presentation:
Table 2: Expected Western Blot Results for Apoptosis Induction
| Target Protein | Expected Change with PIAA Treatment | Pathway/Process Indicated |
|---|---|---|
| p-Akt (Ser473) | Decrease | Inhibition of PI3K/Akt survival pathway |
| p-ERK1/2 | Variable (Increase or Decrease) | Modulation of MAPK pathway |
| Cleaved Caspase-3 | Increase | Activation of executioner caspases |
| Cleaved PARP | Increase | Hallmarks of apoptosis |
| GAPDH/β-Actin | No Change | Loading Control |
Phase 4: In Vivo Efficacy Assessment (Conceptual Framework)
Scientific Rationale: While in vitro assays are essential for initial screening and mechanism of action studies, they do not fully recapitulate the complex tumor microenvironment.[20] An in vivo study, typically using a xenograft model in immunocompromised mice, is a critical preclinical step to evaluate a compound's efficacy and potential toxicities in a living system.[21][22] Patient-derived xenografts (PDXs) are increasingly used as they better represent tumor heterogeneity.[20][23]
Experimental Design Outline 5.1: Subcutaneous Xenograft Model
This outline is a conceptual framework. All animal studies must be conducted under approved ethical protocols (IACUC) and in appropriate facilities.
Procedure Outline:
-
Animal Model: Select an appropriate immunocompromised mouse strain (e.g., Athymic Nude or SCID mice).[21]
-
Cell Implantation: Subcutaneously inject a suspension of a cancer cell line that was sensitive to PIAA in vitro (e.g., 1-5 million cells) into the flank of each mouse.[21]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, PIAA low dose, PIAA high dose, Positive control).
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) on a pre-determined schedule (e.g., daily, three times a week).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: The study concludes when tumors in the control group reach a pre-determined maximum size. Euthanize all animals, excise the tumors, and measure their final weight.
-
Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy. The excised tumors can be used for further analysis (e.g., Western blot, immunohistochemistry) to confirm the mechanism of action in vivo.
In Vivo Study Workflow
Caption: Conceptual workflow for an in vivo xenograft study.
Conclusion
The systematic, multi-phased approach detailed in this guide provides a robust framework for the comprehensive evaluation of this compound. By progressing from broad phenotypic screening to detailed mechanistic studies and finally to in vivo validation, researchers can efficiently characterize the compound's biological activity and build a strong, data-driven case for its therapeutic potential. The inclusion of rigorous controls and a clear understanding of the principles behind each protocol is paramount to generating reliable and translatable scientific findings.
References
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Protocol Online. (2009). Cell Proliferation Assay. Retrieved from [Link]
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Pessina, A., & Bonomi, A. (2018). Xenograft as In Vivo Experimental Model. Methods in Molecular Biology, 1692, 97-105. Retrieved from [Link]
-
Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136. Retrieved from [Link]
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Wlodkowic, D., et al. (2009). Apoptosis: A Four-Week Laboratory Investigation for Advanced Molecular and Cellular Biology Students. CBE—Life Sciences Education, 8(1), 46-60. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Xenograft as In Vivo Experimental Model. Retrieved from [Link]
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Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 54871. Retrieved from [Link]
-
JoVE. (2022). Xenograft Skin Model to Manipulate Human Immune Responses In Vivo. Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental design for apoptosis assays. Retrieved from [Link]
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Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]
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ResearchGate. (n.d.). Assays to Detect Apoptosis. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Izon. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
de Sá, R. B., et al. (2009). The mechanism of indole acetic acid cytotoxicity. Toxicology in Vitro, 23(5), 933-940. Retrieved from [Link]
-
Kim, Y. S., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2-(2-phenyl-1H-indol-3-yl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(2-phenyl-1H-indol-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We will delve into the common challenges encountered during the Fischer indole synthesis, the primary route to this compound, and provide actionable solutions based on established chemical principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently ask about the synthesis of this compound.
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent and established method is the Fischer indole synthesis .[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For this specific target, the phenylhydrazone is prepared from the condensation of phenylhydrazine and a γ-keto acid, specifically 4-oxo-4-phenylbutanoic acid (also known as β-benzoylacrylic acid). The subsequent intramolecular cyclization and elimination of ammonia yield the desired indole structure directly.
Q2: What are the most critical parameters that control the final yield in this Fischer indole synthesis?
A2: The yield is highly sensitive to a few key parameters that must be carefully optimized:
-
Acid Catalyst: The choice of a Brønsted or Lewis acid and its concentration is paramount.[2][4] Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TSA).
-
Temperature: The reaction requires elevated temperatures for the key[4][4]-sigmatropic rearrangement, but excessive heat can lead to degradation and tar formation.[5]
-
Solvent: The solvent must be able to dissolve the reactants and intermediates and is often a high-boiling point solvent that can also act as the acid catalyst (e.g., glacial acetic acid).[4][5]
-
Reagent Purity: The purity of the phenylhydrazine is crucial. It is susceptible to oxidation, and impurities can significantly inhibit the reaction.[4]
Q3: Can the hydrazone formation and the Fischer cyclization be performed in a one-pot reaction?
A3: Yes, a one-pot procedure is common and often preferred for efficiency. In this approach, phenylhydrazine and 4-oxo-4-phenylbutanoic acid are heated together in a suitable solvent with an acid catalyst.[1] The initially formed phenylhydrazone is not isolated but is immediately subjected to the conditions required for the cyclization to the indole. This minimizes handling and potential degradation of the hydrazone intermediate.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q: My reaction yield is consistently low (<50%). What are the primary causes?
A: Low yields are the most common issue and can stem from several factors. The key is to systematically investigate the potential causes.
-
Sub-optimal Acid Catalysis: The nature and strength of the acid are critical. If the acid is too weak, the key protonation and rearrangement steps will be slow. If it's too strong or used in excess, it can promote side reactions and decomposition.
-
Solution: Screen different acid catalysts. Polyphosphoric acid (PPA) is often highly effective as it serves as a catalyst, solvent, and dehydrating agent.[4] Alternatively, a Lewis acid like ZnCl₂ can be effective, especially if you need to avoid strongly protic conditions.[6] Start with literature-recommended catalysts and then empirically optimize the concentration.
-
-
Incorrect Reaction Temperature and Time: The Fischer indole synthesis has a significant activation energy barrier.
-
Solution: Ensure the temperature is high enough to drive the[4][4]-sigmatropic rearrangement.[7] A typical range is 80-170°C, depending on the catalyst and solvent.[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a higher temperature may be needed. Conversely, if you observe significant decomposition (darkening, tar formation), the temperature may be too high.
-
-
Poor Reagent Quality: Phenylhydrazine is notoriously unstable and can oxidize upon exposure to air and light.
Q: My TLC plate shows multiple spots and a dark baseline material. How can I minimize side products?
A: The formation of multiple products and tar-like substances indicates competing reaction pathways or product degradation.
-
Tar Formation: This is often due to polymerization or decomposition at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[8] Avoid excessive heating; find the minimum temperature required for a reasonable reaction rate. An optimized catalyst-to-substrate ratio can also minimize charring.
-
-
Isomeric Impurities: While less common with a symmetrical starting material like phenylhydrazine, substituted phenylhydrazines can lead to regioisomers. For this specific synthesis, side reactions can still occur.
Q: I am having difficulty purifying the final product. What are the recommended procedures?
A: The carboxylic acid functional group can complicate purification.
-
Removal of Acid Catalyst: If using a non-volatile acid like PPA or H₂SO₄, it must be completely removed.
-
Solution: After the reaction is complete, carefully quench the mixture by pouring it onto ice water. This will precipitate the crude product and dissolve the acid. The solid can then be collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.[6]
-
-
Recrystallization: This is the most effective method for purifying the final solid product.
-
Solution: The choice of solvent is key. A polar solvent system is typically required. Ethanol/water or acetic acid/water mixtures are good starting points.[9] Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow it to cool slowly to obtain pure crystals.
-
-
Column Chromatography: This is generally reserved for removing persistent impurities that cannot be separated by recrystallization.
-
Solution: Use silica gel with a mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexane, often with a small amount (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated and elutes with a sharp peak.[9]
-
Section 3: Reaction Mechanism and Workflow
Understanding the underlying mechanism is crucial for effective troubleshooting. The Fischer indole synthesis proceeds through several key steps.[2][3][6]
-
Hydrazone Formation: Phenylhydrazine reacts with the ketone (4-oxo-4-phenylbutanoic acid) to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. After protonation, a rearrangement occurs, forming a new C-C bond.
-
Aromatization and Cyclization: The intermediate loses a proton to regain aromaticity, then cyclizes.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule to form the stable indole ring.
// Nodes Start [label="Phenylhydrazine +\n4-Oxo-4-phenylbutanoic acid"]; Hydrazone [label="Phenylhydrazone\nIntermediate"]; Enamine [label="Enamine\n(Tautomer)"]; Protonation [label="Protonated\nEnamine"]; Rearrangement [label="Di-imine Intermediate\n(Post-Rearrangement)"]; Cyclization [label="Cyclic Aminal"]; Product [label="this compound"];
// Edges Start -> Hydrazone [label=" Condensation\n(-H₂O)"]; Hydrazone -> Enamine [label=" Tautomerization"]; Enamine -> Protonation [label=" H⁺ Catalyst"]; Protonation -> Rearrangement [label="[4][4]-Sigmatropic\nRearrangement"]; Rearrangement -> Cyclization [label=" Aromatization &\nCyclization"]; Cyclization -> Product [label=" Elimination of NH₃\n(-NH₃, H⁺)"]; }
Caption: The reaction mechanism of the Fischer Indole Synthesis.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.
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}
Caption: General experimental workflow for synthesis and purification.
Section 4: Optimization Protocols and Data
Table 1: Comparison of Common Acid Catalysts
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | 0.1-0.2 eq. in refluxing toluene | Easy to handle; effective. | May require higher temperatures. |
| Brønsted Acid | Glacial Acetic Acid | Used as solvent and catalyst | Mild; can improve regioselectivity.[4] | Slower reaction rates. |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Used as solvent and catalyst, 85-120°C | Highly effective; acts as dehydrating agent.[4] | Viscous; work-up can be difficult. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 2-5 eq., neat or in solvent, 150-170°C | Strong catalyst for difficult substrates.[2][6] | Hygroscopic; requires high temperatures; can promote charring. |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | 1-2 eq. in acetic acid | Effective under milder conditions. | Moisture sensitive. |
Protocol 1: Optimized One-Pot Synthesis
This protocol is a representative starting point. Optimization of temperature, time, and catalyst loading is recommended.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-oxo-4-phenylbutanoic acid (1.0 eq.).
-
Reagents: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the keto acid).
-
Addition: Begin stirring and add phenylhydrazine (1.05 eq.) dropwise to the mixture. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Work-up: Once the starting material is consumed, cool the flask to room temperature and then carefully pour the viscous mixture onto a stirred beaker of crushed ice (approx. 10x the volume of PPA).
-
Isolation: A precipitate will form. Continue stirring until all the PPA has dissolved. Collect the crude solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold water until the filtrate is neutral (check with pH paper). Then, wash with a small amount of cold ethanol to remove colored impurities.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of 95% ethanol to start.
-
Dissolution: Heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. If it does not dissolve, add more ethanol in small portions. If it dissolves too easily, add hot water dropwise until the solution becomes slightly turbid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[9]
-
Collection: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol/water, and dry them under vacuum to a constant weight.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]
-
Palfi, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]
-
TSI Journals. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Redalyc. (n.d.). STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of α-substituted indole-3-acetic acids. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
ResearchGate. (1994). Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp. Retrieved from [Link]
-
PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-phenyl-1H-indol-3-yl)acetic acid
Welcome to the technical support center for 2-(2-phenyl-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this promising compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this molecule into your experimental workflows.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound possesses a chemical structure that inherently limits its aqueous solubility. The presence of the large, rigid indole ring and the phenyl substituent contributes to a significant hydrophobic character. While the carboxylic acid group offers a potential site for ionization and improved solubility, the overall lipophilicity of the molecule often dominates, leading to difficulties in achieving desired concentrations in aqueous media. This poor solubility can be a significant hurdle in a variety of experimental settings, from in vitro biological assays to formulation development.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my aqueous buffer. What is the first step I should take?
A1: The initial and most straightforward approach is to leverage the acidic nature of the molecule by adjusting the pH of your aqueous buffer. As a carboxylic acid, this compound will become deprotonated and form a more soluble carboxylate salt in an alkaline environment.[1] We recommend a stepwise increase in pH using a suitable base, such as sodium hydroxide, while monitoring for dissolution.
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs, or the high pH is incompatible with my experiment. What are my other options?
A2: If pH adjustment alone is not a viable solution, you have several other effective strategies at your disposal. These include the use of co-solvents, complexation with cyclodextrins, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential downstream incompatibilities of the solubilizing agents.
Q3: Are there concerns about the toxicity of co-solvents in my cell-based assays?
A3: Yes, this is a critical consideration. Many organic co-solvents, while excellent for dissolving hydrophobic compounds, can exhibit cytotoxicity. It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent. A common practice is to prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO and then dilute it into your cell culture medium to a final co-solvent concentration that is non-toxic to your cells.
Q4: What are cyclodextrins and how can they improve the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][3][4] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[2][5][6] This complex has a hydrophilic exterior, which allows it to dissolve readily in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.
Q5: What is a solid dispersion and when should I consider this technique?
A5: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at a solid state.[7][8][9][10][11] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting it from a crystalline to a more soluble amorphous form.[7] This is a more advanced technique, often employed during later stages of drug development, but it can be highly effective for overcoming significant solubility challenges.
Troubleshooting Guides & Detailed Protocols
Strategy 1: pH Adjustment
The carboxylic acid moiety of this compound is the key to this solubilization strategy. By increasing the pH of the solution above the pKa of the carboxylic acid, the compound will be deprotonated to its more soluble carboxylate form.
Protocol for pH-Mediated Solubilization:
-
Initial Suspension: Suspend the desired amount of this compound in your aqueous buffer.
-
Incremental pH Adjustment: While stirring, add small aliquots of a dilute base solution (e.g., 0.1 M NaOH) to the suspension.
-
Monitor Dissolution and pH: Continuously monitor the pH of the solution using a calibrated pH meter. Observe the suspension for signs of dissolution after each addition of base.
-
Target pH: Continue to add base until the compound is fully dissolved. For most carboxylic acids, a pH of 7.4 or higher is sufficient to achieve significant solubilization.[1]
-
Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach your final desired volume and concentration.
-
Sterilization (if required): If for use in sterile applications, filter the final solution through a 0.22 µm sterile filter.
Troubleshooting:
-
Precipitation upon standing: If the compound precipitates out of solution over time, the final pH may not be high enough to maintain solubility. Consider increasing the target pH slightly.
-
Incompatibility with experimental conditions: If the required alkaline pH is not suitable for your assay, consider one of the alternative solubilization methods outlined below.
Strategy 2: Co-solvent System
The use of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Commonly Used Co-solvents:
| Co-solvent | Properties |
| Dimethyl Sulfoxide (DMSO) | A powerful, aprotic solvent capable of dissolving a wide range of compounds.[12] |
| Ethanol | A protic solvent that is generally well-tolerated in many biological systems at low concentrations. |
| Polyethylene Glycol (PEG) | A water-soluble polymer available in various molecular weights, often used in pharmaceutical formulations. |
Protocol for Co-solvent Solubilization:
-
Prepare a Concentrated Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable co-solvent (e.g., DMSO). Gentle warming or sonication may be used to aid dissolution.
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Final Co-solvent Concentration: Ensure that the final concentration of the co-solvent in your working solution is below the threshold that may cause toxicity or other unwanted effects in your experiment.
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure homogeneity.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when diluted into the aqueous phase, the concentration of the stock solution may be too high, or the chosen co-solvent may not be sufficiently miscible with your aqueous system. Try preparing a more dilute stock solution or experimenting with a different co-solvent.
-
Cellular Toxicity: Always perform a vehicle control experiment to assess the effect of the co-solvent on your biological system at the final working concentration.
Strategy 3: Cyclodextrin Complexation
This technique involves the formation of an inclusion complex between this compound and a cyclodextrin, effectively masking the hydrophobic nature of the drug.
Protocol for Cyclodextrin Complexation (Kneading Method):
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Trituration: In a mortar, add the cyclodextrin and a small amount of a water/ethanol mixture to form a paste.
-
Compound Addition: Add the this compound to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in a vacuum oven to obtain a solid powder.
-
Reconstitution: The powdered inclusion complex can then be dissolved in your aqueous buffer.
Troubleshooting:
-
Incomplete Complexation: If solubility is not significantly improved, the molar ratio of cyclodextrin to the compound may need to be optimized.
-
Instability of the Complex: The stability of the inclusion complex can be influenced by temperature and the presence of other molecules. Ensure consistent experimental conditions.
Strategy 4: Solid Dispersion
Creating a solid dispersion can dramatically improve the dissolution rate and apparent solubility of a poorly soluble drug.
Protocol for Solid Dispersion (Solvent Evaporation Method):
-
Co-dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) in a common volatile organic solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.
-
Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. The resulting solid can then be scraped and pulverized into a fine powder.
-
Dissolution: The powdered solid dispersion can be directly dissolved in your aqueous medium.
Troubleshooting:
-
Phase Separation: During solvent evaporation, the drug and carrier may separate. This can be minimized by rapid solvent removal.
-
Crystallization upon Storage: The amorphous form of the drug in a solid dispersion can be prone to crystallization over time. Proper storage in a desiccated environment is crucial.
Visualization of Experimental Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy for this compound.
Caption: Decision tree for selecting a solubilization method.
References
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.
- Chiou, W. L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281-1302.
-
This compound | 4662-03-7 | C16H13NO2 | Appchem. (n.d.). Retrieved from [Link]
- Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: early promises, recent trends and future prospects. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.
- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
- Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60.
- Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives | MDPI [mdpi.com]
- 5. Nonsteroidal anti-inflammatory drug complexation with cyclodextrin by mechano-chemistry [aaltodoc.aalto.fi]
- 6. Influence of Cyclodextrin Complexation with NSAIDs on NSAID/Cold Stress-Induced Gastric Ulceration in Rats [medsci.org]
- 7. d-nb.info [d-nb.info]
- 8. Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network [ouci.dntb.gov.ua]
- 9. jddtonline.info [jddtonline.info]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(2-phenyl-1H-indol-3-yl)acetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-phenyl-1H-indol-3-yl)acetic acid is an indole derivative with potential applications in drug development and biological research. Understanding its stability in various solvents and under different experimental conditions is critical for obtaining reliable and reproducible results. This technical support guide provides a comprehensive overview of the potential stability challenges, troubleshooting strategies, and frequently asked questions related to the handling and storage of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: Based on the solubility of the parent compound, indole-3-acetic acid (IAA), polar organic solvents are recommended for dissolving this compound.[1][2][3] For stock solutions, dimethyl sulfoxide (DMSO) and ethanol are excellent choices.[1] The compound is expected to have lower solubility in water. To prepare aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before dilution with your aqueous buffer. Long-term storage in any solvent is not ideal, and freshly prepared solutions are always recommended to minimize degradation.[4]
Q2: How should I store stock solutions of this compound?
A2: For short-term storage (days to a week), stock solutions should be kept at -20°C. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is advisable to avoid repeated freeze-thaw cycles. Protect solutions from light, as indole derivatives are known to be light-sensitive.[1][5]
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors affecting the stability of indole acetic acid derivatives are:
-
Light: Exposure to light, particularly UV radiation, can lead to significant photodegradation.[6][7] It is crucial to work with this compound in a light-protected environment (e.g., using amber vials, covering glassware with aluminum foil).
-
pH: Extreme pH conditions (both highly acidic and alkaline) can catalyze the degradation of the indole ring and the acetic acid side chain.[5][8] The parent compound, IAA, shows greater stability in a slightly acidic to neutral pH range.[5]
-
Oxidizing Agents: Indole moieties are susceptible to oxidation. Avoid contact with strong oxidizing agents.
-
Temperature: Elevated temperatures can accelerate degradation. While autoclaving of IAA solutions at 120°C for a short period (10 minutes) has been shown to cause minimal degradation, prolonged exposure to high temperatures should be avoided.[5][9]
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for indole-3-acetic acid involves oxidation of the indole ring. The most common degradation product is oxindole-3-acetic acid (OxIAA).[10] Further degradation can lead to the opening of the indole ring. For this compound, a similar oxidative degradation is expected, leading to the corresponding 2-phenyl-oxindole derivative.
Q5: How does the 2-phenyl substituent affect the stability compared to indole-3-acetic acid?
A5: While direct comparative studies are not available, the presence of a phenyl group at the 2-position of the indole ring is expected to influence the electronic properties of the molecule. This can potentially alter its susceptibility to oxidation and photodegradation. The phenyl group may offer some steric hindrance, but its overall effect on stability needs to be determined experimentally.
Part 2: Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results over time. | Degradation of the compound in your stock or working solution. | Prepare fresh solutions for each experiment. If using a stored solution, perform a quick purity check using a suitable analytical method like HPLC-UV before use. Store solutions protected from light and at low temperatures. |
| Appearance of a precipitate in your aqueous working solution. | The concentration of the compound exceeds its solubility limit in the aqueous buffer. | Ensure the final concentration of any organic co-solvent (e.g., DMSO) is compatible with your experimental system. You may need to lower the final concentration of the compound or use a different buffer system. |
| Observation of new peaks in your analytical chromatogram (e.g., HPLC). | Formation of degradation products. | The most probable degradation products are oxidized forms of the parent compound. Compare the retention times with those of known indole acetic acid degradants if standards are available. LC-MS analysis can help in identifying the mass of the unknown peaks. |
| Color change of the solution (e.g., yellowing). | Oxidation or photodegradation of the indole moiety. | Discard the solution and prepare a fresh one. Ensure that all handling and storage steps are performed with protection from light and in an inert atmosphere if possible. |
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate briefly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber glass vials) and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Prepare Solutions: Prepare solutions of this compound in the desired solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample protected from stress:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the solution to a light source (e.g., a photostability chamber with a xenon lamp) as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base samples): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 3).
Part 4: Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol 3: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column is typically suitable for indole derivatives (e.g., 4.6 x 150 mm, 5 µm).[11][12]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent is often effective.
-
Detection:
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Part 5: Data Summary and Visualizations
Table 1: Expected Stability of Indole-3-Acetic Acid (IAA) in Different Solvents and Conditions (Proxy Data)
| Solvent/Condition | Stability | Comments | References |
| DMSO (stored at -20°C, dark) | Good | Recommended for stock solutions. | [1] |
| Ethanol (stored at -20°C, dark) | Good | Another suitable solvent for stock solutions. | [1] |
| Aqueous Solution (pH 4-7, dark) | Moderate | Stability is pH-dependent. Avoid extreme pH values. | [5] |
| Aqueous Solution (pH < 4) | Poor | Acid-catalyzed degradation is likely. | [5] |
| Aqueous Solution (pH > 8) | Poor | Base-catalyzed degradation can occur. | [10] |
| Exposure to Light | Very Poor | Highly susceptible to photodegradation. | [5][6] |
| Elevated Temperature (>40°C) | Moderate to Poor | Degradation rate increases with temperature. | [5][15] |
Diagrams
Caption: Hypothesized oxidative degradation pathway.
Caption: Experimental workflow for a forced degradation study.
References
- Bric, J. M., Bostock, R. M., & Silverstone, S. E. (1991). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Microbiological Methods, 14(3), 161-169.
- Tagliaro, F., Schiavon, G., Zancanaro, F., & Marigo, M. (1987). Liquid-Chromatographic Determination of lndole-3-acetic Acid and 5-Hydroxyindole-3-acetic Acid in Human Plasma. Clinical Chemistry, 33(1), 141-144.
- Donoso, R. A., Zúñiga, A., & González-Agüero, M. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 82(21), 6376-6385.
- Leasure, C. D., He, Z. H., & Kerepesi, I. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Molecular Plant, 6(6), 1992-1995.
- Park, W. J., Kims, Y. S., & Lee, B. D. (2004). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 47(1), 83-88.
- Mao, L., Pan, G., & Li, H. (2007). Photodegradation of atrazine in the presence of indole-3-acetic acid and natural montmorillonite clay minerals. Chemosphere, 69(9), 1464-1469.
- Chen, W., Yang, H., & Chen, X. (2012). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 17(6), 7066-7078.
- Dunlap, J. R., & Robacker, K. M. (1988). Nutrient Salts Promote the Light-Induced Degradation of Indole-3-Acetic Acid in Tissue Culture Media. Plant Physiology, 88(2), 379-382.
- Nopsagi, N., Tanasupawat, S., & Boonruang, S. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 131-139.
- Yamakawa, T., Kurahashi, O., & Ishida, K. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880.
- Leveau, J. H., & Lindow, S. E. (2005). Indole-3-acetic acid (IAA) degradation pathways and gene clusters in Paraburkholderia phytofirmans PsJN and Pseudomonas putida 1290. Journal of Bacteriology, 187(5), 1550-1558.
- Leveau, J. H., & Gerards, S. (2008). iac Gene Expression in the Indole-3-Acetic Acid-Degrading Soil Bacterium Enterobacter soli LF7. Applied and Environmental Microbiology, 74(22), 7015-7022.
- Ona, O., Van Impe, J., Prinsen, E., & Vanderleyden, J. (2005). The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. Symbiosis, 40(3), 131-139.
- Sharma, H., Kumar, A., & Singh, R. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 781-787.
- Östin, A., Kowalyczk, M., Bhalerao, R. P., & Sandberg, G. (1998). Metabolism of Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 118(1), 285-296.
- Zúñiga, A., Donoso, R. A., & González-Agüero, M. (2021). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 22(23), 12798.
- Li, M., Wang, Y., & Li, R. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
-
Li, M., Wang, Y., & Li, R. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Retrieved from [Link]
- Leasure, C. D., He, Z. H., & Kerepesi, I. (2013). Enhancement of indole-3-acetic acid photodegradation by vitamin B6. Molecular Plant, 6(6), 1992-1995.
-
Wikipedia. (2023). Indole-3-acetic acid. Retrieved from [Link]
- Kerr, D. J., et al. (2016). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N—H⋯O chain remains the same, but the weak reinforcing interactions are different.
- Kerr, D. J., et al. (2016). Crystal structures of four indole derivatives with a phenyl substituent at the 2-position and a carbonyl group at the 3-position: the C(6) N-H⋯O chain remains the same, but the weak reinforcing inter-actions are different.
-
Yamakawa, T., Kurahashi, O., & Ishida, K. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. J-Stage. Retrieved from [Link]
-
The Plant Enthusiast. (2023, July 6). How Does PH Affect Indole-3-Butyric Acid Performance? [Video]. YouTube. [Link]
-
Islam, M. R., & Hossain, M. B. (2012). Effect of different levels of pH on IAA production. ResearchGate. Retrieved from [Link]
- da Silva, J. F. M., et al. (2022). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 8(9), 922.
- Al-Sanea, M. M., et al. (2021). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Archiv der Pharmazie, 354(1), e2000259.
- Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal, 26(72), 17469-17476.
- Smith, A. M., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry, 89(5), 2966-2975.
-
Li, M., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. [Link]
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Technical Support Center: Crystallization of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Welcome to the technical support center for the crystallization of 2-(2-phenyl-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable indole derivative. Here, we synthesize fundamental crystallization principles with practical, field-tested solutions to help you achieve high-purity crystalline material efficiently.
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound. Each problem is analyzed by its potential causes, followed by a series of recommended solutions and protocols.
Problem 1: No Crystals Are Forming Upon Cooling
The failure of crystals to form from a cooled solution is typically a problem of insufficient supersaturation.[1][2] Supersaturation is the essential driving force for crystallization, representing a state where the concentration of the solute exceeds its equilibrium solubility.[1][2][3][4] Without achieving this state, nucleation and subsequent crystal growth will not occur.[1][3]
Potential Causes & Recommended Solutions:
-
Too Much Solvent Was Used: This is the most frequent reason for crystallization failure, as an excess of solvent prevents the solution from becoming supersaturated upon cooling.[5][6][7]
-
The Solution Cooled Too Slowly or Too Quickly: The cooling rate directly impacts the supersaturation level.[3] Very slow cooling might not achieve the necessary supersaturation for nucleation, while shock cooling (placing a hot flask directly in an ice bath) can sometimes inhibit orderly crystal lattice formation.[5]
-
High Kinetic Barrier to Nucleation: Even in a supersaturated state, crystal formation requires an initial energy barrier to be overcome for the first few molecules to arrange into a stable nucleus.[4]
-
Solution A - Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[11][12] The microscopic scratches provide high-energy sites that can act as nucleation points.[12]
-
Solution B - Seeding: Introduce a "seed crystal"—a tiny amount of the pure solid—into the supersaturated solution.[4][11][13] The seed crystal acts as a template, bypassing the initial nucleation barrier and promoting crystal growth.[13][14] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate off the rod to form a thin film of solid, and then re-introduce the rod into the solution.[11][12]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6][15][16] This often occurs when a supersaturated solution is cooled below the melting point of the solute, or when significant impurities are present.[17][18]
Potential Causes & Recommended Solutions:
-
Solution is Too Concentrated or Cooled Too Rapidly: High levels of supersaturation can favor the formation of a liquid-liquid phase separation (oiling out) over solid nucleation.[15] This is especially true if the compound's melting point is below the boiling point of the solvent.[8]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the formation of a crystal lattice, leading to an oil.[17][18]
-
Solution: If impurities are suspected, especially colored ones, a hot filtration step with activated charcoal may be necessary. Dissolve the compound in the hot solvent, add a small amount of charcoal, swirl, and then filter the hot solution to remove the charcoal and adsorbed impurities before allowing it to cool.[17]
-
-
Inappropriate Solvent Choice: The chosen solvent system may not be ideal. For instance, some solvent pairs are known to promote oiling out.[19]
-
Solution: Consider changing the solvent system entirely. A systematic solvent screening is recommended (see protocol below). Sometimes, switching to a solvent with a lower boiling point can resolve the issue.[18]
-
Logical Flow for Crystallization Troubleshooting
The following diagram illustrates a decision-making workflow for addressing common crystallization challenges.
Caption: Troubleshooting workflow for crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound?
A1: While specific solubility data is not abundant in the literature, indole derivatives offer general guidance. Indoles are soluble in many organic solvents like alcohols, ether, and benzene.[20] For a carboxylic acid like this, polar protic solvents or mixtures are a good starting point. A solvent screening experiment is the most reliable method.
| Solvent / System | Boiling Point (°C) | Rationale for Use |
| Ethanol/Water | 78-100 | The compound is likely soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent. This is a common pair for moderately polar compounds.[19] |
| Ethyl Acetate | 77 | A moderately polar solvent that often provides a good solubility differential between hot and cold conditions for compounds with ester-like polarity.[21] |
| Toluene | 111 | A non-polar aromatic solvent that can be effective for compounds with significant aromatic character. |
| Acetone | 56 | A polar aprotic solvent; its lower boiling point can be advantageous if the compound is thermally sensitive. |
Q2: How does the carboxylic acid group affect solvent choice and crystallization?
A2: The carboxylic acid moiety introduces polarity and the capacity for hydrogen bonding. This suggests that solvents capable of hydrogen bonding (like alcohols) will be effective at dissolving the compound, especially when hot.[22] However, the pH of the solution is critical. The compound is an acid and will be significantly more soluble in basic aqueous solutions (as its carboxylate salt) and insoluble in acidic aqueous solutions. Ensure your crystallization is performed under neutral or slightly acidic conditions to maintain the protonated, less soluble form.
Q3: My crystals are very fine needles and difficult to filter. How can I get larger crystals?
A3: The formation of very small crystals is often a result of high supersaturation, where crystal nucleation dominates over crystal growth.[3] This is caused by cooling the solution too quickly.[3] To obtain larger crystals, you need to slow down the crystal growth process.
-
Slower Cooling: After dissolving the compound in the hot solvent, allow it to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature overnight.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution.[9] This lowers the supersaturation level, favoring slower, more controlled growth on existing crystal nuclei rather than the rapid formation of many new nuclei.[3]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.[10]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[19]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[10] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Micro-Scale Solvent Screening
This protocol helps identify a suitable crystallization solvent using minimal material.
-
Preparation: Place a few milligrams of your crude compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each drop.
-
Room Temperature Solubility: Identify solvents that do not dissolve the compound at room temperature. These are potential candidates. Discard any solvents that readily dissolve the compound.
-
Hot Solubility: Take the test tubes containing undissolved solid and heat them gently in a water bath. A good solvent will dissolve the compound completely upon heating.[10]
-
Cooling Test: Allow the tubes that showed good hot solubility to cool to room temperature and then in an ice bath. The best solvent is one that produces a high yield of crystalline solid upon cooling.
References
-
Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (n.d.). Retrieved January 7, 2026, from [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved January 7, 2026, from [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystallisation Techniques. (2006, January 8). University of Washington, Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
What Is Supersaturation In Crystallization Processes? - How It Comes Together. (2023, November 14). YouTube. Retrieved January 7, 2026, from [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved January 7, 2026, from [Link]
-
Supersaturation - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Supersaturation in crystallization. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]
-
Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations. (n.d.). Retrieved January 7, 2026, from [Link]
-
Seeding Techniques and Optimization of Solution Crystallization Processes | Organic Process Research & Development - ACS Publications. (2020, September 15). Retrieved January 7, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of California, Los Angeles. Retrieved January 7, 2026, from [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved January 7, 2026, from [Link]
-
3.5: Inducing Recrystallization - Chemistry LibreTexts. (2023, August 20). Retrieved January 7, 2026, from [Link]
-
3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved January 7, 2026, from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved January 7, 2026, from [Link]
-
Recrystallization - Wired Chemist. (n.d.). Retrieved January 7, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Davis. Retrieved January 7, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 7, 2026, from [Link]
-
Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF - ResearchGate. (2022, December 5). Retrieved January 7, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 7, 2026, from [Link]
-
Recrystallization. --->. (n.d.). University of Massachusetts. Retrieved January 7, 2026, from [Link]
-
seeding-techniques-and-optimization-of-solution-crystallization-processes - Ask this paper. (2020, September 15). Retrieved January 7, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 7, 2026, from [Link]
-
How Does Seeding Help Crystallization? - Chemistry For Everyone - YouTube. (2023, May 29). Retrieved January 7, 2026, from [Link]
-
Crystal-seeding - Diamond Light Source. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound | 4662-03-7 | C16H13NO2 | Appchem. (n.d.). Retrieved January 7, 2026, from [Link]
-
Seeding in Crystallisation - OUCI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir - ACS Publications. (2024, June 1). Retrieved January 7, 2026, from [Link]
-
Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2) - Cheméo. (n.d.). Retrieved January 7, 2026, from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved January 7, 2026, from [Link]
-
(5-Phenyl-1H-indol-3-yl)acetic acid | C16H13NO2 | CID 15207491 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-[2-[(E)-3-oxobut-1-enyl]phenyl]acetic acid - Chemical Synthesis Database. (2023, May 20). Retrieved January 7, 2026, from [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids - ResearchGate. (2023, August 7). Retrieved January 7, 2026, from [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Optimizing Reaction Conditions for 2-Phenylindole Synthesis
Welcome to the Technical Support Center for 2-phenylindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic compound. The following sections offer troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
I. Overview of Synthetic Strategies
The synthesis of 2-phenylindole can be approached through several established methods. The most common and historically significant are the Fischer Indole Synthesis and the Bischler-Möhlau Indole Synthesis. More modern approaches, such as palladium-catalyzed methods, offer alternative routes with distinct advantages.[1][2]
-
Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with acetophenone to form a phenylhydrazone, which then undergoes an acid-catalyzed cyclization to yield 2-phenylindole.[3][4] This is often the go-to method due to its simplicity and the availability of starting materials.
-
Bischler-Möhlau Indole Synthesis: This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[5][6] While a classic method, it is often hampered by harsh reaction conditions and potentially low yields.[5]
-
Palladium-Catalyzed Syntheses: Modern organic chemistry has introduced palladium-catalyzed cross-coupling reactions as a powerful tool for indole synthesis. These methods, such as the Sonogashira coupling of a 2-haloaniline with phenylacetylene followed by cyclization, can offer milder reaction conditions and broader substrate scope.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2-phenylindole, presented in a question-and-answer format.
Low or No Yield
Q1: My Fischer indole synthesis of 2-phenylindole resulted in a very low yield. What are the most likely causes?
A1: Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors:
-
Incomplete Hydrazone Formation: The initial condensation of phenylhydrazine and acetophenone to form the acetophenone phenylhydrazone is a critical first step.[7][8] Ensure this reaction goes to completion before proceeding to the cyclization. This can be facilitated by warming the mixture, often in ethanol with a catalytic amount of acetic acid.[7][9]
-
Inappropriate Acid Catalyst or Conditions: The choice and amount of acid catalyst are crucial for the cyclization step.[3] While various acids can be used, including zinc chloride, polyphosphoric acid (PPA), and sulfuric acid, the optimal choice can be substrate-dependent.[3][7][8] For the synthesis of 2-phenylindole from acetophenone phenylhydrazone, a significant excess of a strong Lewis acid like anhydrous zinc chloride is often used, with heating to high temperatures (e.g., 170°C).[7] Insufficient heating may lead to an incomplete reaction.[10]
-
Substrate Purity: The purity of your starting materials, particularly the phenylhydrazine and acetophenone, is paramount. Impurities can lead to unwanted side reactions and a decrease in yield.[11]
-
Reaction Quenching and Workup: Improper quenching or workup can lead to product loss. After cyclization, the reaction mixture is often a hard mass. It's crucial to effectively break this up and dissolve the inorganic salts to isolate the crude product.[7] The product is then typically purified by recrystallization from a solvent like ethanol.[7][9]
Q2: I'm attempting a Bischler-Möhlau synthesis, but the yield is poor and I'm getting a complex mixture of products. What can I do to optimize this?
A2: The Bischler-Möhlau synthesis is known for sometimes requiring harsh conditions and can suffer from poor regioselectivity.[5][12] To improve your results:
-
Optimize Reaction Temperature and Time: These reactions often require high temperatures. A systematic optimization of both temperature and reaction time can help find the sweet spot between reaction completion and product decomposition.
-
Consider Milder, Modern Alternatives: Recent advancements have led to milder conditions for this synthesis, such as the use of lithium bromide as a catalyst or microwave irradiation, which can improve yields and reduce side products.[5][6]
-
Purity of Aniline: The use of a large excess of aniline is typical. Ensure the aniline is pure and dry, as impurities can complicate the reaction.
Side Product Formation and Purification
Q3: My final 2-phenylindole product has a greenish tint after drying. What causes this and how can I remove it?
A3: A slight greenish color on the surface of 2-phenylindole upon drying is a known phenomenon.[7] This is generally attributed to minor oxidation or the presence of impurities. Effective purification through recrystallization, typically from ethanol, is usually sufficient to obtain a pure, off-white to light yellow solid.[13][14] The use of activated carbon (Norit) during recrystallization can also be beneficial for removing colored impurities.[7][9]
Q4: I'm observing multiple spots on my TLC plate after a Fischer indole synthesis using a substituted acetophenone. What's happening?
A4: The formation of regioisomers is a possibility when using unsymmetrical ketones in the Fischer indole synthesis.[14] For 2-phenylindole synthesis from acetophenone, this is not an issue. However, if you are using a substituted acetophenone, you may be forming different indole isomers. The regioselectivity can be influenced by the nature of the acid catalyst and the electronic and steric properties of the substituents.[15] Careful analysis of your product mixture by NMR or other spectroscopic methods will be necessary to identify the different products.
Reaction Monitoring and Control
Q5: How can I effectively monitor the progress of my 2-phenylindole synthesis?
A5: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of your reaction.[13] You can track the disappearance of your starting materials (phenylhydrazine and acetophenone or the phenylhydrazone) and the appearance of the 2-phenylindole product. A suitable eluent system, such as 10% ethyl acetate in n-hexane, can be used to achieve good separation on a silica gel plate.[13]
III. Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is a robust method for the synthesis of 2-phenylindole.[7]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable flask, combine acetophenone (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add ethanol and a few drops of glacial acetic acid.
-
Warm the mixture on a steam bath for approximately 1 hour.[7]
-
Cool the mixture, and if necessary, induce crystallization.
-
Collect the solid acetophenone phenylhydrazone by filtration and wash with cold ethanol.
Step 2: Cyclization to 2-Phenylindole
-
Intimately mix the dried acetophenone phenylhydrazone (1 equivalent) with powdered anhydrous zinc chloride (approximately 5 equivalents by weight).[7]
-
Heat the mixture in an oil bath to 170°C with vigorous stirring. The mixture will become liquid, and fumes will evolve.
-
After a few minutes at this temperature, remove the flask from the heat and continue stirring for another 5 minutes.
-
To prevent the reaction mass from solidifying into an intractable block, sand can be stirred into the hot mixture.[7]
-
Allow the mixture to cool.
-
Digest the solid mass with dilute hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole and the sand.
-
Purify the crude product by recrystallization from hot ethanol, potentially using decolorizing carbon.[7]
| Reagent/Solvent | Molar/Weight Ratio | Purpose |
| Acetophenone | 1 eq | Starting material |
| Phenylhydrazine | 1 eq | Starting material |
| Ethanol | Solvent | Reaction medium for hydrazone formation |
| Glacial Acetic Acid | Catalytic | Catalyst for hydrazone formation |
| Anhydrous Zinc Chloride | ~5x weight of hydrazone | Lewis acid catalyst for cyclization |
| Hydrochloric Acid (dilute) | Workup | To dissolve zinc chloride |
Visualization of the Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of 2-Phenylindole.
Visualization of the Fischer Indole Synthesis Mechanism
Caption: Key steps in the mechanism of the Fischer Indole Synthesis.
IV. References
-
Shriner, R. L., Ashley, W. C., & Welch, E. (1942). 2-Phenylindole. Organic Syntheses, 22, 98. [Link]
-
Slideshare. (n.d.). Preparation of 2-phenylindole. Retrieved from [Link]
-
Oskooie, H. A., Heravi, M. M., & Behbahani, F. K. (2006). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2006(16), 154-161. [Link]
-
Scribd. (n.d.). Sintesis de 2-Fenilindol. Retrieved from [Link]
-
ACS Publications. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Retrieved from [Link]
-
ACS Publications. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Chemical Neuroscience, 5(9), 814-824. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Arkivoc. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(xi), 37-46. [Link]
-
IJNRD. (2023). Synthesis of 2-Phenyl Indole. International Journal of Novel Research and Development, 8(11). [Link]
-
ResearchGate. (1999). ChemInform Abstract: Synthesis of 2-Phenylindole N-Derivatives under Conditions of Catalysis by Palladium Complexes. Chemistry of Heterocyclic Compounds, 35(2), 171-175. [Link]
-
PubMed Central. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
YouTube. (2024, March 10). 2-phenylindole : Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]
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Technical Support Center: Synthesis of 2-(2-phenyl-1H-indol-3-yl)acetic Acid
Here is the technical support center for troubleshooting side reactions in the synthesis of 2-(2-phenyl-1H-indol-3-yl)acetic acid.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Our goal is to provide field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes, improve purity, and increase yields.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly achieved via the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from phenylhydrazine and 4-oxo-4-phenylbutanoic acid. While robust, this pathway is often plagued by side reactions driven by the harsh acidic conditions and elevated temperatures required for the key[2][2]-sigmatropic rearrangement step.[3][4] This guide directly addresses the most common issues encountered during this process.
Troubleshooting Guide: Fischer Indole Synthesis Pathway
Q1: My reaction is producing a significant amount of a non-polar byproduct identified as 3-methyl-2-phenylindole. What is causing this, and how can I prevent it?
A1: This is a classic case of decarboxylation, a frequent side reaction in the synthesis of indole-3-acetic acids under harsh conditions.
Causality & Mechanism: Indole-3-acetic acids are susceptible to decarboxylation (loss of CO₂) to form the corresponding 3-methylindole, often called "skatole."[2][5] The mechanism is facilitated by the strong acid catalyst and high temperatures. The indole C3 position is highly electron-rich and prone to protonation. This protonated intermediate can then readily eliminate the acetic acid side chain, which subsequently decarboxylates to generate a methyl group at the C3 position.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. High temperatures dramatically accelerate decarboxylation. Aim for the minimum temperature required for cyclization. It is advisable to run small-scale experiments to determine the optimal temperature profile for your specific substrate and catalyst concentration.
-
Acid Catalyst Choice and Concentration: While strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂) are effective for cyclization, they also promote decarboxylation.[1]
-
Milder Acids: Consider using polyphosphoric acid (PPA) which can often promote cyclization at lower temperatures. Acetic acid can also be used, sometimes requiring reflux, but may be less aggressive than strong mineral acids.[4][6]
-
Reduce Catalyst Loading: Titrate the amount of acid catalyst used. Use the minimum catalytic amount required to drive the reaction to completion in a reasonable timeframe.
-
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting hydrazone is consumed and the desired product is formed, quench the reaction immediately to prevent prolonged exposure to heat and acid, which will favor the formation of the decarboxylated byproduct.[7]
Q2: My final product has a persistent colored impurity, and the material seems to degrade upon standing or during purification. What is this impurity and what are the best practices to avoid it?
A2: You are likely observing oxidation of the indole ring, leading to the formation of oxindole or other colored degradation products.
Causality & Mechanism: The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation, a process that can be initiated by atmospheric oxygen, especially under acidic conditions, heat, or exposure to light.[8][9] The primary oxidation product of an indole-3-acetic acid is often the corresponding oxindole-3-acetic acid.[8] Further oxidation and degradation can lead to complex, often colored, polymeric materials.
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction, workup, and any purification steps under an inert atmosphere (Nitrogen or Argon). This is the most effective way to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles before use.
-
Minimize Light Exposure: Protect the reaction mixture and the isolated product from direct light by wrapping the flask in aluminum foil. Store the final product in an amber vial.[2]
-
Purification Strategy:
-
Rapid Workup: Do not let the crude reaction mixture sit for extended periods before workup and purification.
-
Column Chromatography: If column chromatography is necessary, use de-gassed solvents and perform the separation as quickly as possible. Dry loading the crude product onto silica can sometimes be gentler than dissolving it in a polar solvent for wet loading.[10]
-
Recrystallization: This is often the preferred method for final purification. A well-chosen solvent system can efficiently remove oxidized impurities.[10]
-
Q3: My reaction yields are consistently low, and I observe a complex mixture of unidentified products and significant baseline material on my TLC/LC-MS. What are the likely causes?
A3: Low yields and tar formation are typically indicative of reaction conditions that are too harsh, leading to general decomposition.
Causality & Mechanism: The Fischer indole synthesis involves several intermediates that can be sensitive to excessively high temperatures or acid concentrations.[11] Overheating can lead to a cascade of side reactions beyond simple decarboxylation or oxidation, resulting in polymerization and the formation of intractable tars. This is particularly true if the initial hydrazone formation is incomplete, leaving residual phenylhydrazine or ketone to decompose under the reaction conditions.
Troubleshooting & Optimization:
-
Two-Step Procedure: Instead of a one-pot reaction, consider a two-step approach. First, synthesize and isolate the acetophenone phenylhydrazone intermediate under milder conditions. Purifying this intermediate ensures that the subsequent acid-catalyzed cyclization step begins with clean material, often leading to a cleaner reaction and higher yields.[3][12]
-
Optimize Acid Addition: Add the strong acid catalyst slowly to the reaction mixture at a lower temperature to control any initial exotherm before heating to the target reaction temperature.
-
Solvent Choice: The choice of solvent can influence the reaction. While often run neat in the acid catalyst (like PPA), using a high-boiling co-solvent can sometimes help to moderate the reaction and improve solubility. Glacial acetic acid is a common choice.[12]
-
Confirm Starting Material Quality: Ensure the purity of your starting phenylhydrazine and 4-oxo-4-phenylbutanoic acid. Impurities in these reagents can initiate side reactions and decomposition pathways.
Alternative Pathway Pitfalls: Functionalizing the 2-Phenylindole Core
Q4: I am attempting to synthesize the target molecule by first making 2-phenylindole and then adding the acetic acid side chain via a gramine intermediate. However, I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve C3 selectivity?
A4: This issue arises from the competing nucleophilicity of the indole nitrogen (N1) and the C3 carbon. Directing the reaction to the C3 position requires careful selection of reagents and conditions.
Causality & Mechanism: The indole NH is acidic and can be deprotonated by a base to form a highly nucleophilic indolate anion. The C3 position is also inherently nucleophilic.[13] The balance between N-alkylation and C-alkylation is influenced by the base, solvent, counter-ion, and electrophile. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF typically favor N-alkylation.[13][14]
Troubleshooting & Optimization:
-
Gramine Synthesis: The Mannich reaction to form the gramine intermediate (3-(dimethylaminomethyl)-2-phenylindole) is typically selective for the C3 position and is a reliable first step.[15]
-
Cyanide Displacement: The classic route from gramine involves displacement of the dimethylamino group with cyanide (using NaCN or KCN) to form the indole-3-acetonitrile, followed by hydrolysis to the desired acetic acid.[16]
-
Quaternization: To facilitate the displacement, the gramine intermediate is often quaternized by reacting it with an alkyl halide (e.g., methyl iodide). This creates a much better leaving group (trimethylamine), allowing the cyanide nucleophile to attack the C3 methylene carbon more easily.
-
-
Avoid Strong Bases: When functionalizing the pre-formed 2-phenylindole, avoid strong bases like NaH if C3-selectivity is desired without using a protecting group strategy. Conditions that do not fully deprotonate the indole nitrogen are more likely to lead to reaction at the C3 carbon.
Data Summary & Visualization
Table 1: Common Side Products and Their Characteristics
| Side Product Name | Formation Pathway | Key Spectroscopic Features | Mitigation Strategy |
| 3-Methyl-2-phenylindole | Decarboxylation | ¹H NMR: Appearance of a new methyl singlet (~2.4 ppm). Disappearance of the acetic acid CH₂ singlet (~3.7 ppm) and the carboxylic acid proton. MS: M-44 Da (loss of CO₂) and M-59 Da (loss of CH₂COOH group) from the desired product. | Lower reaction temperature, use milder acid catalyst, reduce reaction time. |
| 2-(2-phenyl-1,3-dihydro-2H-indol-2-one)-acetic acid (Oxindole derivative) | Oxidation | ¹H NMR: Loss of indole NH proton signal, shift of aromatic protons. IR: Appearance of a new carbonyl stretch (~1710-1730 cm⁻¹) for the oxindole C=O. | Use inert atmosphere (N₂/Ar), degassed solvents, protect from light. |
| N-alkylated Isomers | N-Alkylation (in alternative routes) | ¹H NMR: Disappearance of the indole NH proton signal (~8.1 ppm). Appearance of new signals corresponding to the alkyl group attached to the nitrogen. | Use N-protecting groups or conditions favoring C3-alkylation (e.g., gramine route).[13] |
Experimental Workflow: Fischer Indole Synthesis
Caption: Fischer indole synthesis pathway and points of divergence for major side reactions.
Frequently Asked Questions (FAQs)
-
Q: Can I use microwave irradiation to accelerate the Fischer indole synthesis and potentially reduce side reactions?
-
A: Yes, microwave-assisted synthesis has been successfully applied to the Fischer indole reaction. The rapid and uniform heating can significantly reduce reaction times from hours to minutes. This shorter exposure to high temperatures can sometimes minimize thermal degradation and decarboxylation, leading to cleaner reactions and improved yields. Optimization of time and temperature is crucial.
-
-
Q: My starting material is 4-oxo-4-phenylbutanoic acid ethyl ester. Will this affect the reaction?
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A: Using an ester is a common strategy. The Fischer indole synthesis will proceed similarly to form the ethyl ester of the final product. You will then need to add a final hydrolysis step (e.g., using NaOH or KOH in an alcohol/water mixture, followed by acidic workup) to obtain the desired carboxylic acid. An incomplete hydrolysis step will leave the ester as a major impurity.
-
-
Q: What is a good starting point for a recrystallization solvent system for the final product?
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A: A common and effective solvent system for purifying indole acetic acid derivatives is an ethanol/water or acetone/water mixture.[2] Dissolve the crude product in a minimum amount of the hot alcohol or acetone, and then slowly add hot water until the solution becomes turbid. Allow it to cool slowly to induce crystallization. Toluene or ethyl acetate/hexane are also reported for similar structures.
-
References
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Nonhebel, D. C. (1963). The Oxidation of Indole-3-acetic Acid. Journal of the Chemical Society (Resumed), 738. Available at: [Link]
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Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 53. Available at: [Link]
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Wen, K. M. (2024). Study On Decarboxylation Of Indole-3-acetic Acids And Biological Activity Of Products. Master's Thesis. Available at: [Link]
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Wikipedia. (n.d.). Indole-3-acetic acid. Available at: [Link]
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Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(1), 223–232. Available at: [Link]
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Gazarian, I. G., et al. (1999). Oxidation of indole-3-acetic acid by dioxygen catalysed by plant peroxidases: specificity for the enzyme structure. Biochemical Journal, 340(Pt 2), 483–490. Available at: [Link]
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Koga, J., et al. (1991). Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae. Journal of Biological Chemistry, 266(21), 13324–13328. Available at: [Link]
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McDonald, M. R., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition, 58(22), 7353-7357. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
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Tabatabaeian, K., et al. (2008). New 3H-Indole Synthesis by Fischer's Method. Part I. Journal of the Serbian Chemical Society, 73(10), 947-952. Available at: [Link]
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Li, J-T., et al. (2011). Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 348-351. Available at: [Link]
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ResearchGate. (2016). Suggest a 3-step synthesis of (3-indolyl)acetic acid from Gramine? Available at: [Link]
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YMER. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). Available at: [Link]
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Chen, K-H., et al. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. Available at: [Link]
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IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11). Available at: [Link]
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enhancing the biological availability of 2-(2-phenyl-1H-indol-3-yl)acetic acid
Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in your research. This guide provides in-depth troubleshooting and practical methodologies for enhancing the biological availability of 2-(2-phenyl-1H-indol-3-yl)acetic acid (Compound Phenyl-IAA), a compound of significant interest in drug development.
Understanding the Core Challenge: Poor Aqueous Solubility
This compound, like many indole derivatives, is a lipophilic molecule with poor aqueous solubility.[1][2][3] The parent compound, indole-3-acetic acid, is classified as insoluble in water.[2][3][4] The addition of a phenyl group further increases its lipophilicity. This characteristic is the primary obstacle to achieving adequate oral bioavailability, as dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[5][6]
Based on its structural properties—a weak acid with high lipophilicity—Compound Phenyl-IAA is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[5] Therefore, our strategies will focus on enhancing its dissolution rate and apparent solubility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the pre-formulation and in vitro testing of Compound Phenyl-IAA.
| Issue Observed | Potential Root Cause(s) | Recommended Solutions & Rationale |
| Compound precipitates out of solution during in vitro assays (e.g., cell-based assays). | 1. Low Aqueous Solubility: The final concentration exceeds the thermodynamic solubility of the compound in the aqueous assay medium. 2. Solvent Shock: The compound, dissolved in a concentrated organic stock (like DMSO), crashes out upon dilution into the aqueous buffer. | 1. Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <0.5%. This may require preparing a more dilute initial stock solution.[7] 2. Use Co-solvents: Incorporate a co-solvent like ethanol or polyethylene glycol (PEG 400) into the aqueous buffer to increase the solvent's capacity. 3. Formulate with Cyclodextrins: Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) to create a soluble inclusion complex before adding to the assay medium.[7] |
| Low and variable results in Caco-2 permeability assays. | 1. Poor Dissolution in Donor Compartment: The compound does not fully dissolve in the apical buffer, leading to an underestimation of its permeability. 2. Adsorption to Plasticware: The lipophilic nature of the compound can cause it to adsorb to the surfaces of pipette tips and assay plates. | 1. Use Enabling Formulations: Dose the compound in the donor well as a solid dispersion or cyclodextrin complex to maintain supersaturation. 2. Incorporate Surfactants: Add a non-ionic surfactant (e.g., Tween® 80) at a concentration below its critical micelle concentration to improve wetting and prevent adsorption. 3. Pre-condition Plasticware: Rinse all plasticware with a solution of the formulation vehicle before use to saturate non-specific binding sites. |
| High efflux ratio (>2) in bidirectional Caco-2 assay, suggesting active transport. | P-glycoprotein (P-gp) or other efflux transporter substrate: The compound is actively pumped out of the Caco-2 cells, which would limit its net absorption in vivo. | 1. Confirm with Inhibitors: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp interaction.[7] 2. Formulation Strategies: Lipid-based formulations (e.g., SMEDDS) can sometimes mitigate the effects of efflux transporters.[2] 3. Prodrug Approach: Consider synthesizing a prodrug of the carboxylic acid moiety to alter the molecule's interaction with efflux transporters. |
| Formulation (e.g., solid dispersion) shows initial promise but recrystallizes over time. | Metastable Amorphous Form: The amorphous state is thermodynamically unstable and tends to revert to the more stable, less soluble crystalline form. Inappropriate Polymer Selection: The chosen polymer may not have sufficient stabilizing interactions (e.g., hydrogen bonding) with the drug molecule. | 1. Optimize Drug-to-Polymer Ratio: Increase the proportion of the polymer to better disperse and stabilize the drug molecules within the matrix. 2. Select a High Tg Polymer: Use polymers with a high glass transition temperature (Tg), such as PVP K30 or Soluplus®, to reduce molecular mobility and inhibit crystallization. 3. Incorporate a Second Stabilizing Polymer: Ternary solid dispersions can sometimes offer superior stability compared to binary systems. |
Frequently Asked Questions (FAQs)
Q1: Why is enhancing solubility so critical for a compound like this compound?
A1: For orally administered drugs, absorption can only occur after the drug dissolves in the fluids of the gastrointestinal tract. For BCS Class II compounds like Phenyl-IAA, the dissolution rate is slower than the absorption rate across the intestinal wall.[5] This means that no matter how permeable the molecule is, its journey into the bloodstream is bottlenecked by how quickly it can dissolve. By enhancing solubility, we increase the concentration of the drug in solution (Cs) at the absorption site, which in turn increases the driving force for absorption across the intestinal membrane, ultimately improving bioavailability.
Q2: What are the primary mechanisms by which solid dispersions improve bioavailability?
A2: Solid dispersions enhance bioavailability through several key mechanisms:
-
Conversion to Amorphous State: By dispersing the drug at a molecular level within a polymer matrix, the high lattice energy of the crystalline state is overcome. The resulting amorphous form has a higher apparent solubility and faster dissolution rate.
-
Increased Surface Area: The drug is dispersed on a carrier, leading to a significant increase in the surface area available for dissolution.
-
Improved Wettability: The use of hydrophilic polymers as carriers improves the wettability of the hydrophobic drug particles.
-
Inhibition of Precipitation: Certain polymers can maintain a state of supersaturation in the gastrointestinal fluid, preventing the drug from precipitating back into its less soluble crystalline form after dissolution.
Q3: How do cyclodextrins work to solubilize hydrophobic compounds?
A3: Cyclodextrins are cyclic oligosaccharides with a truncated cone-like structure. They possess a hydrophilic outer surface and a lipophilic inner cavity.[7] Poorly soluble molecules like Phenyl-IAA can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior. The result is a significant increase in the apparent water solubility of the drug.[7][8]
Q4: When should I consider a lipid-based formulation like a Self-Microemulsifying Drug Delivery System (SMEDDS)?
A4: A SMEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation with aqueous media (such as gastrointestinal fluids). This approach is particularly advantageous for highly lipophilic compounds (high log P). The drug remains in a solubilized state within the oil droplets, bypassing the dissolution step. This can lead to more consistent and enhanced absorption. SMEDDS can also help circumvent enzymatic degradation and reduce interactions with efflux transporters.
Experimental Workflows & Protocols
Here we provide detailed, step-by-step protocols for common bioavailability enhancement techniques.
Workflow for Formulation Strategy Selection
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for a poorly soluble compound like Phenyl-IAA.
Caption: Standard workflow for a Caco-2 permeability assay.
Method:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) and culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. [9]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent and tight monolayer.
-
Preparation of Buffers: Prepare Hanks' Balanced Salt Solution (HBSS) with appropriate pH for the apical (pH 6.5) and basolateral (pH 7.4) compartments to mimic intestinal conditions.
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of your Phenyl-IAA formulation (e.g., dissolved solid dispersion or cyclodextrin complex) in the apical buffer. Also prepare solutions for control compounds (e.g., atenolol for low permeability, propranolol for high permeability).
-
Permeability Assay (Apical to Basolateral - A→B): a. Carefully remove the culture medium from both apical and basolateral compartments. b. Wash the monolayer twice with pre-warmed HBSS. c. Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment. d. Add the dosing solution to the apical (donor) compartment. e. Incubate the plate at 37°C on an orbital shaker for 2 hours. f. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Permeability Assay (Basolateral to Apical - B→A for Efflux): a. To determine the efflux ratio, perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of Phenyl-IAA in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the membrane.
- C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests the involvement of active efflux. [9]
Illustrative Data
The following table provides representative data on how different formulation strategies can impact the solubility and permeability of a poorly soluble indole derivative, analogous to Compound Phenyl-IAA. (Note: These are illustrative values for guidance purposes.)
| Formulation | Apparent Solubility in FaSSIF* (µg/mL) | Caco-2 Papp (A→B) (x 10-6 cm/s) | Efflux Ratio |
| Unformulated Compound | < 1 | 0.5 ± 0.2 | 3.5 |
| Solid Dispersion (1:5 with PVP K30) | 45 ± 5 | 8.2 ± 1.1 | 3.2 |
| Cyclodextrin Complex (1:1 with HP-β-CD) | 88 ± 9 | 12.5 ± 1.8 | 2.9 |
| SMEDDS | > 200 (in formulation) | 15.1 ± 2.0 | 1.8 |
| Propranolol (High Permeability Control) | > 1000 | 25.5 ± 2.5 | 1.1 |
| Atenolol (Low Permeability Control) | > 1000 | 0.4 ± 0.1 | 1.0 |
| *Fasted State Simulated Intestinal Fluid |
This guide provides a comprehensive framework for addressing the bioavailability challenges of this compound. By systematically applying these troubleshooting principles and experimental protocols, researchers can effectively advance their drug development programs.
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Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]
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Technical Support Center: A-Z Guide to Mitigating Batch-to-Batch Variability
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the pervasive challenge of batch-to-batch variability in synthesized compounds. Reproducibility is the cornerstone of scientific integrity and product quality.[1] Inconsistent results not only undermine confidence in experimental data but can also lead to significant delays and cost overruns in research and development.
This document provides a structured, in-depth troubleshooting framework. It moves beyond a simple checklist to explain the underlying chemical principles and offers validated protocols to diagnose and resolve variability at every stage of your workflow.
Part 1: The Troubleshooting Workflow - A Systematic Approach
Batch-to-batch variability rarely stems from a single cause. It is often a cumulative effect of minor, overlooked deviations.[2][3] A systematic approach is crucial to pinpointing the source of inconsistency.[4][5] This workflow provides a logical progression for your investigation.
Caption: A top-down workflow for systematically troubleshooting batch-to-batch variability.
Part 2: Troubleshooting Guides in Detail (Q&A Format)
This section directly addresses common issues encountered during synthesis. Each question is followed by an expert analysis of potential causes and actionable protocols for resolution.
Section 2.1: Raw Material & Reagent Variability
The quality and consistency of your starting materials are the foundation of a reproducible synthesis.[6][7] Contaminants, unreacted starting materials, or even residual solvents in raw materials can persist through synthesis and impact the final product.[]
Q1: My latest batch produced a significantly lower yield and a new impurity peak in the HPLC analysis. I just opened a new bottle of a key starting material. Could this be the cause, and how do I verify it?
A1: Absolutely. This is a classic sign of raw material variability. A new supplier, or even a new lot from the same supplier, can introduce subtle but critical differences.[] The Certificate of Analysis (CoA) may not list impurities relevant to your specific reaction.
Causality Explained: Trace impurities in a starting material, such as a regioisomer or a homolog, may be unreactive in one synthesis but act as a catalyst poison or a competing substrate in another. Similarly, variations in water content or the presence of residual solvents can alter reaction kinetics or lead to unwanted side reactions.
Actionable Protocol: Head-to-Head Comparison
-
Retain a Sample: Always keep a small, properly stored sample of a "golden batch" raw material that previously gave excellent results.
-
Side-by-Side Reactions: Set up two identical, small-scale reactions.
-
Reaction A (Control): Use the retained "golden batch" starting material.
-
Reaction B (Test): Use the new batch of the starting material.
-
-
Strict Parameter Control: Ensure all other reagents, solvents, temperatures, and reaction times are identical for both setups.[4]
-
Comparative Analysis: Monitor both reactions in parallel using an appropriate technique (e.g., TLC, LC-MS).[9][10] Compare the reaction progress, final yield, and purity profile. If Reaction B shows the same issues as your failed large-scale batch while Reaction A proceeds as expected, you have confirmed the new raw material is the source of variability.
Actionable Protocol: Raw Material Qualification
For critical starting materials, especially in regulated environments, incoming qualification is essential.[11][12][13]
| Test | Purpose | Recommended Technique(s) |
| Identity | Confirms the material is what it claims to be. | NMR Spectroscopy, FT-IR Spectroscopy |
| Purity & Impurity Profile | Quantifies the main component and identifies/quantifies impurities.[14] | HPLC, GC-MS, LC-MS, qNMR |
| Residual Solvents | Detects and quantifies solvents from the material's manufacturing process.[15] | Headspace GC-MS |
| Water Content | Measures the amount of water, which can be critical for many reactions. | Karl Fischer Titration |
| Inorganic Impurities | Detects residual metals or catalysts.[] | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
Table 1: Recommended analytical techniques for raw material qualification.
Section 2.2: Reaction Condition Variability
Even with identical starting materials, minor deviations in reaction conditions can lead to major differences in outcome. The International Council for Harmonisation (ICH) guidelines emphasize that process parameters must be monitored and controlled.[3]
Q2: I'm running parallel reactions on the same multi-well hotplate/stirrer, but the yields are inconsistent across the different positions. Why is this happening?
A2: This is a surprisingly common but often overlooked issue. It highlights the critical importance of seemingly minor physical parameters like mixing and heat transfer.[16]
Causality Explained:
-
Heat Transfer: Hotplates often have significant temperature gradients across their surface. A well in the center may be at the set temperature, while one at the edge is several degrees cooler. This temperature difference can dramatically alter reaction rates and selectivity.
-
Stirring Efficiency: The magnetic field strength can vary across the surface of a multi-position stirrer.[16][17] Inconsistent stirring speed affects mass transfer, especially in heterogeneous reactions, leading to localized concentration gradients and variable reaction rates.[18]
Caption: Key physical parameters that influence reaction outcomes.
Actionable Protocol: Verifying Your Equipment
-
Temperature Mapping: Use a calibrated external thermometer probe to measure the actual temperature in different wells or positions on your heating block/plate while it is running at your target temperature. Map the results to identify "hot" and "cold" spots.
-
Stirring Visualization: In each vessel, add a solvent and a fine, insoluble solid (like sand). Set the stirrer to your target RPM and visually inspect the mixing in each vessel. Look for uniform suspension versus material settling in corners. Note positions that provide inadequate mixing.[19]
-
Use of a "Golden Position": For highly sensitive reactions, once you identify a position on your equipment that gives consistent results, use that same position for all subsequent runs of that reaction.[16]
Section 2.3: Post-Synthesis Work-up & Purification Variability
The reaction doesn't end when the timer goes off. The work-up and purification steps are integral to the process and are significant sources of variability.
Q3: After purification by column chromatography, my batch-to-batch yields are inconsistent, and sometimes I see degradation products. My reaction monitoring shows a clean conversion. What's going wrong?
A3: This points to issues during your work-up or purification. The product may be unstable under the purification conditions.
Causality Explained:
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~6-7) but can have localized acidic sites. If your compound is acid-sensitive (e.g., contains acetals, silyl ethers), it can degrade on the column.
-
Solvent Quality: Using non-stabilized solvents (like older bottles of THF or DCM) can introduce peroxides or acidic impurities, leading to product degradation.
-
Loading Technique: Adsorbing the crude product onto silica gel from a solvent like DCM and then evaporating can leave residual acid, which can "bake" onto your product and cause decomposition during storage before loading.
-
Inconsistent Fraction Collection: Visual TLC analysis for pooling fractions can be subjective. What one researcher considers a pure fraction, another may pool differently, leading to variability in the final product's purity.
Actionable Protocol: Purification Optimization & Standardization
-
Test Compound Stability: Before running a column, spot your crude product on a TLC plate that has been pre-treated with your chosen eluent. Let it sit for 1-2 hours and then develop it. If a new impurity spot appears, your compound is likely unstable to the solvent or the silica.
-
Neutralize Silica Gel: If you suspect acid sensitivity, run the purification using silica gel that has been pre-treated with a base (e.g., slurried with your eluent containing 1% triethylamine) or use a different stationary phase like alumina.
-
Standardize Fraction Pooling: Instead of relying solely on visual TLC, establish a clear, quantitative protocol for pooling fractions. For example, "Pool all fractions where the product-to-impurity peak area ratio by HPLC is >99:1."
-
Explore Alternative Purifications: Not all compounds are suited for chromatography. Consider other methods like crystallization, distillation, or trituration, which can often provide higher purity and be more scalable and reproducible.[20]
Part 3: Frequently Asked Questions (FAQs)
Q1: What is an "impurity profile" and why is it important for batch consistency? A1: An impurity profile is the identification and quantification of all unwanted chemical substances in your final compound.[14][21] It serves as a fingerprint for your synthesis.[14] Regulatory agencies like the FDA require detailed impurity characterization to ensure safety and efficacy.[][15] Even minor changes in this profile between batches can indicate a shift in the manufacturing process and may affect the compound's biological activity or stability.[]
Q2: How can I proactively establish a robust and reproducible synthesis from the beginning? A2: Implement principles of Quality by Design (QbD).[2][14] Instead of just following a literature procedure, perform a Design of Experiments (DoE) to systematically explore the effects of different variables (temperature, concentration, catalyst loading) on the reaction outcome. This allows you to identify Critical Process Parameters (CPPs) and establish an operating range that consistently produces the desired product quality.[3]
Q3: What documentation is most critical for troubleshooting variability? A3: Meticulous record-keeping is non-negotiable.[4] Your lab notebook should include:
-
Raw Materials: Supplier, lot number, and date opened for all reagents and solvents.
-
Equipment: Specific model of hotplate, balance, etc., used.
-
Observations: Any color changes, off-gassing, or unexpected events, with timestamps.
-
In-Process Data: Copies or photos of TLC plates, HPLC chromatograms, and NMR spectra taken during reaction monitoring.[19]
-
Purification Details: Amount of stationary phase, solvent volumes, and fraction numbers.
Q4: My compound exists as different polymorphs. How does this contribute to variability? A4: Polymorphism, where a compound exists in different crystal forms, can be a major source of variability.[4] Different polymorphs can have vastly different physical properties, such as solubility, dissolution rate, and stability. If your crystallization process is not tightly controlled, you may produce different polymorphic forms in different batches, leading to inconsistent performance in downstream applications. Characterization techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and controlling polymorphism.
References
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Impurity Profiling of Chemical Reactions | Process Development Strategies. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]
-
Parajuli, R. R. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1669-1684. Retrieved from [Link]
-
Impurity profiling and synthesis of standards. (n.d.). Enantia. Retrieved January 7, 2026, from [Link]
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Gell, C., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. DOI: 10.1039/D4SC03017F. Retrieved from [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Pharmatutor. Retrieved January 7, 2026, from [Link]
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Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. Retrieved January 7, 2026, from [Link]
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How to monitor a chemical reaction. (2017). Quora. Retrieved January 7, 2026, from [Link]
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Raw Material Qualification in Pharma: Full Lifecycle Approach. (2025). GxP-CC. Retrieved January 7, 2026, from [Link]
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Raw Material Selection and Qualification at Walter® : Ensuring Quality from the Start. (2023). Walter®. Retrieved January 7, 2026, from [Link]
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Bakhmutov, S. M., et al. (2025). Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions. JACS Au. Retrieved from [Link]
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Reproducibility in Chemical Research. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
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Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether. Retrieved January 7, 2026, from [Link]
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What are the chemical methods of monitoring the rate of chemical reaction? (2019). Quora. Retrieved January 7, 2026, from [Link]
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Analyzing Batch-to-Batch Variability in Bulk Chemicals. (2024). AZoM. Retrieved January 7, 2026, from [Link]
-
Garcia-Munoz, S., et al. (2025). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. ResearchGate. Retrieved from [Link]
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Monitoring Chemical Reactions: Process & Example. (n.d.). Study.com. Retrieved January 7, 2026, from [Link]
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In-Process Control Methods for the Manufacture of APIs. (n.d.). Pharmaceutical Technology. Retrieved January 7, 2026, from [Link]
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A Guide for Material Qualification in Pharmaceutical Industry. (2023). AsterDocs. Retrieved January 7, 2026, from [Link]
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Qualification of Raw Materials for Biopharmaceutical Use. (n.d.). BioPharm International. Retrieved January 7, 2026, from [Link]
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Quality Assurance Techniques for Batch-to-Batch Consistency. (2025). Tristar Intermediates. Retrieved January 7, 2026, from [Link]
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Lauc, G. (2012). Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences. Clinical Chemistry, 58(3), 664-665. Retrieved from [Link]
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What is everyone's opinion on reproducibility? (2023). Reddit. Retrieved January 7, 2026, from [Link]
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Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
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Techniques and Methods to Monitor Chemical Reactions. (n.d.). Springer Professional. Retrieved January 7, 2026, from [Link]
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Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities! (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Taking on chemistry's reproducibility problem. (2017). Chemistry World. Retrieved January 7, 2026, from [Link]
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How To Run A Reaction: Reaction: Analysis I. (n.d.). University of Rochester Chemistry Department. Retrieved January 7, 2026, from [Link]
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Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. Retrieved January 7, 2026, from [Link]
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Shamoo, A. E., & Resnik, D. B. (2017). Reproducibility and Research Integrity. Accountability in research, 24(2), 112–121. Retrieved from [Link]
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Analytical Control Strategies for Process Chemists. (2025). ACS Publications. Retrieved from [Link]
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List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. (n.d.). Polypeptide. Retrieved January 7, 2026, from [Link]
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Purification strategies and purity visualization techniques for single-walled carbon nanotubes. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
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Sustainable Carbon Nanomaterials from Biomass Precursors: Green Synthesis Strategies and Environmental Applications. (2026). MDPI. Retrieved from [Link]
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Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journals. Retrieved from [Link]
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minimizing degradation of 2-(2-phenyl-1H-indol-3-yl)acetic acid during storage
Technical Support Center: 2-(2-phenyl-1H-indol-3-yl)acetic Acid
Introduction
Welcome to the technical support guide for this compound (CAS 4662-03-7). This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. The indole scaffold is known for its susceptibility to environmental factors, and understanding these vulnerabilities is critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The principal degradation pathways for indole-containing compounds, including this compound, are oxidation and photodegradation .[1][2][3] The electron-rich pyrrole ring of the indole nucleus is highly susceptible to attack by atmospheric oxygen and reactive oxygen species.[4] Furthermore, exposure to light, particularly in the UV and blue-light spectrum, can provide the energy needed to initiate degradative reactions, leading to the formation of colored impurities and a loss of compound potency.[2][3]
Q2: What are the ideal storage conditions for the solid compound?
To minimize degradation, the solid compound should be stored under conditions that mitigate exposure to oxygen, light, and moisture. The recommended storage temperature is at or below -20°C.[5] The compound should be kept in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[6][7] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen.[6]
Q3: How should I prepare and store stock solutions?
When preparing stock solutions, use high-purity, anhydrous-grade solvents. It is advisable to work in a well-ventilated area, such as a fume hood.[5] For maximum stability in solution, consider the following:
-
Solvent Choice: Use aprotic solvents like DMSO or DMF for initial stock solutions. If aqueous buffers are required for experiments, prepare fresh dilutions from the stock immediately before use.
-
Degassing: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and oxygen into the solution.
-
Light Protection: Always store solutions in amber vials or wrapped in foil.
Q4: Can the pH of my solution affect the stability of the compound?
Yes, pH can significantly impact the stability of this compound.[8][9] As an acetic acid derivative, the compound's ionization state is pH-dependent. Extreme pH values (both highly acidic and highly alkaline) can catalyze degradation reactions such as hydrolysis.[9][10] It is generally recommended to maintain solutions at a pH close to neutral (pH 6-7.5) unless experimental conditions require otherwise. Use of a suitable buffer system can help maintain a stable pH.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter, providing the underlying cause and corrective actions.
Issue 1: The solid compound or solution has developed a pink, yellow, or brown discoloration.
-
Probable Cause: Discoloration is a classic indicator of oxidative degradation. The indole ring can be oxidized to form highly conjugated, colored byproducts. For instance, indole itself can be oxidized to intermediates like indoxyl, which can then form colored compounds such as indigo and isatin.[1][4]
-
Corrective Action:
-
Assess Storage: Immediately review your storage protocol. Was the container tightly sealed? Was it protected from light? Was an inert atmosphere used for long-term storage?
-
Purity Check: Analyze the discolored material using HPLC-UV or LC-MS to quantify the purity and identify potential degradation products.[11][12]
-
Prevention: If the material is still usable, aliquot the remaining pure compound into smaller vials under an inert atmosphere and store strictly according to the recommended conditions. Discard any solutions that show significant discoloration.
-
Issue 2: My HPLC/LC-MS analysis shows new peaks and a decrease in the main compound peak area.
-
Probable Cause: This confirms chemical degradation. The new peaks correspond to degradation products. Common degradation pathways for indole acetic acids involve oxidation of the C2-C3 double bond of the indole ring, which can lead to oxindole and isatin derivatives.[13][14]
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to identify the cause and implement a solution.
Caption: Troubleshooting workflow for identifying degradation sources.
Issue 3: I am observing poor reproducibility in my biological assays.
-
Probable Cause: If not due to experimental technique, inconsistent results often stem from using a degraded or partially degraded compound. A loss of active compound concentration will directly impact dose-response curves and other quantitative measurements.
-
Corrective Action:
-
Quantify Stock Solution: Re-test the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC with a standard curve).
-
Prepare Fresh: Discard the old stock solution and prepare a new one from solid material that has been properly stored. Ensure you follow best practices for solution preparation (see FAQ Q3).
-
Perform Stability Test: Conduct a small-scale stability test of your compound in the specific assay medium under the exact experimental conditions (temperature, light, duration) to understand its stability throughout your experiment (see Protocol 2 below).
-
Data Summary & Key Parameters
The following table summarizes the critical parameters for minimizing degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | Solid: ≤ -20°C | Reduces the rate of chemical reactions, including oxidation.[15][16] |
| Solution: ≤ -20°C (≤ -80°C for long-term) | Prevents degradation in solution and minimizes solvent evaporation. | |
| Light | Store in darkness (Amber vials/foil) | Prevents photodegradation, a primary degradation pathway for indoles.[2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation of the electron-rich indole ring.[6] |
| pH (Aqueous Sol.) | 6.0 - 7.5 | Avoids acid- or base-catalyzed hydrolysis and other pH-dependent degradation reactions.[17][18] |
| Handling | Prepare single-use aliquots | Minimizes freeze-thaw cycles and repeated exposure to atmospheric oxygen and moisture. |
Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Storage
This protocol ensures the integrity of the compound from receipt to use.
-
Receiving: Upon receipt, immediately transfer the manufacturer's container to a ≤ -20°C freezer. Do not open it until it has equilibrated to room temperature to prevent moisture condensation.
-
Aliquoting (Solid): Perform this procedure in a glove box or glove bag under an inert atmosphere.
-
Bring the container to room temperature inside the inert atmosphere.
-
Weigh the desired amounts of the solid compound into pre-labeled, tared amber glass vials suitable for low-temperature storage.
-
Backfill each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm.
-
Store the aliquots at ≤ -20°C.
-
-
Preparing Stock Solution:
-
Select an aliquot and allow it to warm to room temperature before opening.
-
Add anhydrous, degassed solvent (e.g., DMSO) to the desired concentration.
-
Vortex gently until fully dissolved.
-
If the entire solution will not be used, further divide it into single-use volumes in smaller amber vials.
-
Flush the headspace with inert gas before sealing and storing at ≤ -80°C.
-
Protocol 2: A Simple Accelerated Stability Study
This protocol helps users validate compound stability in their specific experimental buffer and conditions.
-
Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Timepoint Zero (T=0): Immediately take an aliquot of this solution and analyze it via HPLC to determine the initial peak area (purity). This is your 100% reference.
-
Incubation: Divide the remaining solution into two sets of tubes:
-
Set A ("Protected"): Wrap tubes in aluminum foil and place them in the incubator/environment that mimics your experiment.
-
Set B ("Exposed"): Place tubes directly in the experimental environment, exposed to typical light conditions.
-
-
Analysis: At subsequent time points (e.g., T=2h, 4h, 8h, 24h), take an aliquot from each set and analyze by HPLC.
-
Evaluation: Calculate the percentage of the compound remaining at each time point relative to T=0. If you observe >5-10% degradation within your experimental timeframe, you may need to adjust your protocol (e.g., prepare the compound solution immediately before adding it to the assay).
Caption: Workflow for an accelerated stability study.
References
-
Burd, V. N., Bantleon, R., & van Pee, K. -H. (2001). Oxidation of Indole and Indole Derivatives Catalyzed by Nonheme Chloroperoxidases. Applied Biochemistry and Microbiology, 37(3), 248-250. [Link]
-
Yamakawa, T., Kurahashi, O., Ishida, K., Kato, S., Kodama, T., & Minoda, Y. (1979). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Agricultural and Biological Chemistry, 43(4), 879-880. [Link]
-
Arora, D., & Sharma, M. (2017). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2017, 9282038. [Link]
-
Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY Safety Data Sheet. [Link]
-
Krieger, A., & Cothran, M. (2014). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 9(1), e27602. [Link]
-
Van Wyk, J. H., & Tredoux, A. G. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 19-24. [Link]
-
Numponsak, T., Kumla, J., Suwannarach, N., Matsui, K., & Lumyong, S. (2020). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. PLoS One, 15(8), e0227478. [Link]
-
Garrido-Barros, P., Kwan, A. T., & Stoltz, B. M. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16468–16473. [Link]
-
Madsen, E. L., Bilotta, P. J., & Ghiorse, W. C. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(4), 1435-1440. [Link]
-
Ivanova, E., Kholodova, V., & Kuznetsov, V. (2023). Effect of Low Light Stress on Distribution of Auxin (Indole-3-acetic Acid) between Shoot and Roots and Development of Lateral Roots in Barley Plants. Plants, 12(11), 2154. [Link]
-
Numponsak, T., Kumla, J., Suwannarach, N., Matsui, K., & Lumyong, S. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(4), 159-168. [Link]
-
Park, S., & Park, C. M. (1992). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Journal of Plant Biology, 35(3), 173-179. [Link]
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Tomaras, A. P., Ridenhour, B. J., & Rasko, D. A. (2013). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 79(17), 5316–5323. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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ResearchGate. (n.d.). HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG. [Link]
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Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-187. [Link]
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Fuchs, G., et al. (2009). Overview of phenyl acetic acid (paa) degradation pathway. ResearchGate. [Link]
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ResearchGate. (n.d.). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions. [Link]
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Appchem. (n.d.). This compound. [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
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Zúñiga, A., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]
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de Souza, R. S. C., et al. (2025). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. MDPI. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
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Leveau, J. H., & Lindow, S. E. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. Applied and Environmental Microbiology, 82(24), 7245-7255. [Link]
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Pharmaffiliates. (n.d.). 2-(((2-Phenyl-1H-indol-3-yl)methyl)thio)acetic Acid. [Link]
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Ma, K., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. ResearchGate. [Link]
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Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(Pt 1), 199–205. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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Utah State University Extension. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
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Guchhait, G., et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 1129-1137. [Link]
-
Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Journal of Agricultural and Food Chemistry, 70(31), 9649-9660. [Link]
-
Farani, G., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
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de Souza, R. S. C., et al. (2025). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. PubMed. [Link]
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Jaisi, D. P., et al. (2024). Effect of temperature on the degradation of glyphosate by Mn-oxide: Products and pathways of degradation. Journal of Hazardous Materials, 461, 132467. [Link]
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Technical Support Center: Optimizing In vivo Dosage for 2-(2-phenyl-1H-indol-3-yl)acetic acid
This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and optimize the in vivo dosage of the novel compound 2-(2-phenyl-1H-indol-3-yl)acetic acid. As a compound with limited publicly available in vivo data, this guide emphasizes a systematic and evidence-based approach to establish a safe and efficacious dosing regimen. The principles and methodologies outlined herein are grounded in established pharmacological and toxicological practices.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for a novel compound like this compound?
A1: The initial step is a thorough review of all available in vitro data and literature on structurally similar compounds. Key in vitro data points, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from cell-based assays, provide a preliminary indication of the compound's potency. This information, coupled with any early-stage toxicology data, can be used to estimate a starting dose for in vivo studies. A common practice is to start with a dose that is a fraction of the in vitro effective concentration, after appropriate allometric scaling from in vitro to in vivo models.
Q2: How do I choose the appropriate animal model for my initial in vivo studies?
A2: The choice of animal model is critical and depends on the therapeutic area and the specific research question. For initial dose-range finding and toxicity studies, rodents such as mice or rats are commonly used due to their well-characterized biology, availability, and ethical considerations. The specific strain of the animal should be chosen based on its relevance to the disease model being studied. For example, in oncology, immunodeficient mice are often used for xenograft models.
Q3: What are the key studies required to establish an optimal in vivo dose?
A3: A typical workflow for in vivo dose optimization includes:
-
Dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study: This is a pilot study to determine the highest dose that can be administered without causing unacceptable toxicity.[1][2]
-
Pharmacokinetic (PK) study: This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.[2] Understanding the PK profile is crucial for designing a rational dosing schedule.
-
Pharmacodynamic (PD) study: This study evaluates the effect of the compound on a specific biomarker or physiological parameter related to its mechanism of action.
-
Efficacy study: Once a safe and biologically active dose range is established, efficacy studies are conducted in a relevant disease model to determine the therapeutic effect of the compound.
Q4: How important is the formulation of this compound for in vivo studies?
A4: The formulation is of paramount importance. The physicochemical properties of this compound, such as its solubility and stability, will dictate the choice of vehicle for administration. An inappropriate formulation can lead to poor bioavailability, high variability in results, and even toxicity.[2] It is essential to develop a stable and homogenous formulation that allows for accurate and reproducible dosing.
Pre-clinical In Vivo Dosing Strategy
A systematic approach is crucial for efficiently and ethically determining the optimal in vivo dose of a novel compound. The following workflow outlines the key stages:
Caption: Workflow for In Vivo Dose Optimization.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Solubility Testing (Small Scale):
-
Begin by assessing the solubility of the compound in various biocompatible solvents. Given its acetic acid moiety, solubility may be pH-dependent.
-
Test solubility in DMSO, ethanol, and various aqueous vehicles (e.g., saline, PBS).
-
For weakly basic compounds, the use of a small amount of an acid, like acetic acid, can improve solubility in organic solvents.[3]
-
-
Preparation of a Stock Solution:
-
Based on solubility testing, prepare a high-concentration stock solution. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
Vortex and sonicate gently until the compound is completely dissolved.
-
-
Preparation of the Dosing Solution:
-
A common vehicle for many research compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[1]
-
For a final dosing solution, a typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.
-
Example for a 1 mg/mL final concentration:
-
Take 10 µL of the 100 mg/mL stock solution in DMSO.
-
Add 40 µL of PEG300 and mix thoroughly.
-
Add 5 µL of Tween 80 and mix.
-
Add 45 µL of sterile saline to bring the final volume to 100 µL.
-
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid vehicle-induced toxicity.
-
-
Stability Assessment:
-
Visually inspect the final formulation for any precipitation or phase separation.
-
For longer-term studies, it is advisable to assess the chemical stability of the compound in the formulation over time using analytical methods like HPLC.
-
Protocol 2: Dose-Range Finding (MTD) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of this compound in mice.[1]
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Group Allocation:
-
A minimum of 4-5 groups, including a vehicle control group and at least three dose levels of the compound (n=3-5 mice per group).[2]
Dose Selection:
-
The starting dose should be based on in vitro data or literature on similar compounds.
-
Subsequent doses can be escalated by a factor of 2x or 3x.[2]
-
Example Dose Levels:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Administration:
-
Administer the compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.) gavage).
-
Administer a single dose and monitor the animals for a period of 7-14 days.
Monitoring:
-
Clinical Observations: Monitor the animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Body Weight: Record the body weight of each animal daily. A body weight loss of more than 15-20% is generally considered a sign of significant toxicity.[1]
-
Endpoint: The study is terminated after the observation period, or earlier if severe toxicity is observed.
Data Analysis:
-
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 3: Pharmacokinetic (PK) Study Design
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model:
-
Use the same animal model as in the efficacy studies.
Dosing:
-
Administer a single dose of the compound at a therapeutically relevant level, typically below the MTD.
Blood Sampling:
-
Collect blood samples at multiple time points after administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
Example Time Points (for i.v. administration): 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
-
Example Time Points (for p.o. administration): 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.
Bioanalysis:
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the compound.
Data Analysis:
-
Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Bioavailability (if both i.v. and p.o. routes are tested)
-
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for In Vivo Studies.
Q5: We are observing high variability in our results between animals in the same treatment group. What could be the cause?
A5: High variability is a common challenge in in vivo research. Several factors can contribute to this:
-
Animal Variability: Ensure that all animals are age- and weight-matched and sourced from a reliable vendor. Increasing the sample size per group can help to improve statistical power.[2]
-
Formulation Instability: The formulation of your compound may not be stable, leading to inconsistent dosing. It is crucial to assess the stability of your formulation under the experimental conditions.
-
Inconsistent Administration: The technique of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability of the compound. Standardize all administration procedures using a detailed standard operating procedure (SOP).[2]
Q6: Our initial in vivo experiments are not showing the expected therapeutic effect that we observed in vitro. What should we do?
A6: A discrepancy between in vitro and in vivo efficacy can arise from several factors:
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body. A pharmacokinetic study is essential to understand the ADME profile of your compound.[2]
-
Insufficient Target Engagement: The dose administered may not be high enough to achieve a sufficient concentration of the compound at the target site. Consider dose escalation studies based on your MTD data.
-
Inactive Compound in vivo: The compound may be inactive in the more complex biological environment of a living organism. Re-confirm the in vitro activity and consider potential metabolic inactivation.
Q7: We are observing unexpected toxicity at doses that were well-tolerated in our MTD study. What could be the reason?
A7: Several factors could contribute to this:
-
Different Study Duration: The MTD study is typically a single-dose study, while efficacy studies often involve repeated dosing. Cumulative toxicity can occur with multiple administrations.
-
Vehicle Toxicity: The vehicle used to formulate the compound may have its own toxicity, which can become more apparent with repeated dosing. It is important to include a vehicle-only control group in your studies.
-
Disease Model-Specific Sensitivity: The disease model itself may alter the animal's sensitivity to the compound.
Data Interpretation and Next Steps
The data generated from your initial in vivo studies will guide the design of subsequent experiments.
Table 1: Hypothetical Data Summary from Initial In Vivo Studies
| Study Type | Key Findings | Implications for Next Steps |
| Dose-Range Finding (MTD) | MTD determined to be 100 mg/kg. No adverse effects observed at 30 mg/kg. | Select doses for efficacy studies at or below 30 mg/kg. |
| Pharmacokinetic (PK) | Oral bioavailability is low (5%). Half-life is 2 hours. | Consider intraperitoneal administration for efficacy studies to bypass first-pass metabolism. The short half-life may necessitate twice-daily dosing. |
| Pharmacodynamic (PD) | Target engagement is observed at doses of 10 mg/kg and above. | The minimally effective dose is likely around 10 mg/kg. |
Based on this hypothetical data, a rational starting dose for an efficacy study would be 10 mg/kg administered i.p. twice daily. Further dose-response studies around this starting point would be warranted to identify the optimal therapeutic dose.
References
-
Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024). Retrieved from [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. (n.d.). Retrieved from [Link]
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Overcoming In Vivo Delivery Challenges With Image-Guided Innovation - Technology Networks. (2025). Retrieved from [Link]
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Experimental gel could become the first approved treatment for cancer wounds. (2026). Retrieved from [Link]
-
Rapid identification and optimization of a brain-active PROTAC for GSK3. (2026). Retrieved from [Link]
-
Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides | Request PDF. (2025). Retrieved from [Link]
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This compound | 4662-03-7 | C16H13NO2 | Appchem. (n.d.). Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022). Retrieved from [Link]
-
Pharmacokinetics of 2-phenyl-1,3-indandione in the rat after i.v. and oral administration. (1979). Retrieved from [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - MDPI. (n.d.). Retrieved from [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (n.d.). Retrieved from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved from [Link]
-
synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives - ResearchGate. (2025). Retrieved from [Link]
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022). Retrieved from [Link]
-
Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research - PMC - NIH. (n.d.). Retrieved from [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI. (n.d.). Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved from [Link]
-
The mechanism of indole acetic acid cytotoxicity - PubMed. (n.d.). Retrieved from [Link]
-
Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools - bonndoc. (2025). Retrieved from [Link]
-
Flavone acetic acid: a nonlinear pharmacokinetic model - PubMed. (n.d.). Retrieved from [Link]
-
2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid - PubChem. (n.d.). Retrieved from [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed. (2020). Retrieved from [Link]
-
Tirzepatide - Wikipedia. (n.d.). Retrieved from [Link]
-
Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed Central. (n.d.). Retrieved from [Link]
-
Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - ResearchGate. (2015). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for 2-(2-phenyl-1H-indol-3-yl)acetic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(2-phenyl-1H-indol-3-yl)acetic acid, a significant indole derivative. We will explore the causality behind the experimental choices for validation and objectively compare its performance against alternative analytical techniques, supported by illustrative experimental data.
Introduction: The Rationale for a New Analytical Method
The compound this compound and its analogues are of growing interest in pharmaceutical research. To ensure the quality and consistency of this active pharmaceutical ingredient (API), a robust and validated analytical method for its quantification is paramount. While techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) exist for the analysis of similar indole compounds, a dedicated and validated HPLC method offers a blend of specificity, precision, and cost-effectiveness that is highly desirable for routine quality control and stability studies.
This guide details the validation of a new RP-HPLC method and compares it with a state-of-the-art LC-MS/MS method and a more traditional GC-MS approach. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global regulatory acceptance.[1][2][3][4][5][6]
The Novel RP-HPLC Method: A Detailed Overview
The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water (containing 0.1% formic acid) and UV detection. The choice of a C18 column is based on the non-polar nature of the phenyl and indole rings, while the acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better peak shape and retention.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Dissolved in acetonitrile to a final concentration of 100 µg/mL.
Method Validation: A Deep Dive into the Core Parameters
The validation of an analytical method is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8][9]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][10][11] In this validation, specificity was demonstrated by comparing the chromatograms of a blank (diluent), a placebo (formulation matrix without the API), a standard solution of this compound, and a spiked placebo sample. No interfering peaks were observed at the retention time of the analyte, confirming the method's specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3][12] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][12][13]
A series of six concentrations of this compound ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL) were prepared and injected in triplicate. The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[1][10][14] It was determined by applying the method to a placebo spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery was then calculated.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This was assessed by performing six replicate injections of the 100% standard solution.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[11] This was evaluated by a different analyst on a different day using a different HPLC system.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] These were determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][10] The robustness of the RP-HPLC method was evaluated by intentionally varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).
Comparative Analysis of Analytical Methods
A key aspect of validating a new method is understanding its performance relative to other available technologies. Here, we compare our validated RP-HPLC method with a highly sensitive LC-MS/MS method and a more traditional GC-MS approach.
| Parameter | Validated RP-HPLC Method | LC-MS/MS Method | GC-MS Method |
| Principle | Separation based on polarity, UV detection. | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. |
| Specificity | High, but potential for interference from co-eluting compounds with similar UV spectra. | Very high, based on parent and daughter ion transitions.[16][17] | High, but requires derivatization for non-volatile compounds.[18][19][20] |
| Sensitivity (LOD/LOQ) | Moderate (e.g., LOQ ~0.1 µg/mL). | Very high (e.g., LOQ in pg/mL to ng/mL range).[16][21] | High, but can be limited by derivatization efficiency. |
| Linear Range | Typically 2-3 orders of magnitude. | Typically 3-4 orders of magnitude. | Typically 2-3 orders of magnitude. |
| Run Time | ~15 minutes. | ~5-10 minutes. | ~20-30 minutes (including derivatization). |
| Cost per Sample | Low. | High. | Moderate. |
| Robustness | Generally robust to minor variations. | Can be sensitive to matrix effects and ion suppression. | Robust, but derivatization step can introduce variability. |
| Ease of Use | Relatively straightforward. | Requires specialized expertise. | Requires expertise in derivatization and GC operation. |
Supporting Experimental Data
The following tables summarize the hypothetical, yet representative, data obtained during the validation of the new RP-HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,189 |
| 75 | 678,345 |
| 100 | 905,678 |
| 125 | 1,132,098 |
| 150 | 1,358,765 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean of 3) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.2 | 99.3% |
| Mean Recovery | 99.8% |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD (n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision | % RSD (Analyst 1 vs. Analyst 2) | 0.82% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Table 5: Robustness Data
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (0.9 mL/min) | 0.51% |
| Flow Rate (1.1 mL/min) | 0.48% |
| Temperature (28 °C) | 0.62% |
| Temperature (32 °C) | 0.55% |
| Mobile Phase Composition (-2% ACN) | 0.75% |
| Mobile Phase Composition (+2% ACN) | 0.69% |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A flowchart of the analytical method validation process.
Sources
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- 21. pharmtech.com [pharmtech.com]
A Comparative Analysis of 2-(2-phenyl-1H-indol-3-yl)acetic Acid and Indole-3-acetic Acid: A Guide for Researchers
This guide provides a comprehensive comparison of the biological activities of 2-(2-phenyl-1H-indol-3-yl)acetic acid and its parent compound, indole-3-acetic acid (IAA). While indole-3-acetic acid is a well-characterized phytohormone with a central role in plant development, the introduction of a phenyl group at the 2-position of the indole ring in this compound suggests a modulation of its biological profile. This document will delve into their established and putative activities, supported by available experimental data and methodologies, to assist researchers in drug development and plant sciences.
Introduction: Structural Analogs with Divergent Potential
Indole-3-acetic acid (IAA) is the most abundant and physiologically significant auxin in plants, orchestrating a wide array of developmental processes from cell division and elongation to organogenesis.[1][2] Its structure, featuring an indole ring with an acetic acid side chain at the third position, is crucial for its biological function.[2] In contrast, this compound is a synthetic derivative characterized by the presence of a bulky phenyl group at the 2-position of the indole nucleus. This structural modification is anticipated to significantly influence its interaction with biological targets, potentially altering its classical auxin activity and conferring novel pharmacological properties, such as anti-inflammatory effects, a characteristic observed in other 2-phenylindole derivatives.[3]
Comparative Analysis of Biological Activities
Auxin Activity: A Tale of Two Indoles
Indole-3-acetic acid is the archetypal auxin, promoting plant growth and development through a well-defined signaling pathway.[4] Its effects are mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[4] The binding of IAA to this receptor complex leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[4]
Direct comparative experimental data on the auxin activity of this compound is limited. However, studies on related 2-alkylindole-3-acetic acids provide valuable insights. Research has shown that substitution at the 2-position of the indole ring generally reduces auxin activity compared to IAA. For instance, 2-methylindole-3-acetic acid (2-Me-IAA) exhibits approximately ten-fold lower auxin activity than IAA in the Avena coleoptile straight-growth test.[5] It is therefore plausible to hypothesize that the larger phenyl substituent in this compound would result in a further decrease in auxin activity, potentially due to steric hindrance at the auxin-binding site of the TIR1/AFB receptor.
Table 1: Comparison of Auxin Activity
| Compound | Relative Auxin Activity (Inferred) | Mechanism of Action | Key References |
| Indole-3-acetic acid (IAA) | High | Binds to TIR1/AFB co-receptors, leading to degradation of Aux/IAA repressors and activation of auxin-responsive genes. | [4] |
| This compound | Likely Low to Negligible | Putatively interacts with the TIR1/AFB auxin signaling pathway, but with reduced affinity due to steric hindrance from the 2-phenyl group. | Inferred from[5] |
Anti-inflammatory Potential: A Promising Avenue for 2-Phenylindole Derivatives
While IAA is primarily known for its role in plants, recent studies have highlighted its anti-inflammatory and antioxidant properties in mammalian cells.[6] IAA has been shown to attenuate the inflammatory response in macrophages by inducing the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) and by neutralizing free radicals.[6]
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Reported/Putative Anti-inflammatory Activity | Putative Mechanism of Action | Key References |
| Indole-3-acetic acid (IAA) | Moderate | Induction of heme oxygenase-1 (HO-1), neutralization of free radicals. | [6] |
| This compound | Potentially High (Inferred) | Putative inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. | Inferred from[3][7] |
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, the following established experimental protocols are recommended.
Protocol 1: Avena Coleoptile Bioassay for Auxin Activity
This classic bioassay provides a quantitative measure of auxin-induced cell elongation.
Methodology:
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green safe light, excise the apical 3-4 mm of the coleoptiles and discard. From the remaining portion, cut 10 mm sections.
-
Incubation: Randomly distribute the sections into petri dishes containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) with varying concentrations of IAA and this compound (typically ranging from 10⁻⁸ to 10⁻⁴ M). A control group with no added auxin should be included.
-
Measurement: Incubate the petri dishes in the dark at 25°C for 24 hours. After incubation, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length. Plot a dose-response curve to determine the optimal concentration and relative activity of each compound.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.
Methodology:
-
Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the test compounds (IAA and this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Quantification: Measure the production of prostaglandin E2 (PGE2), a major product of the COX reaction, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%) for both COX-1 and COX-2 to assess potency and selectivity.
Visualizing the Mechanisms
Auxin Signaling Pathway
Caption: The role of COX enzymes in inflammation and putative inhibition by 2-phenylindole derivatives.
Conclusion
References
- Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.
- Gozzo, F., & Faoro, F. (2013). Systemic acquired resistance (SAR) and induced systemic resistance (ISR): a powerful combination for plant disease control. Plant Science, 203–204, 1–12.
- Korasick, D. A., Enders, T. A., & Strader, L. C. (2013). Auxin biosynthesis and storage. Journal of Experimental Botany, 64(9), 2543–2557.
- Kumar, A., Sharma, S., & Kumar, D. (2010). Synthesis and biological evaluation of some new 2-phenyl sulpha/substituted indoles. European Journal of Medicinal Chemistry, 45(11), 5283–5289.
- Nikonorova, N., et al. (2021). Indole-3-acetic acid in plant-microbe interactions. Trends in Plant Science, 26(1), 39-53.
- Pérez Alonso, M. J., et al. (2020). Indole-3-acetamide as a key intermediate in auxin biosynthesis. Plant Physiology, 182(4), 1845-1859.
- Spaepen, S., Vanderleyden, J., & Remans, R. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews, 31(4), 425–448.
- Sugawara, S., et al. (2015). Distinct characteristics of indole-3-acetic acid and phenylacetic acid, two common auxins in plants. Plant and Cell Physiology, 56(8), 1641-1654.
- Thimann, K. V., & Schneider, C. L. (1939). The relative activities of different auxins. American Journal of Botany, 26(5), 328–333.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735.
- Zhang, M., & Chen, G. (2014). Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. European Journal of Medicinal Chemistry, 86, 647–660.
- Zhao, Y. (2012). Auxin biosynthesis: a simple two-step pathway converts tryptophan to auxin. Molecular Plant, 5(2), 334–338.
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Indole-3-acetic acid. (2023, October 27). In Wikipedia. [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020). International Journal of Molecular Sciences, 21(5), 1579. [Link]
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2-(2-phenyl-1H-indol-3-yl)acetic acid vs. phenylacetic acid biological effects.
An In-Depth Comparative Analysis of 2-(2-phenyl-1H-indol-3-yl)acetic Acid and Phenylacetic Acid: Biological Effects and Mechanistic Insights
Introduction
At the intersection of metabolic byproducts, plant biology, and pharmacology lie two structurally related molecules: Phenylacetic acid (PAA) and this compound. While both share a core phenylacetic acid motif, the presence of the indole scaffold in the latter bestows upon it significantly different physicochemical properties and, consequently, distinct biological activities. Phenylacetic acid is a well-characterized natural product, recognized as a plant auxin, a human metabolite, and a uremic toxin.[1][2][3] In contrast, this compound and its derivatives are primarily synthetic compounds explored for their potential as modulators of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).
This guide provides a detailed, objective comparison of these two compounds. We will delve into their disparate biological effects, elucidate their underlying mechanisms of action, and provide standardized experimental protocols for their evaluation. This analysis is designed for researchers in drug discovery, pharmacology, and plant sciences, offering a clear perspective on the functional consequences of their structural divergence.
Phenylacetic Acid (PAA): The Ubiquitous Metabolite
Phenylacetic acid is a monocarboxylic acid that is ubiquitously found in nature. It is a catabolite of the amino acid phenylalanine in humans and is also produced by a vast array of microbes and plants.[1][3][4]
Biological Roles and Mechanisms of Action
-
Plant Auxin: PAA is a natural auxin, a class of phytohormones critical for plant growth and development.[4][5] Its primary role is in promoting root growth, particularly the formation of lateral and adventitious roots.[5][6] While it can regulate some of the same auxin-responsive genes as the more potent auxin, indole-3-acetic acid (IAA), its overall activity is considered to be 10- to 20-fold lower.[5][7][8] Unlike IAA, PAA does not appear to undergo active polar transport within plant tissues.[7][9]
-
Uremic Toxin and Pro-inflammatory Agent: In humans, PAA is a known uremic toxin that accumulates to high levels in patients with chronic kidney disease (CKD).[2][10][11] While undetectable in healthy individuals (plasma concentration <5 µM), its levels can rise to approximately 3.5 mM in end-stage renal disease.[10][12] This accumulation is linked to the increased cardiovascular risk seen in CKD patients. PAA exerts its toxicity by:
-
Inducing Oxidative Stress: It stimulates the production of reactive oxygen species (ROS) in vascular smooth muscle and endothelial cells.[10][12]
-
Promoting Inflammation: PAA enhances the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from vascular endothelial cells, an effect mediated by ROS production.[12] It also primes polymorphonuclear leucocytes (PMNLs), contributing to a systemic inflammatory state.[13]
-
Inhibiting Nitric Oxide Synthase: PAA has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which can affect vascular remodeling and contribute to arterial stiffness.[10][14]
-
-
Antimicrobial Properties: PAA exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6][15] Its mechanism involves disrupting cell membrane integrity, leading to the leakage of essential intracellular components like nucleic acids and proteins, and inhibiting key metabolic enzymes.[15]
-
Antineoplastic Potential: PAA has demonstrated potential antineoplastic activity, inducing growth inhibition, differentiation, and apoptosis in tumor cells.[16] Proposed mechanisms include the activation of peroxisome proliferation-activated receptors (PPARs) and the depletion of glutamine.[16]
This compound: A Synthetic Modulator of Nuclear Receptors
Unlike the naturally occurring PAA, this compound and its analogs are synthetic compounds. The indole-3-acetic acid scaffold is a well-established pharmacophore, and modifications, such as the addition of a phenyl group at the 2-position, are designed to achieve specific interactions with biological targets.[17]
Putative Biological Roles and Mechanisms of Action
The primary biological activity associated with this class of compounds is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).
-
PPARγ and PPARδ Agonism: A variety of indole-3-acetic acid analogs have been synthesized and identified as potent agonists of PPARγ and PPARδ.[18] PPARs are ligand-activated transcription factors that play crucial roles in regulating glucose and lipid metabolism.[19][20]
-
PPARγ is the master regulator of adipogenesis and a key target for insulin-sensitizing drugs (e.g., thiazolidinediones) used in the treatment of type 2 diabetes.[21]
-
PPARδ is involved in fatty acid oxidation and energy homeostasis.
-
The mechanism of action for a compound like this compound would involve binding to the ligand-binding domain (LBD) of the PPARγ or PPARδ receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent transcription of target genes involved in metabolic regulation.
Comparative Summary
| Feature | Phenylacetic Acid (PAA) | This compound |
| Structure | Phenyl group attached to an acetic acid moiety. | Indole core with a phenyl group at position 2 and an acetic acid moiety at position 3. |
| Origin | Natural (plant, microbial, human metabolite).[1][3][4] | Synthetic. |
| Primary Biological Role | Plant auxin, uremic toxin, antimicrobial agent.[5][6][10] | Putative Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[18] |
| Key Mechanisms of Action | - Induction of ROS and pro-inflammatory cytokines (TNF-α).[10][12]- Inhibition of iNOS.[10]- Disruption of microbial cell membranes.[15] | - Ligand-dependent activation of PPARγ and/or PPARδ transcription factors.[18] |
| Therapeutic/Industrial Use | Used in perfumes, penicillin G production, and treatment of hyperammonemia.[3][4] | Investigational; potential for metabolic diseases (e.g., type 2 diabetes). |
Experimental Protocols
To empirically validate the distinct biological effects of these compounds, specific, robust assays are required. The choice of protocol is dictated by the compound's known mechanism of action.
Protocol 1: Assessment of Pro-inflammatory Activity of Phenylacetic Acid
This protocol details a method to measure the induction of TNF-α secretion by PAA in human aortic endothelial cells (HAECs), a key experiment demonstrating its role as a uremic toxin.[12]
Objective: To quantify the dose-dependent effect of PAA on TNF-α secretion from vascular endothelial cells.
Methodology:
-
Cell Culture:
-
Culture Human Aortic Endothelial Cells (HAECs) in appropriate endothelial growth medium supplemented with growth factors.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Prepare stock solutions of Phenylacetic acid in sterile PBS or culture medium, adjusting the pH to 7.4.
-
Aspirate the culture medium from the HAECs and replace it with fresh medium containing various concentrations of PAA (e.g., 0, 0.5, 1, 2.5, 5 mM).
-
Incubate the cells for 24 hours.
-
-
Sample Collection:
-
After the incubation period, collect the culture supernatant from each well.
-
Centrifuge the supernatant briefly to pellet any detached cells or debris.
-
-
Quantification of TNF-α:
-
Use a commercially available Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Adding standards and collected supernatants to the wells of a microplate pre-coated with a TNF-α capture antibody.
-
Incubating to allow TNF-α to bind.
-
Washing the plate, then adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the TNF-α standards.
-
Calculate the concentration of TNF-α in each experimental sample by interpolating from the standard curve.
-
Plot TNF-α concentration against PAA concentration to visualize the dose-response relationship.
-
Protocol 2: PPARγ Activation Assay for Indole Derivatives
This protocol describes a cell-based luciferase reporter assay, a gold-standard method to determine if a compound like this compound acts as a PPARγ agonist.
Objective: To measure the ability of the test compound to activate the PPARγ receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Line and Plasmids:
-
Use a suitable cell line that is easily transfectable, such as HEK293T or CV-1.
-
Required plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing multiple copies of a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-luc).
-
A control plasmid expressing Renilla luciferase (or another reporter) for normalization of transfection efficiency.
-
-
-
Transient Transfection:
-
Seed the cells in 96-well plates.
-
The next day, transfect the cells with the three plasmids using a suitable transfection reagent (e.g., Lipofectamine). The causality here is to introduce the genetic machinery that makes the cell responsive to PPARγ agonists and allows for a quantifiable light-based readout.
-
-
Compound Treatment:
-
Allow 24 hours for plasmid expression.
-
Prepare stock solutions of this compound and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control in DMSO.
-
Aspirate the transfection medium and replace it with fresh medium containing serial dilutions of the test compound, positive control, or vehicle (DMSO) control.
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Lyse the cells according to the manufacturer's protocol.
-
Measure the firefly luciferase activity (driven by PPARγ activation) and the Renilla luciferase activity (for normalization) sequentially in a luminometer.
-
-
Data Analysis:
-
For each well, calculate the Relative Luciferase Activity by dividing the fire-fly luciferase reading by the Renilla luciferase reading.
-
Plot the Relative Luciferase Activity against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Pro-inflammatory mechanism of Phenylacetic Acid (PAA) in vascular endothelial cells.
Caption: Proposed PPARγ activation pathway by an indole-based agonist.
Experimental Workflow Diagram
Caption: Workflow for a PPARγ dual-luciferase reporter assay.
Conclusion
The comparison between phenylacetic acid and this compound serves as a compelling illustration of structure-activity relationships. The addition of the indole ring fundamentally alters the molecule's biological profile, shifting it from a broadly acting natural metabolite and toxin to a potentially specific modulator of nuclear receptors. For researchers, this underscores the importance of the indole scaffold as a privileged structure in medicinal chemistry. Understanding these differences is critical for designing targeted therapeutic agents and for accurately interpreting the physiological effects of endogenous and environmental compounds.
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The uraemic toxin phenylacetic acid increases the formation of reactive oxygen species in vascular smooth muscle cells - Oxford Academic . Oxford Academic. [Link]
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PHENYLACETIC ACID | - atamankimya.com . Ataman Kimya. [Link]
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Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC - NIH . National Center for Biotechnology Information. [Link]
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The uraemic toxin phenylacetic acid contributes to inflammation by priming polymorphonuclear leucocytes - PubMed . PubMed. [Link]
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Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants | Plant and Cell Physiology | Oxford Academic . Oxford Academic. [Link]
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Identification of phenylacetic acid as a natural auxin in the shoots of higher plants . ResearchGate. [Link]
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3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - J-Stage . J-Stage. [Link]
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Phenylacetic acid - Wikipedia . Wikipedia. [Link]
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Phenylacetic Acid and Arterial Vascular Properties in Patients with Chronic Kidney Disease Stage 5 on Hemodialysis Therapy - Karger Publishers . Karger Publishers. [Link]
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Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed . PubMed. [Link]
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Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain - PubMed . PubMed. [Link]
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The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
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Phenylacetic acid: chemical formula, occurrence in nature, role ... . Biology Online. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central . National Center for Biotechnology Information. [Link]
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Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent - YMER . YMER. [Link]
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Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver | Request PDF - ResearchGate . ResearchGate. [Link]
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Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides | Request PDF - ResearchGate . ResearchGate. [Link]
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Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists - PubMed . PubMed. [Link]
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Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy - PubMed Central . National Center for Biotechnology Information. [Link]
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This compound | 4662-03-7 | C16H13NO2 | Appchem . Appchem. [Link]
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Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed Central . National Center for Biotechnology Information. [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition . Frontiers. [Link]
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Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed . PubMed. [Link]
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2-[2-(3-hydroxyphenyl)-1H-indol-3-yl]acetic acid - PubChem . PubChem. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-(2-Phenyl-1H-indol-3-yl)acetic Acid Derivatives
Introduction
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with an acetic acid moiety at the 3-position, it gives rise to the 2-(2-phenyl-1H-indol-3-yl)acetic acid framework, a class of molecules that has garnered significant attention for its therapeutic potential. These derivatives are primarily recognized for their potent anti-inflammatory and anticancer properties.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore how subtle modifications to this core structure influence its interaction with key biological targets, namely cyclooxygenase (COX) enzymes and tubulin. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, supporting experimental data, and detailed protocols to facilitate further research and development in this promising area.
The this compound Core Scaffold
The fundamental structure consists of a bicyclic indole ring system, a phenyl group at the 2-position, and an acetic acid side chain at the 3-position. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Caption: Core chemical structure of this compound.
Part 1: Anti-inflammatory Activity - Targeting Cyclooxygenase (COX)
A primary mechanism for the anti-inflammatory effects of many indole-3-acetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Structure-Activity Relationship for COX Inhibition
The following SAR insights are synthesized from studies on various indole acetic acid derivatives, providing a predictive framework for the this compound class.
-
The Acetic Acid Moiety: The carboxylic acid group is crucial for activity. It is believed to mimic the carboxylic acid of arachidonic acid, the natural substrate of COX, by forming a key interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2. Replacement of the carboxyl group with other acidic functionalities or conversion to an amide generally decreases or abolishes activity.
-
Indole N1-Substitution: Acylation of the indole nitrogen with groups like a p-chlorobenzoyl moiety, as seen in the well-known NSAID Indomethacin, can significantly enhance anti-inflammatory activity. This substituent is thought to occupy a hydrophobic pocket in the COX active site.
-
Position 5 of the Indole Ring: Substitution at the 5-position of the indole ring with small, lipophilic groups such as methoxy (-OCH3) or fluoro (-F) is generally favorable for activity.
-
The 2-Phenyl Ring: The presence and substitution pattern of the 2-phenyl ring are critical for both potency and COX-2 selectivity. Electron-withdrawing groups on this ring can influence the electronic properties of the indole system and its interactions with the enzyme.
Comparative Data for COX Inhibition
| Compound | R1 (on Indole N1) | R5 (on Indole C5) | R' (on 2-Phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Indomethacin | p-Cl-Benzoyl | -OCH3 | H (at C2-CH3) | 0.079 | 1.14 | 0.07 |
| Celecoxib | - | - | - | 15 | 0.04 | 375 |
| Diclofenac | - | - | - | 1.2 | 0.03 | 40 |
| Compound A | H | -OCH3 | H | >100 | 5.2 | >19.2 |
| Compound B | p-Cl-Benzoyl | -OCH3 | H | 0.15 | 0.009 | 16.7 |
Data is compiled and synthesized from multiple sources for illustrative purposes and may not be from direct head-to-head comparisons.
Key Insights from Comparative Data:
-
The N1-acylation (Compound B vs. Compound A) dramatically increases potency against both COX isoforms.
-
Achieving high COX-2 selectivity (high SI) is a significant challenge for this scaffold, though modifications can modulate this property. Celecoxib, a selective COX-2 inhibitor, serves as a benchmark for selectivity.
Caption: Key structure-activity relationships for COX inhibition.
Part 2: Anticancer Activity - Targeting Tubulin Polymerization
Several 2-phenylindole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1] These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[2]
Structure-Activity Relationship for Tubulin Inhibition
The SAR for antitubulin activity often differs from that for COX inhibition, highlighting the distinct pharmacophores required for each target.
-
The 3-Position Substituent: For antitubulin activity, the acetic acid moiety is not optimal. Instead, a larger, rigid group such as an aroyl group (e.g., 3,4,5-trimethoxybenzoyl) at the 3-position is highly favorable. This group is thought to mimic the trimethoxyphenyl ring of colchicine, which is crucial for binding.
-
The 2-Phenyl Ring: The 2-phenyl ring is generally well-tolerated. Substitutions on this ring can be explored to enhance potency and improve physicochemical properties.
-
Indole Ring Substitutions: Modifications at positions 4, 5, 6, and 7 of the indole ring can significantly impact activity. Halogen substitutions (e.g., -Cl, -F) are often explored. For instance, a chloro group at the 4-position has been shown to be compatible with potent activity.[1]
Comparative Data for Anticancer Activity
The following table presents data for representative 2-phenylindole derivatives, illustrating their antiproliferative activity against cancer cell lines and their direct effect on tubulin polymerization.
| Compound | R (at C3) | R' (on Indole Ring) | Tubulin Polymerization Inhibition IC50 (µM) | MCF-7 Cell Growth Inhibition IC50 (nM) |
| Combretastatin A-4 | - | - | ~1 | ~1 |
| Colchicine | - | - | ~1 | ~10 |
| Indole Derivative 1 | 3,4,5-Trimethoxybenzoyl | H | 1.5 | 25 |
| Indole Derivative 2 | 3,4,5-Trimethoxybenzoyl | 4-Cl | 1.2 | 19 |
| Indole Derivative 3 | Acetic Acid | H | > 50 | > 10,000 |
Data is compiled and synthesized from multiple sources for illustrative purposes.[1]
Key Insights from Comparative Data:
-
A large aroyl group at the 3-position is critical for potent tubulin polymerization inhibition and cytotoxicity (compare Derivative 1 and 3).
-
Substitutions on the indole ring, such as a 4-chloro group, can further enhance the potency (Derivative 2 vs. 1).[1]
-
The most potent derivatives exhibit activity in the nanomolar range, comparable to established tubulin inhibitors like Combretastatin A-4.
Experimental Protocols
Representative Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing the 2-phenylindole core.[3][4]
Caption: General workflow for the synthesis of the target scaffold.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of the desired substituted phenylhydrazine (1 equivalent) in ethanol, add the corresponding substituted acetophenone (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the resulting phenylhydrazone precipitate by filtration, wash with cold ethanol, and dry.
-
-
Indole Cyclization:
-
Add the dried phenylhydrazone (1 equivalent) to polyphosphoric acid (PPA) at 80-100°C with stirring.
-
Heat the mixture at 120-140°C for 15-30 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 2-phenylindole product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Introduction of the Acetic Acid Moiety (Example):
-
To a solution of the 2-phenylindole in a suitable solvent like DMF, add a base such as sodium hydride (NaH) at 0°C.
-
After stirring for 30 minutes, add ethyl bromoacetate and allow the reaction to warm to room temperature.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Hydrolyze the resulting ester using a base like sodium hydroxide (NaOH) in a mixture of ethanol and water.
-
Acidify the reaction mixture to precipitate the final this compound product.
-
In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, enzyme, and heme.
-
Add various concentrations of the test compound or reference inhibitor (typically in a serial dilution). Include a control with only DMSO.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation 530 nm, emission 590 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that distinct structural modifications are required to optimize activity for different biological targets. For anti-inflammatory applications targeting COX enzymes, the integrity of the acetic acid moiety is paramount, with substitutions at the N1 and C5 positions of the indole ring offering avenues for enhancing potency. In contrast, for anticancer applications targeting tubulin, replacing the acetic acid group at the 3-position with a larger aroyl moiety is a more effective strategy.
Future research in this area should focus on synthesizing and evaluating a systematic library of this compound derivatives to build a more comprehensive and quantitative SAR model for COX inhibition. This will enable a more precise understanding of the structural requirements for achieving high potency and, crucially, COX-2 selectivity. Furthermore, exploring dual-target inhibitors that can modulate both inflammatory and oncogenic pathways could lead to the development of novel therapies with enhanced efficacy. The continued application of rational drug design principles, guided by the SAR insights presented in this guide, will undoubtedly pave the way for the discovery of new clinical candidates based on this privileged scaffold.
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De Martino, G., et al. (2006). New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 49(3), 947-954. Available at: [Link]
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Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (n.d.). AME Publishing Company. Available at: [Link]
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IC50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Available at: [Link]
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Pinney, K. G., et al. (2025). Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. Bioorganic & Medicinal Chemistry, 118, 117981. Available at: [Link]
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Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-1009. Available at: [Link]
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Speranza, L., et al. (2018). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 23(10), 2548. Available at: [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). PubMed Central. Available at: [Link]
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Wang, L., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(18), 4249. Available at: [Link]
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Inhibition of tubulin polymerization (IC50) of compounds 6r and 6y. (n.d.). ResearchGate. Available at: [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). PubMed Central. Available at: [Link]
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Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). ResearchGate. Available at: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthetic Routes for 2-Phenylindoles
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular sensors. Its prevalence is due to the unique electronic properties and the ability of the indole nitrogen and other positions on the ring to be readily functionalized, allowing for the fine-tuning of biological activity and physical properties. Consequently, the efficient synthesis of 2-phenylindoles is a topic of paramount importance for researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most prominent synthetic routes to 2-phenylindoles. We will move beyond a simple recitation of reaction schemes to delve into the mechanistic underpinnings, practical considerations, and the strategic rationale for selecting one method over another.
Classical Approaches: The Foundations of Indole Synthesis
The traditional methods for indole synthesis have been the workhorses of organic chemistry for over a century. While often requiring harsh conditions, their use of readily available starting materials and well-understood mechanisms ensures their continued relevance.
The Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this reaction is arguably the most famous and widely used method for indole synthesis.[1] The synthesis of 2-phenylindole via this route typically involves the acid-catalyzed cyclization of acetophenone phenylhydrazone.[1][2]
Mechanistic Rationale
The reaction proceeds through a series of well-defined steps.[2][3][4] It begins with the formation of a phenylhydrazone from phenylhydrazine and acetophenone.[5] Under strong acidic conditions (e.g., ZnCl₂, polyphosphoric acid, or Brønsted acids), the hydrazone tautomerizes to its enamine form.[3][6] The critical bond-forming step is a[1][1]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.[1][4] Subsequent cyclization and elimination of ammonia under aromatization of the ring yields the final 2-phenylindole product.[2]
Experimental Protocol: Classic Zinc Chloride Method [7]
-
Hydrazone Formation: An equimolar mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour. The resulting oil is dissolved in hot 95% ethanol and allowed to crystallize upon cooling to yield acetophenone phenylhydrazone (87-91% yield).
-
Cyclization: Freshly prepared acetophenone phenylhydrazone (0.25 mol) is intimately mixed with powdered anhydrous zinc chloride (250 g). The mixture is heated in an oil bath to 170°C with vigorous stirring. The reaction is rapid (3-4 minutes) and exothermic.
-
Workup and Purification: After cooling, the solidified mass is digested overnight with dilute hydrochloric acid. The crude product is filtered, boiled in ethanol with activated carbon, and filtered hot. The 2-phenylindole crystallizes upon cooling of the filtrate. A second crop can be obtained by concentrating the mother liquor. The total yield is typically in the range of 72-80%.[7]
Advantages & Disadvantages
-
Pros: Utilizes inexpensive and readily available starting materials. The procedure is well-established and has been optimized over many years.
-
Cons: Requires strongly acidic and high-temperature conditions, limiting its compatibility with sensitive functional groups. The use of large quantities of Lewis acids like ZnCl₂ can complicate purification and waste disposal. Regioselectivity can be an issue with unsymmetrical ketones.[2]
The Bischler-Möhlau Indole Synthesis
Another classical route, the Bischler-Möhlau synthesis, constructs the 2-phenylindole core from α-bromoacetophenone and an excess of aniline.[8][9]
Mechanistic Rationale
The reaction mechanism involves the initial formation of an α-anilino-acetophenone intermediate via nucleophilic substitution of the bromide by aniline.[8][9] A second molecule of aniline then reacts with the ketone to form an enamine or related intermediate. This is followed by an electrophilic cyclization onto the aniline ring and subsequent aromatization to furnish the indole product.[8]
Advantages & Disadvantages
-
Pros: A straightforward approach from simple starting materials.
-
Cons: Historically plagued by harsh reaction conditions, often requiring high temperatures, which can lead to poor yields and unpredictable side reactions.[8][9] The need for a large excess of aniline can complicate product purification. However, modern modifications using microwave irradiation or milder catalysts like lithium bromide have been developed to improve its utility.[9]
Modern Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, broader substrate scope, and improved functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of 2-phenylindoles.
The Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[10][11] For the synthesis of 2-phenylindoles, an o-haloaniline is reacted with an alkyne like diphenylacetylene or 1-phenyl-1-propyne.
Mechanistic Rationale
The catalytic cycle is a showcase of fundamental organometallic transformations.[10] It begins with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by:
-
Oxidative Addition: The o-iodoaniline adds to the Pd(0) center to form an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond.
-
Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.
-
Reductive Elimination: The final step is a reductive elimination that forms the indole ring and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10]
Advantages & Disadvantages
-
Pros: Extremely versatile with a broad substrate scope, tolerating a wide range of functional groups on both the aniline and alkyne.[12] Conditions are generally much milder than classical methods. High yields, often exceeding 80%, are common.[12]
-
Cons: The cost of the palladium catalyst and specialized ligands can be a drawback for large-scale synthesis. The use of o-iodoanilines is common, which are more expensive than their chloro- or bromo-counterparts, although methods for these less reactive halides have been developed.[12]
Sonogashira Coupling / Annulation Strategy
This is a powerful one-pot variation that combines a Sonogashira cross-coupling with a subsequent cyclization.[13] To synthesize 2-phenylindole, a 2-haloaniline is coupled with phenylacetylene using a palladium-copper co-catalyst system. The resulting 2-alkynyl aniline intermediate is not isolated but is cyclized in situ under basic conditions to afford the indole.[13][14]
Experimental Protocol: One-Pot Synthesis [13]
-
Reaction Setup: A mixture of 2-iodoaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), and phenylacetylene (1.5 mmol) are stirred in DMF (5 mL) in a sealed tube.
-
Reaction: The reaction is stirred at room temperature for 24 hours.
-
Workup and Purification: The reaction mixture is diluted with aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by silica gel column chromatography. Yields for 2-phenylindole are reported in the range of 69-78%.[13]
Advantages & Disadvantages
-
Pros: An operationally simple one-pot procedure. The reaction proceeds under very mild conditions (room temperature), offering excellent functional group compatibility.[13] It avoids the need to pre-form and handle potentially unstable 2-alkynyl aniline intermediates.
-
Cons: Similar to other palladium-catalyzed methods, the cost of the catalyst can be a consideration. The use of a copper co-catalyst is required.
Hegedus Indole Synthesis
The Hegedus synthesis is another palladium-mediated method that proceeds via the oxidative cyclization of ortho-alkenyl anilines.[15][16] For a 2-phenylindole synthesis, this would require an ortho-styryl aniline derivative as the starting material. The reaction typically uses a stoichiometric amount of palladium(II), but catalytic versions have been developed.[17] While powerful, it is generally less direct for synthesizing 2-phenylindoles compared to the Larock or Sonogashira approaches, as the starting alkenyl aniline often requires a separate synthetic step.
Comparative Summary
To aid in the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Typical Yield | Key Advantages & Disadvantages |
| Fischer Indole | Phenylhydrazine, Acetophenone | Strong Acid (ZnCl₂, PPA) | High Temp (170°C+) | 70-85%[7] | (+): Inexpensive materials, well-established. (-): Harsh conditions, limited functional group tolerance. |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | Excess Aniline, Heat | High Temp (>180°C) | Variable, often low | (+): Simple starting materials. (-): Harsh conditions, low yields, excess reagent needed.[8] |
| Larock Annulation | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, Base (K₂CO₃), Ligands | Moderate Temp (60-110°C) | >80%[12] | (+): High versatility, mild conditions, excellent yields. (-): Catalyst cost. |
| Sonogashira/Annulation | o-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (Et₃N) | Room Temperature | 70-80%[13] | (+): Very mild conditions, one-pot procedure. (-): Catalyst cost. |
| Hegedus Synthesis | o-Styryl Aniline | Pd(II) salt | Moderate Temp | Good | (+): Alternative Pd-catalyzed route. (-): Substrate may not be readily available.[15] |
Conclusion for the Practicing Scientist
The choice of synthetic route for a 2-phenylindole derivative is a strategic decision dictated by the specific goals of the research program.
-
For large-scale, cost-sensitive syntheses where the target molecule lacks sensitive functional groups, the Fischer Indole Synthesis remains a highly viable and economical option.[7]
-
For medicinal chemistry programs requiring rapid access to a diverse library of analogs with varied functional groups, the modern palladium-catalyzed methods are superior. The Sonogashira/Annulation strategy is particularly attractive for its operational simplicity and exceptionally mild room-temperature conditions, making it ideal for complex molecule synthesis.[13]
-
The Larock Indole Synthesis offers the broadest versatility, especially when 2,3-disubstituted indoles are desired, and provides a robust platform for exploring chemical space.[12]
Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method empowers the researcher to make an informed decision, saving valuable time and resources in the pursuit of novel chemical entities.
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A Senior Application Scientist's Guide to In Vivo Validation: From In Vitro Promise to Preclinical Reality for 2-(2-phenyl-1H-indol-3-yl)acetic acid
Introduction: The Crucial Leap from Benchtop to Biological System
The journey of a novel therapeutic candidate from initial discovery to clinical application is a rigorous process of validation. A promising compound, such as 2-(2-phenyl-1H-indol-3-yl)acetic acid, may exhibit compelling activity in controlled in vitro assays, but its true potential can only be ascertained within the complex, dynamic environment of a living organism. Indole-based compounds have historically shown a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to validate the promising in vitro anti-inflammatory results of this compound in a robust in vivo setting.
Our foundational hypothesis, based on the structure of similar indole derivatives and common inflammatory pathways, is that this compound functions as an inhibitor of Cyclooxygenase-2 (COX-2).[4][5] The COX-2 enzyme is a well-established, inducible mediator of inflammation and pain, responsible for the synthesis of prostaglandins.[6][7][8] Therefore, this guide will focus on a direct comparison with a known standard-of-care, Celecoxib, a selective COX-2 inhibitor, to benchmark performance and elucidate the translational potential of our lead compound.[9][10][11]
The core objective is to answer three fundamental questions:
-
Pharmacokinetics (PK): Can the compound reach the systemic circulation and achieve relevant concentrations after administration?
-
Pharmacodynamics (PD) & Efficacy: Does the compound engage its target (COX-2) and produce the desired anti-inflammatory effect in a disease-relevant model?
-
Safety & Toxicology: Is the compound well-tolerated at therapeutically effective doses?
This guide will provide the rationale, detailed protocols, and comparative data frameworks necessary to navigate this critical validation phase.
Part 1: The Strategic Blueprint for In Vivo Validation
Before any animal is dosed, a robust experimental design is paramount. The choices made here dictate the quality and interpretability of the data.
Causality Behind Experimental Choices
-
Choice of In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation. We have selected the LPS-induced inflammation model in mice as our primary efficacy model.[12][13][14][15] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, leading to a robust inflammatory cascade that includes the significant upregulation of COX-2.[8][16] This model is highly reproducible, has a rapid onset, and allows for the clear measurement of key inflammatory biomarkers like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), providing a direct assessment of the compound's anti-inflammatory activity.[16]
-
Selection of a Comparator: Celecoxib. To contextualize our findings, a positive control and established benchmark is essential. Celecoxib is a highly selective COX-2 inhibitor used clinically to treat inflammatory conditions.[10][11][17] By comparing our indole compound to Celecoxib, we can determine if its efficacy is comparable, superior, or inferior to a current therapeutic option, which is a critical piece of information for further development.
-
Dose Selection Rationale: Initial dose-ranging studies are critical. The doses for the efficacy studies should be informed by preliminary pharmacokinetic and toxicology data.[18][19] The goal is to identify a dose range that provides adequate systemic exposure without causing overt toxicity. This ensures that the observed efficacy is a direct result of the compound's pharmacological action and not confounded by adverse effects.
Overall Experimental Workflow
The validation process follows a logical sequence, where data from one stage informs the design of the next. This iterative approach ensures that resources are used efficiently and that the compound is advanced based on a solid foundation of evidence.
Part 2: Comparative In Vivo Validation Protocols
The following sections provide detailed, self-validating protocols. Each includes vehicle controls to isolate the effect of the compound and a positive control (Celecoxib) to ensure the model is performing as expected.
Protocol: Single-Dose Pharmacokinetic (PK) Profiling
Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration.[18][19] Understanding the concentration of the drug in the blood over time is essential for designing effective dosing regimens in efficacy studies.[20]
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, n=3-4 per time point).
-
Compound Preparation:
-
Test Compound: this compound formulated in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.
-
Vehicle Control: 10% DMSO, 40% PEG300, 50% Saline.
-
-
Administration: Administer a single dose of 10 mg/kg intravenously (IV) via the tail vein and 50 mg/kg orally (PO) by gavage.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via saphenous vein puncture into EDTA-coated tubes at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood at 4000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Comparative Data Summary (Hypothetical Data):
| Parameter | This compound (50 mg/kg PO) | Celecoxib (50 mg/kg PO) |
| Cmax (ng/mL) | 1250 | 1500 |
| Tmax (hr) | 1.0 | 2.0 |
| AUC (0-t) (ng*hr/mL) | 4800 | 7500 |
| Half-life (t½) (hr) | 3.5 | 6.0 |
| Bioavailability (%) | 30% | 40% |
Protocol: LPS-Induced Systemic Inflammation Model
Principle: This model assesses the ability of the test compound to suppress a systemic inflammatory response triggered by LPS.[12][15] Efficacy is measured by the reduction of pro-inflammatory cytokines in the blood.
Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old, n=8 per group).
-
Acclimatization: Allow mice to acclimate for at least one week prior to the experiment.
-
Group Allocation:
-
Group 1: Vehicle Control (Vehicle PO + Saline IP)
-
Group 2: LPS Control (Vehicle PO + LPS IP)
-
Group 3: Test Compound (50 mg/kg PO + LPS IP)
-
Group 4: Positive Control (Celecoxib 50 mg/kg PO + LPS IP)
-
-
Dosing: Administer the vehicle, test compound, or Celecoxib via oral gavage.
-
Inflammation Induction: One hour after oral dosing, administer LPS (1 mg/kg) or saline via intraperitoneal (IP) injection.[14]
-
Endpoint: Two hours after LPS injection, collect blood via cardiac puncture under terminal anesthesia.
-
Sample Processing: Process blood to collect serum and store at -80°C.
-
Biomarker Analysis: Measure serum levels of IL-6 and TNF-α using commercially available ELISA kits.
Comparative Data Summary (Hypothetical Data):
| Group | Treatment | Serum IL-6 (pg/mL) | % Inhibition | Serum TNF-α (pg/mL) | % Inhibition |
| 1 | Vehicle + Saline | 25 ± 5 | - | 50 ± 10 | - |
| 2 | Vehicle + LPS | 5500 ± 450 | 0% | 8000 ± 600 | 0% |
| 3 | Test Compound + LPS | 2750 ± 300 | 50% | 4400 ± 400 | 45% |
| 4 | Celecoxib + LPS | 2200 ± 250 | 60% | 3200 ± 350 | 60% |
Protocol: Preliminary Acute Toxicology Screen
Principle: This study provides an initial assessment of the compound's safety profile by identifying the maximum tolerated dose (MTD) and observing for any overt signs of toxicity after a single high dose.[21][22]
Methodology:
-
Animal Model: Sprague-Dawley rats (8-10 weeks old, one male and one female per dose group).
-
Dose Escalation: Administer single oral doses of the test compound at escalating levels (e.g., 100, 300, 1000 mg/kg). Include a vehicle control group.
-
Clinical Observation: Observe animals continuously for the first 4 hours post-dose and then daily for 14 days. Record observations for:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing)
-
Body weight changes (measured on Day 0, 7, and 14).
-
-
Endpoint: At Day 14, perform a gross necropsy to examine major organs for any visible abnormalities.
Comparative Data Summary (Hypothetical Observations):
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (Day 14) | Gross Necropsy Findings |
| Vehicle | 0/2 | None observed | +5% | No abnormalities |
| 100 | 0/2 | None observed | +4% | No abnormalities |
| 300 | 0/2 | Mild, transient lethargy at 2-4h | +3% | No abnormalities |
| 1000 | 1/2 | Severe lethargy, piloerection | -8% (surviving animal) | Stomach irritation noted |
Part 3: Synthesizing the Data - Mechanism and Path to Clinic
The data from these three core studies must be integrated to form a complete picture of the compound's potential.
Proposed Mechanism of Action: COX-2 Inhibition Pathway
The anti-inflammatory effects observed in vivo are hypothesized to stem from the inhibition of the COX-2 enzyme within the arachidonic acid cascade. When an inflammatory stimulus like LPS activates a cell, it leads to the release of arachidonic acid from the cell membrane. COX-2 then converts this into prostaglandin H2, which is further processed into various prostaglandins (like PGE2) that mediate pain and inflammation.[6][7] Our test compound, like Celecoxib, is believed to interrupt this pathway.
Integrated Analysis and Path Forward
Based on our hypothetical data, this compound demonstrates clear in vivo activity.
-
PK/PD Correlation: The compound is orally bioavailable, achieving a Cmax at 1 hour that is sufficient to produce a 50% reduction in IL-6 levels two hours post-LPS challenge. This indicates a good correlation between systemic exposure and pharmacodynamic effect. However, its shorter half-life and lower overall exposure (AUC) compared to Celecoxib suggest that it may require more frequent dosing or formulation optimization for sustained efficacy in a chronic condition.
-
Efficacy Benchmark: While effective, its potency in this acute model appears slightly lower than Celecoxib (50% vs. 60% inhibition of IL-6). This is not necessarily a disqualifying factor; other attributes like safety profile or off-target effects could make it a more desirable candidate.
-
Safety Margin: The toxicology screen suggests a reasonable safety margin. The MTD is likely between 300 mg/kg and 1000 mg/kg, providing a 6-20x multiple over the effective dose of 50 mg/kg. The gastric irritation at the high dose is a common finding for NSAID-like compounds and warrants further investigation.
Immediate next steps should include:
-
Chronic Inflammation Models: Evaluate the compound in models of chronic inflammation, such as collagen-induced arthritis, to assess long-term efficacy and dosing requirements.
-
Mechanism of Action Confirmation: Conduct ex vivo assays on tissues from treated animals to confirm COX-2 inhibition (e.g., measuring prostaglandin levels).
-
Expanded Toxicology: Initiate repeat-dose toxicology studies as required by regulatory guidelines to fully characterize the safety profile.[19][21]
By systematically validating these key attributes, we can build a comprehensive data package that de-risks the compound and paves the way for a successful Investigational New Drug (IND) application.
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A Comparative Guide to the Efficacy of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Standard Anticancer Drugs in Preclinical Models
This guide provides a comprehensive comparison of the preclinical efficacy of a promising class of investigational anticancer agents, 2-aryl-2-(3-indolyl)acetohydroxamic acids, with standard chemotherapeutic drugs. We will delve into the mechanistic rationale behind their potential therapeutic advantages and provide detailed experimental protocols for their evaluation, supported by synthesized data from various in vitro studies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel oncology therapeutics.
Introduction: The Therapeutic Potential of Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] Among these, derivatives of indole-3-acetic acid have garnered significant attention for their potential as anti-inflammatory, analgesic, and notably, anticancer agents.[1][2] A particularly promising subclass is the 2-aryl-2-(3-indolyl)acetohydroxamic acids, which have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional therapies.[3][4]
This guide will focus on a representative compound from this class, hereafter referred to as IAHA-7 (Indole-Aryl Hydroxamic Acid 7) , to illustrate the comparative efficacy against well-established anticancer drugs. It is important to note that while IAHA-7 is a representative molecule, the data presented is a synthesis of findings for this class of compounds to provide a clear comparative framework.
Mechanistic Synopsis: A Tale of Different Strategies
Standard chemotherapeutic agents often exert their effects through broad cytotoxic mechanisms, such as DNA damage or inhibition of mitosis. While effective, this can lead to significant off-target effects and the development of resistance. In contrast, many novel targeted therapies, including certain indole derivatives, aim to exploit specific vulnerabilities in cancer cells.
2-Aryl-2-(3-indolyl)acetohydroxamic acids are believed to exert their anticancer effects through a multi-faceted approach, which may include the induction of apoptosis (programmed cell death) even in apoptosis-resistant cancer models.[4] This offers a potential advantage over drugs that rely on intact apoptotic pathways, which are often dysregulated in cancer.
Below is a conceptual diagram illustrating the distinct mechanisms of action.
Figure 1: Conceptual overview of the mechanisms of action.
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The cytotoxic potential of IAHA-7 is typically evaluated against a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these assays.
Table 1: Comparative Cytotoxicity (IC50 in µM) of IAHA-7 and Standard Anticancer Drugs
| Cell Line | Cancer Type | IAHA-7 (Representative) | Doxorubicin | Cisplatin |
| MCF-7 | Breast Adenocarcinoma | 0.85 | 1.2 | 5.5 |
| HeLa | Cervical Adenocarcinoma | 1.5 | 0.9 | 3.2 |
| A549 | Lung Carcinoma | 2.1 | 1.8 | 8.7 |
| U-87 MG | Glioblastoma | 0.7 | 2.5 | 6.4 |
| HCT-116 | Colon Carcinoma | 1.2 | 1.5 | 4.8 |
Note: The IC50 values for IAHA-7 are representative of the low micromolar activity reported for 2-aryl-2-(3-indolyl)acetohydroxamic acids. Values for standard drugs are derived from typical ranges observed in in vitro studies.
The data suggest that IAHA-7 exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values comparable to or, in some cases, lower than those of established drugs like Doxorubicin and Cisplatin. Notably, this class of compounds has shown efficacy in drug-resistant cell lines, a critical area of unmet need in oncology.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific rigor and reproducibility of these findings, standardized and well-validated experimental protocols are essential. The following section details the methodology for a key in vitro assay used to determine the cytotoxic efficacy of novel compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549, U-87 MG, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of IAHA-7 and standard drugs (Doxorubicin, Cisplatin) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized for each cell line.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]
-
Incubate the plates for an additional 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 2: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The representative data and methodologies presented in this guide underscore the potential of 2-aryl-2-(3-indolyl)acetohydroxamic acids as a promising class of anticancer agents. Their potent in vitro cytotoxicity, including against challenging cancer cell lines, warrants further investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds. Moreover, comprehensive in vivo studies in relevant animal models are crucial to assess their pharmacokinetic profiles, tolerability, and antitumor efficacy in a more complex biological system. The continued exploration of novel indole derivatives like IAHA-7 is a vital component of the ongoing effort to develop more effective and targeted cancer therapies.
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Independent Replication and Comparative Analysis of 2-(2-phenyl-1H-indol-3-yl)acetic Acid Bioactivity
A Senior Application Scientist's Guide to Verifying Biological Activity and Exploring Therapeutic Potential
Introduction: Unveiling the Potential of a Substituted Indole Acetic Acid Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Indole-3-acetic acid (IAA), the primary plant auxin, and its derivatives have garnered significant attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[4][5][6][7] This guide focuses on a specific synthetic derivative, 2-(2-phenyl-1H-indol-3-yl)acetic acid, providing a framework for the independent replication of its bioactivity and a comparative analysis against its parent compound and other relevant alternatives.
The introduction of a phenyl group at the 2-position of the indole ring is anticipated to significantly modulate the physicochemical and biological properties of the parent IAA molecule. This substitution can influence the compound's lipophilicity, steric hindrance, and electronic distribution, thereby altering its interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and comparative data to rigorously evaluate the therapeutic potential of this compound.
Comparative Analysis: this compound vs. Alternative Indole Derivatives
To provide a comprehensive understanding of the unique biological profile of this compound, it is essential to compare its activity with that of well-characterized indole derivatives.
Key Compounds for Comparison:
-
Indole-3-acetic acid (IAA): The parent compound and a natural plant hormone, IAA has been shown to possess antioxidant and anti-inflammatory properties.[6][8] It serves as a fundamental baseline for evaluating the effect of the 2-phenyl substitution.
-
Phenylacetic Acid (PAA): Another common natural auxin, PAA provides a non-indole auxin comparator to distinguish activities related to the indole scaffold versus general auxin-like effects.[9][10][11]
-
Other 2-Substituted Indole-3-Acetic Acid Derivatives: Where data is available, comparison with other derivatives bearing different substituents at the 2-position will help in elucidating structure-activity relationships (SAR).
Table 1: Comparative Overview of Potential Bioactivities
| Compound | Reported/Potential Bioactivity | Key Structural Difference from Target | Rationale for Comparison |
| This compound | Hypothesized: Anti-inflammatory, Antioxidant, Antimicrobial, Cytotoxic | - | Target Compound |
| Indole-3-acetic acid (IAA) | Antioxidant, Anti-inflammatory, Plant growth regulation | Lacks the 2-phenyl substituent | To determine the influence of the 2-phenyl group on bioactivity. |
| Phenylacetic Acid (PAA) | Auxin activity | Lacks the indole ring | To differentiate between general auxin-like effects and indole-specific activities. |
| 2-Methyl-indole-3-acetic acid | Reported to have altered auxin activity | 2-methyl instead of 2-phenyl | To assess the impact of a smaller, electron-donating group at the 2-position. |
Experimental Workflows for Bioactivity Replication
This section provides detailed, step-by-step methodologies for key in vitro experiments to independently assess the bioactivity of this compound.
Workflow 1: Assessment of Anti-inflammatory Activity
The potential anti-inflammatory effects can be investigated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[5][12][13][14]
Protocol for DPPH Radical Scavenging Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent with DPPH).
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Workflow 3: Antimicrobial Susceptibility Testing
The antimicrobial properties can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). [1][15][16][17]
Protocol for Broth Microdilution Assay:
-
Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Include a positive control (microorganisms with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow 4: Assessment of Cytotoxicity
The cytotoxic effects on both cancerous and non-cancerous cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. [18][19][20][21][22]
Protocol for MTT Assay:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation and Interpretation
All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 2: Example Data Summary for Anti-inflammatory Activity
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| Indole-3-acetic acid | 1 | |||
| 10 | ||||
| 50 | ||||
| Dexamethasone (Positive Control) | 1 |
Table 3: Example Data Summary for Antioxidant Activity
| Compound | IC50 (µM) in DPPH Assay |
| This compound | |
| Indole-3-acetic acid | |
| Ascorbic Acid (Positive Control) |
Table 4: Example Data Summary for Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | |||
| Indole-3-acetic acid | |||
| Ciprofloxacin (Antibacterial Control) | |||
| Fluconazole (Antifungal Control) |
Table 5: Example Data Summary for Cytotoxicity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Normal Fibroblasts |
| This compound | |||
| Indole-3-acetic acid | |||
| Doxorubicin (Positive Control) |
Conclusion and Future Directions
This guide provides a comprehensive framework for the independent replication and comparative evaluation of the bioactivity of this compound. By systematically applying the detailed protocols for assessing anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities, researchers can generate robust and reproducible data. The comparative analysis against key alternatives will illuminate the specific contributions of the 2-phenyl substitution to the overall biological profile of the molecule.
Positive findings from these initial in vitro screens would warrant further investigation into the underlying mechanisms of action, including the identification of specific molecular targets and signaling pathways. Subsequent in vivo studies in appropriate animal models would be the next logical step in evaluating the therapeutic potential of this promising indole derivative.
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). National Institutes of Health. [Link]
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Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (n.d.). ChemRxiv. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Marmara Pharmaceutical Journal. [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (n.d.). Molecules. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Advances. [Link]
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Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). mBio. [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). Molecules. [Link]
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The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. (2021). Bioorganic Chemistry. [Link]
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Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. (2017). Letters in Drug Design & Discovery. [Link]
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(PDF) Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011). European Journal of Chemistry. [Link]
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Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (2015). Plant and Cell Physiology. [Link]
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Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. (1977). Plant Physiology. [Link]
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Indole-3-acetic acid. (n.d.). Wikipedia. [Link]
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Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring. (1956). Journal of the American Chemical Society. [Link]
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Synthesis of bioactive spiro-2-[3′-(2′-phenyl)-3 H -indolyl]-1-aryl-3-phenylaziridines and SAR studies on their antimicrobial behavior. (n.d.). ResearchGate. [Link]
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Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. (n.d.). ResearchGate. [Link]
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Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (2015). Plant and Cell Physiology. [Link]
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Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. (2016). Plant Physiology. [Link]
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3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). ResearchGate. [Link]
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Synthesis and Bioactive Properties of the Novel Coloured Compound Obtained via the Laccase-Mediated Transformation of 5-Aminosalicylic Acid. (n.d.). Molecules. [Link]
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The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science. [Link]
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Bioactive indole alkaloids and phenyl ether derivatives from a marine-derived Aspergillus sp. Fungus. (2013). Marine Drugs. [Link]
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A Researcher's Guide to Navigating the Unseen: A Comparative Framework for Assessing Off-Target Effects of 2-(2-phenyl-1H-indol-3-yl)acetic acid
In the landscape of contemporary drug discovery, the pursuit of molecularly targeted agents with high specificity and minimal off-target activity is paramount. The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of bioactive molecules. Among these is the compound 2-(2-phenyl-1H-indol-3-yl)acetic acid, a molecule of interest whose full biological activity profile, particularly its potential for off-target interactions, remains to be comprehensively elucidated. The lack of extensive public data on this specific entity necessitates a robust, systematic approach to characterization.
This guide provides a comparative framework for assessing the off-target effects of this compound. In the absence of direct experimental data for our primary compound, we will utilize Indomethacin, a well-characterized indole acetic acid derivative, as a comparator to illustrate the assessment process. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, detailed methodologies to empower a thorough investigation of off-target profiles. Our focus is not merely on the "what" but the "why" and "how" of experimental design, ensuring a self-validating and scientifically rigorous approach to de-risking novel chemical entities.
The Rationale for Proactive Off-Target Profiling
The promise of a highly selective therapeutic agent is often tempered by the reality of its interactions with unintended biological targets. These off-target effects can lead to unforeseen toxicities, diminished efficacy, and are a significant contributor to late-stage clinical trial failures. For a novel indole derivative like this compound, a proactive and comprehensive off-target profiling strategy is not just a regulatory hurdle but a fundamental aspect of understanding its true mechanism of action and therapeutic potential.
The indole scaffold is known to interact with a wide array of biological targets, including but not limited to protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Therefore, a multi-pronged approach, combining in silico predictions with a battery of in vitro assays, is essential for a thorough assessment.
A Strategic Approach to Off-Target Assessment
A logical and tiered approach to off-target profiling allows for efficient resource allocation and a progressively deeper understanding of a compound's selectivity.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Integrating Data and Building a Selectivity Profile
The culmination of in silico and in vitro data allows for the construction of a comprehensive selectivity profile for this compound. This profile should be compared against that of Indomethacin and other relevant compounds to understand its relative selectivity and potential for off-target liabilities.
Signaling Pathway Analysis:
Identified off-targets should be mapped to their respective signaling pathways to predict potential downstream functional consequences. For example, inhibition of PKR can impact the integrated stress response and protein synthesis.
Caption: Simplified signaling pathways potentially modulated by Indomethacin's off-target effects.
Conclusion: A Commitment to Scientific Rigor
The assessment of off-target effects is a critical and ongoing process in drug discovery and development. For a novel molecule such as this compound, where public data is limited, a systematic and multi-faceted approach as outlined in this guide is indispensable. By combining predictive computational methods with a tiered and comprehensive suite of in vitro and cellular assays, researchers can build a robust selectivity profile. This not only de-risks the compound for further development but also provides a deeper understanding of its biological activity, ultimately paving the way for safer and more effective therapeutics. The principles and protocols detailed herein provide a self-validating framework to navigate the complexities of off-target interactions with scientific integrity and confidence.
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KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. GitHub. [Link]
-
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-
The non-steroidal anti-inflammatory drug indomethacin activates the eIF2α kinase PKR, causing a translational block in human colorectal cancer cells. ResearchGate. [Link]
Performance Benchmark: 2-(2-phenyl-1H-indol-3-yl)acetic acid versus Epacadostat in the Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
A Technical Guide for Researchers in Oncology and Immunology
Introduction: The Critical Role of IDO1 in Tumor Immune Evasion
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] By catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates a powerful immunosuppressive landscape.[3][4] This enzymatic activity leads to two key outcomes that favor tumor growth: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][5] Consequently, the inhibition of IDO1 is a highly pursued therapeutic strategy in immuno-oncology, aiming to restore anti-tumor immunity.
This guide provides a comprehensive performance benchmark of a novel investigational compound, 2-(2-phenyl-1H-indol-3-yl)acetic acid, against a well-established and potent IDO1 inhibitor, Epacadostat. Epacadostat (formerly INCB24360) is a selective, competitive inhibitor of IDO1 that has been extensively studied in clinical trials.[1][3] This comparison will be based on a series of robust in vitro and cell-based assays designed to elucidate the potency, cellular efficacy, and functional immunological consequences of IDO1 inhibition by both compounds.
Mechanism of Action: A Tale of Two Inhibitors
Epacadostat is a direct, competitive inhibitor of the IDO1 enzyme.[1] It binds to the active site of IDO1, preventing the binding of its substrate, L-tryptophan, and thereby directly blocking the production of N-formylkynurenine.[1] Its mechanism is characterized by high potency and selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[1]
The mechanism of This compound is the subject of this investigation. Based on its structural similarity to indole-3-acetic acid, it is hypothesized to interact with the IDO1 pathway. This guide will experimentally assess whether it acts as a direct enzyme inhibitor, similar to Epacadostat, or through an alternative mechanism.
Comparative Performance Evaluation: A Data-Driven Analysis
The following tables summarize the hypothetical, yet realistic, experimental data obtained from the protocols detailed in the subsequent sections. These results provide a direct comparison of the inhibitory profiles of this compound and Epacadostat.
Table 1: In Vitro IDO1 Enzyme Inhibition
| Compound | IC50 (nM) |
| This compound | 150 |
| Epacadostat | 10 |
Table 2: Cellular IDO1 Activity (Kynurenine Production in SK-OV-3 Cells)
| Compound | IC50 (nM) |
| This compound | 350 |
| Epacadostat | 50 |
Table 3: Functional T-Cell Proliferation Rescue
| Compound Concentration (nM) | This compound (% T-Cell Proliferation) | Epacadostat (% T-Cell Proliferation) |
| 1 | 15 | 35 |
| 10 | 30 | 75 |
| 100 | 65 | 95 |
| 1000 | 85 | 98 |
Signaling Pathway Visualization
The following diagram illustrates the IDO1-mediated tryptophan catabolism pathway and its immunosuppressive effects on T-cells. The points of inhibition for both direct enzymatic inhibitors and downstream pathway modulators are highlighted.
Caption: IDO1 Signaling Pathway and Points of Inhibition.
Experimental Design and Protocols
To ensure scientific rigor, the following detailed protocols were designed. The causality behind each experimental choice is explained to provide a framework for reproducible and self-validating results.
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the test compounds on recombinant human IDO1 enzyme activity and to calculate the half-maximal inhibitory concentration (IC50).
-
Rationale: This cell-free assay provides a direct measure of the compound's ability to interact with and inhibit the IDO1 enzyme, independent of cellular uptake, metabolism, or efflux.[4][6]
-
Materials:
-
Recombinant Human IDO1 Enzyme (e.g., BPS Bioscience, #6042)
-
IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Methylene Blue (electron carrier)
-
Ascorbic Acid (reducing agent)
-
Catalase
-
Test Compounds: this compound and Epacadostat, dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 321 nm
-
-
Procedure:
-
Prepare the complete reaction mixture containing IDO1 Assay Buffer, L-Tryptophan (e.g., 400 µM), methylene blue (e.g., 10 µM), ascorbic acid (e.g., 20 mM), and catalase (e.g., 100 µg/mL).
-
Add 90 µL of the reaction mixture to each well of the 96-well plate.
-
Add 5 µL of serially diluted test compounds to the respective wells. For the positive control (no inhibition) and blank (no enzyme) wells, add 5 µL of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of recombinant IDO1 enzyme (e.g., 40 ng/µL) to all wells except the blank. To the blank well, add 5 µL of IDO1 Assay Buffer.
-
Immediately measure the absorbance at 321 nm every minute for 30-60 minutes at 37°C. The increase in absorbance corresponds to the formation of N-formylkynurenine.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
-
Objective: To evaluate the ability of the test compounds to inhibit IDO1 activity within a cellular context.
-
Rationale: This assay accounts for cell permeability and stability of the compounds and measures the downstream product, kynurenine, which is a stable metabolite.[3][4][7] The human ovarian cancer cell line SK-OV-3 is used as it can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[7]
-
Materials:
-
SK-OV-3 human ovarian cancer cell line (ATCC® HTB-77™)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFN-γ
-
Test Compounds
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader for absorbance at 480 nm
-
-
Procedure:
-
Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Remove the medium and replace it with fresh medium containing serially diluted test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect 140 µL of the cell culture supernatant.
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) Ehrlich's Reagent to each well.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
Create a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample and determine the percent inhibition of IDO1 activity for each compound concentration.
-
Calculate the cellular IC50 value as described in Protocol 1.
-
Protocol 3: T-Cell Proliferation Rescue Assay
-
Objective: To assess the functional ability of the test compounds to reverse IDO1-mediated T-cell suppression.
-
Rationale: This co-culture assay provides a physiologically relevant measure of the compound's efficacy in restoring an anti-tumor immune response.[8] The suppression of T-cell proliferation due to tryptophan depletion by IDO1-expressing cells should be reversed by an effective inhibitor.
-
Materials:
-
Human monocyte-derived dendritic cells (DCs) or an IDO1-expressing cell line.
-
Human Pan-T cells, isolated from peripheral blood mononuclear cells (PBMCs).
-
Carboxyfluorescein succinimidyl ester (CFSE) for T-cell labeling.
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) or anti-CD3/CD28 beads for T-cell stimulation.
-
Test Compounds.
-
Flow cytometer.
-
-
Procedure:
-
Generate and mature human monocyte-derived DCs. Induce IDO1 expression in DCs with IFN-γ.
-
Isolate Pan-T cells from healthy donor PBMCs.
-
Label the T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Establish a co-culture in a 96-well plate with IDO1-expressing DCs and CFSE-labeled T-cells at an appropriate ratio (e.g., 1:10 DC:T-cell).
-
Add serially diluted test compounds to the co-culture.
-
Stimulate T-cell proliferation using PHA and PMA or anti-CD3/CD28 beads.
-
Incubate the co-culture for 72 hours at 37°C.
-
Harvest the cells and stain with T-cell specific markers (e.g., CD3).
-
Analyze the cells by flow cytometry. Gate on the CD3-positive T-cell population and measure the dilution of the CFSE signal.
-
Quantify the percentage of proliferating T-cells (cells that have undergone one or more divisions) for each condition.
-
Determine the concentration-dependent rescue of T-cell proliferation by the test compounds.
-
Interpretation and Discussion
The hypothetical data presented in this guide suggest that while this compound demonstrates inhibitory activity against the IDO1 pathway, it is less potent than the benchmark inhibitor, Epacadostat.
-
Enzymatic and Cellular Potency: Epacadostat exhibits a significantly lower IC50 value in both the direct enzyme inhibition assay and the cell-based assay, indicating higher intrinsic potency and cellular efficacy. The difference in IC50 values between the two assays for both compounds is expected and can be attributed to factors such as cell membrane permeability and potential for cellular metabolism or efflux.
-
Functional Immune Rescue: The T-cell proliferation rescue assay corroborates the potency findings. Epacadostat restores T-cell proliferation at much lower concentrations compared to this compound. This is a critical functional endpoint, as the ultimate goal of an IDO1 inhibitor in an immuno-oncology setting is to reinstate the effector function of T-cells.
-
Potential for an Alternative Mechanism: The observed activity of this compound, although less potent than Epacadostat, warrants further investigation. It is possible that it may not be a direct competitive inhibitor but could act through a different mechanism, such as allosteric inhibition or by affecting downstream signaling pathways. For instance, the IDO1 inhibitor Indoximod does not directly inhibit the enzyme but rather acts downstream by modulating mTOR and Aryl Hydrocarbon Receptor (AhR) signaling to counteract the immunosuppressive effects of tryptophan depletion.[9][10][11][12][13] Further mechanistic studies would be required to elucidate the precise mode of action of this compound.
Conclusion
This guide provides a comprehensive framework for the comparative benchmarking of novel IDO1 inhibitors against established standards like Epacadostat. Based on the presented experimental approach and hypothetical data, this compound displays inhibitory activity against the IDO1 pathway, albeit with lower potency than Epacadostat. The detailed protocols herein offer a robust methodology for researchers to evaluate their own investigational compounds targeting this critical immuno-oncology pathway. Future studies on this compound should focus on elucidating its precise mechanism of action and exploring potential for structural optimization to enhance its potency.
References
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Brincks, E. L., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncotarget, 11(25), 2384–2401. [Link]
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Cancer Discovery. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery, 12(7), OF3. [Link]
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Bian, M., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Semantic Scholar. [Link]
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Iaboni, M., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 14, 1324542. [Link]
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Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(8), e1191229. [Link]
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Munn, D. H., & Mellor, A. L. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Oncology, 8, 371. [Link]
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AACR Journals. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery. [Link]
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Brincks, E. L., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncotarget, 11(25), 2384-2401. [Link]
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Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1165384. [Link]
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ResearchGate. (n.d.). T-cell immune regulation by IDO1. [Link]
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Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 107-124. [Link]
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Wnuk, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Talanta, 225, 122041. [Link]
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Malkova, A., et al. (2024). Cellular Immunotherapies for Multiple Sclerosis: Mechanistic Insights and Clinical Advances. International Journal of Molecular Sciences, 25(3), 1735. [Link]
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Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]
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Kumar, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of Immunological Methods, 458, 25-32. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-phenyl-1H-indol-3-yl)acetic Acid
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
Part 1: Waste Characterization and Hazard Assessment
The foundational principle of safe disposal is understanding the nature of the waste. In the absence of a specific Safety Data Sheet (SDS) for 2-(2-phenyl-1H-indol-3-yl)acetic acid, a hazard assessment must be based on its structural similarity to other indole derivatives. The parent compound, 2-(1H-indol-3-yl)acetic acid, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it possesses similar, if not greater, hazards.
This conservative approach is mandated by both best laboratory practices and regulatory frameworks like those established by the Environmental Protection Agency (EPA).[4] All waste containing this compound must be characterized and handled as hazardous waste.
Table 1: Waste Profile for this compound
| Parameter | Value / Determination | Rationale & Source |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Physical State | To be determined (Solid or Liquid) | Visual Inspection |
| Assumed Hazards | Toxic, Skin Irritant, Eye Irritant, Environmental Hazard | Based on analogous compounds.[3][5][6] |
| Reactivity Profile | Presumed reactive with strong oxidizing agents. | General chemical principle for indole derivatives.[1] |
| EPA Waste Code | To be determined by institutional EH&S | Dependent on specific institutional and local regulations. |
Part 2: Core Disposal Workflow
The following step-by-step protocol provides a self-validating system for the safe disposal of this compound. The logic behind this workflow is to ensure containment, clear communication of hazards, and compliant transfer to a certified disposal facility.
Step 1: Immediate Segregation of Waste
All materials contaminated with this compound, including solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be segregated at the point of generation.
-
Causality: Segregating waste prevents unintentional and dangerous chemical reactions with other waste streams and ensures the waste is not underestimated in its hazard level.[4] Solid and liquid wastes should be collected in separate, dedicated containers.[5]
Step 2: Proper Containerization
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.
-
Solid Waste: A robust, sealable plastic or glass container is suitable.
-
Liquid Waste: Use a container with a tight-fitting, screw-on cap. Plastic is often preferred to minimize the risk of breakage.[5] For acidic solutions, avoid metal containers.[7]
-
Trustworthiness: The container must remain closed at all times except when waste is being added.[7][8] This minimizes the release of vapors and prevents spills.
Step 3: Mandatory Labeling
The waste container must be labeled clearly and accurately from the moment the first drop of waste is added.
-
Essential Information: The label must include:
-
Causality: Clear labeling is a critical communication tool that ensures anyone handling the container, from lab personnel to waste disposal professionals, is aware of its contents and the associated dangers.
Step 4: Secure Temporary Storage
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9]
-
Location Requirements: The SAA should be at or near the point of waste generation, under the control of the lab personnel, and away from general laboratory traffic.[5][9] The area must be well-ventilated.
-
Regulatory Compliance: Under RCRA regulations, labs can accumulate up to 55 gallons of hazardous waste in an SAA.[9] However, it is best practice to arrange for pickup well before reaching this limit.
Step 5: Final Disposal via Authorized Channels
The final step is the transfer of the waste to a licensed disposal facility.
-
Procedure: Never dispose of this chemical down the drain or in the regular trash.[1][6] Contact your institution's Environmental Health & Safety (EH&S) department or a contracted hazardous waste vendor to arrange for pickup.[10][11]
-
Trustworthiness: Using a licensed vendor ensures the waste is managed and disposed of in compliance with all local, state, and federal EPA regulations, protecting both human health and the environment.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Part 3: Emergency Procedures for Spills and Exposure
Even with careful handling, accidents can occur. A prepared response is key to mitigating risk.
Small Spill Response (<1g or <100mL of dilute solution):
-
Alert Personnel: Notify others in the immediate area.
-
Wear PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Containment: If the compound is a solid, gently sweep it up to avoid creating dust and place it into your hazardous waste container.[1] If it is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, then sweep the material into the hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency number or EH&S office for assistance.[12]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][6]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][6]
References
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- 2-(1H-indol-3-yl)
- Laboratory Environmental Sample Disposal Inform
- 2-(2-Chloro-4-phenylquinolin-3-yl)
- SAFETY DATA SHEET for Indole-3-acetic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET for Acetic Acid. Fisher Scientific.
- Glacial Acetic Acid Standard Operating Procedure. University of Chicago Medicine.
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- Phenylacetic acid SAFETY D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Safety D
- Safety Data Sheet: Indole-3-acetic Acid (sodium salt). Cayman Chemical.
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A Researcher's Guide to the Safe Handling of 2-(2-phenyl-1H-indol-3-yl)acetic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. 2-(2-phenyl-1H-indol-3-yl)acetic acid, a derivative of indole-3-acetic acid, represents a class of molecules with significant potential in various research applications. As with any chemical entity, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, grounded in established safety principles and data from structurally similar compounds.
Core Principles of Safe Handling
The cornerstone of laboratory safety is a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment. This principle, often referred to as the "hierarchy of controls," prioritizes the most effective measures for risk reduction.
-
Engineering Controls: The primary line of defense is to handle this compound in a well-ventilated area.[1][5][6] For weighing and transferring the solid compound, a certified chemical fume hood is strongly recommended to minimize the risk of inhaling airborne particles.[7][8]
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training of all personnel, and clear labeling of all containers are critical administrative controls.[9] Access to areas where the compound is handled should be restricted to authorized personnel.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential to select and use the appropriate PPE for each stage of handling.[9][10]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum recommended PPE for handling this compound. The selection of specific PPE should always be guided by a thorough risk assessment of the planned procedure.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against skin contact, which can cause irritation.[9][10] Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[10] |
| Eyes | Safety glasses with side shields or safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation.[1][8][10] For procedures with a higher risk of splashing, safety goggles are the preferred option.[9] |
| Body | Laboratory coat | Provides a removable barrier to protect personal clothing and skin from contamination.[8] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask or a respirator with an organic vapor cartridge) | Recommended when handling the powder outside of a fume hood or when there is a potential for aerosolization.[9][10][11] This minimizes the risk of respiratory tract irritation.[1] |
| Feet | Closed-toe shoes | Protects feet from potential spills and falling objects.[10] |
Donning and Doffing PPE: A Step-by-Step Guide
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator: If required, perform a seal check.
-
Eye Protection: Ensure a snug fit.
-
Gloves: Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Handle by the earpieces or strap.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][6]
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit accessible.
-
Weighing and Transfer:
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in the fume hood.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Disposal Plan:
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.[7][12]
-
Waste Segregation: Collect all waste containing the compound in a designated, clearly labeled, and sealed hazardous waste container.[7][12] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.[12]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[7] They will ensure that the waste is handled and disposed of in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Benchchem. Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole.
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- Allan Chemical Corporation. How to Choose PPE for Chemical Work. (2025).
- CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- JoVE. Proper Use of Personal Protective Equipment PPE. (2017).
- Thermo Fisher Scientific. SAFETY DATA SHEET - Indole-3-acetic acid. (2011).
- Unicompartes. Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Carlos A. G. Amaro. The importance of Personal Protective Equipment in the handling of chemicals. (2024).
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- Fisher Scientific. SAFETY DATA SHEET - 2-(1H-indol-3-yl)acetic acid. (2023).
- Santa Cruz Biotechnology, Inc. 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET.
- AK Scientific, Inc. 2-(2-Chloro-4-phenylquinolin-3-yl)acetic acid - Safety Data Sheet.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
